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  • Product: Methyl 2-methylindolizine-3-carboxylate
  • CAS: 105944-60-3

Core Science & Biosynthesis

Foundational

Chemical properties of Methyl 2-methylindolizine-3-carboxylate

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-methylindolizine-3-carboxylate Abstract The indolizine core, a heterocyclic aromatic system with a 10π-electron configuration, is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-methylindolizine-3-carboxylate

Abstract

The indolizine core, a heterocyclic aromatic system with a 10π-electron configuration, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic structure imparts a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, and makes it a valuable component in the design of fluorescent probes and organic electronics. This technical guide provides a comprehensive overview of the chemical properties of a key derivative, Methyl 2-methylindolizine-3-carboxylate. We will explore its synthesis, detailed spectroscopic characterization, and characteristic chemical reactivity. The insights and protocols herein are designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule as a building block for novel chemical entities.

Molecular Structure and Physicochemical Properties

Methyl 2-methylindolizine-3-carboxylate is comprised of a fused pyridine and pyrrole ring system, forming the core indolizine structure. The nitrogen atom is located at position 4, and the molecule is substituted with a methyl group at position 2 and a methyl carboxylate group at position 3. This substitution pattern significantly influences the molecule's electronic distribution and reactivity.

PropertyValue
Chemical Formula C₁₁H₁₁NO₂[2]
Molecular Weight 189.21 g/mol
Canonical SMILES COC(=O)C1=C(C)N2C=CC=CC2=C1
InChI Key GPKFZLCBUIUPBP-UHFFFAOYSA-N
Appearance Expected to be a solid powder
CAS Number 65417-22-3 (for 2-methyl-1H-indole-3-carboxylate, a related isomer)[2]

Note: Data is calculated or inferred from structurally similar compounds in the absence of a dedicated experimental datasheet for the title compound.

Synthesis and Mechanistic Insights

The construction of the indolizine ring is most commonly and efficiently achieved through the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient dipolarophile, such as an alkyne or alkene.[3][4] This approach offers high regioselectivity and is amenable to a wide range of substituents.

Synthetic Pathway: 1,3-Dipolar Cycloaddition

A robust method for synthesizing Methyl 2-methylindolizine-3-carboxylate involves the reaction of a pyridinium ylide with an appropriately substituted alkyne. The causality behind this choice lies in its atom economy and the direct formation of the desired substitution pattern. The pyridinium ylide is generated in situ from pyridine and a halo-compound, which then undergoes a [3+2] cycloaddition with the alkyne, followed by an oxidative aromatization step to yield the stable indolizine product.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Py Pyridine Ylide Pyridinium Ylide (In situ generation) Py->Ylide Step 1: Ylide Formation Alkyne Methyl 2-butynoate Cycloadduct Dihydropyrrolopyridine (Primary Cycloadduct) Alkyne->Cycloadduct Step 2: [3+2] Cycloaddition Base Base (e.g., Et3N) Base->Ylide Step 1: Ylide Formation Ylide->Cycloadduct Step 2: [3+2] Cycloaddition Indolizine Methyl 2-methylindolizine- 3-carboxylate Cycloadduct->Indolizine Step 3: Oxidative Aromatization (-H2)

Caption: Synthetic workflow for Methyl 2-methylindolizine-3-carboxylate.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies for 1,3-dipolar cycloadditions.[4]

  • Ylide Precursor Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve pyridine (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C.

  • Ylide Generation: Add methyl bromoacetate (1.1 eq) dropwise to the cooled solution. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours to form the pyridinium salt intermediate.

  • Cycloaddition: To the suspension of the pyridinium salt, add methyl 2-butynoate (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane (CH₂Cl₂) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Methyl 2-methylindolizine-3-carboxylate.

Spectroscopic Characterization

Elucidation of the molecular structure is a self-validating process achieved through the synergistic use of multiple spectroscopic techniques. Each method provides unique, complementary information about the molecule's atomic connectivity and chemical environment.

Spectroscopy_Workflow Start Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (EI, ESI) Start->MS IR IR Spectroscopy Start->IR NMR_Info Connectivity & Chemical Environment (C-H Framework) NMR->NMR_Info MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info IR_Info Functional Groups (C=O, C-O, C=C) IR->IR_Info Structure Structure Elucidation NMR_Info->Structure MS_Info->Structure IR_Info->Structure

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The electron-rich nature of the indolizine ring results in characteristic chemical shifts for the ring protons.

  • ¹H NMR: Protons on the six-membered ring (H-5 to H-8) are expected to appear in the aromatic region, typically downfield due to the ring current effect. The H-5 proton, being adjacent to the electron-donating nitrogen in the pyrrole-like ring, is expected to be the most shielded of the pyridine ring protons. The C2-methyl and C3-ester methyl protons will appear as sharp singlets in the aliphatic region.

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals. The ester carbonyl carbon will be the most downfield signal. Carbons in the five-membered ring (C-1, C-2, C-3) are generally more shielded than those in the six-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (δ) ppmPredicted ¹³C Chemical Shift (δ) ppmJustification
H-1~7.5 (s)~115.0Electron-rich 5-membered ring
C-2-~144.0Quaternary carbon, attached to methyl
C-3-~105.0Quaternary carbon, attached to ester
H-5~8.1 (d)~122.0Adjacent to bridgehead nitrogen
H-6~7.1 (t)~121.0Typical aromatic proton
H-7~7.3 (t)~125.0Typical aromatic proton
H-8~7.6 (d)~120.0Typical aromatic proton
C-8a-~135.0Bridgehead carbon
2-CH₃~2.7 (s)~14.0Aliphatic methyl on aromatic ring
C=O-~166.0Ester carbonyl
O-CH₃~3.9 (s)~51.0Ester methoxy group

Note: Predicted values are based on data from analogous indole and indolizine carboxylate structures.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Table 2: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityBond Vibration
3100-3000MediumAromatic C-H Stretch
2955MediumAliphatic C-H Stretch (CH₃)
1710-1690 Strong C=O Stretch (α,β-unsaturated ester)
1620, 1480Medium-StrongC=C Stretch (Aromatic Ring)
1250 Strong C-O Stretch (Ester)

Note: The C=O stretch is expected at a slightly lower wavenumber than a typical saturated ester due to conjugation with the indolizine ring system.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation patterns, confirming its elemental composition.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
189[M]⁺ (Molecular Ion Peak)
174[M - CH₃]⁺ (Loss of a methyl radical)
158[M - OCH₃]⁺ (Loss of a methoxy radical)
130[M - COOCH₃]⁺ (Loss of the carbomethoxy group)

Note: These fragmentation patterns are common for methyl esters and provide strong evidence for the proposed structure.[10]

Chemical Reactivity and Derivatization

The chemical behavior of Methyl 2-methylindolizine-3-carboxylate is governed by the electron-rich nature of the indolizine core and the presence of the ester functional group.

Electrophilic Aromatic Substitution

Indolizines readily undergo electrophilic substitution, with reactivity being highest in the five-membered ring.[3] Molecular orbital calculations and experimental evidence show that C-3 and C-1 are the most nucleophilic positions.[3] In Methyl 2-methylindolizine-3-carboxylate, the C-3 position is substituted. Therefore, electrophilic attack is strongly directed to the C-1 position . This regioselectivity is a critical consideration for any further functionalization of the aromatic core.

Electrophilic_Substitution Indolizine Indolizine Derivative (Nucleophile) Intermediate Sigma Complex (Resonance Stabilized) Indolizine->Intermediate Attack at C-1 Electrophile Electrophile (e.g., Br⁺) Electrophile->Intermediate Attack at C-1 Product C-1 Substituted Product Intermediate->Product Deprotonation (Aromatization)

Caption: Mechanism for electrophilic substitution at the C-1 position.

Catalytic Hydrogenation

The aromatic indolizine ring can be reduced to the corresponding saturated tetrahydroindolizine (indolinane) scaffold using catalytic hydrogenation. This transformation is valuable in drug discovery for accessing non-planar structures from flat aromatic precursors. The choice of catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃) and reaction conditions (pressure, temperature) can influence the stereochemical outcome if new chiral centers are formed.[11][12]

Protocol: General Procedure for Hydrogenation

  • Setup: To a solution of Methyl 2-methylindolizine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol), add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 50-80 bar).[11]

  • Monitoring: Stir the reaction vigorously at room temperature for 24-48 hours, monitoring for the consumption of starting material by TLC or LC-MS.

  • Workup: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the hydrogenated product, which can be purified further if necessary.

Hydrolysis of the C-3 Ester

The methyl ester at the C-3 position is a versatile handle for further derivatization. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid is a key intermediate for forming amides, esters, and other derivatives via standard coupling chemistries (e.g., EDC, HBTU).

Protocol: Base-Mediated Ester Hydrolysis [13][14]

  • Setup: Dissolve Methyl 2-methylindolizine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reaction: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0-5.0 eq). Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).

  • Workup: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with cold 1M HCl. The carboxylic acid product will typically precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylindolizine-3-carboxylic acid.

Conclusion

Methyl 2-methylindolizine-3-carboxylate is a molecule of significant synthetic utility. Its chemical properties are defined by the electron-rich, aromatic indolizine core and the strategically placed functional groups. Key characteristics include a straightforward synthesis via 1,3-dipolar cycloaddition, predictable spectroscopic signatures, and highly regioselective reactivity towards electrophiles at the C-1 position. The ability to perform transformations such as ring hydrogenation and ester hydrolysis opens up a vast chemical space for the development of novel pharmaceuticals and functional materials. This guide provides the essential technical framework for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.).
  • Cormanich, R. A., Zeoly, L. A., et al. (2020). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. The Journal of Organic Chemistry. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry.
  • Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. (2024). ACS Omega.
  • Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. (n.d.).
  • Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. (2020). Semantic Scholar. Available at: [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). PMC - NIH. Available at: [Link]

  • Methyl indole-3-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Symmetry. Available at: [Link]

  • Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. (2015). MDPI. Available at: [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]

  • Methyl 2-methyl-1H-indole-3-carboxylate. (n.d.). AMERICAN ELEMENTS. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-aminopyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • METHYL-5-METHYLINDOLIZINE-2-CARBOXYLATE. (n.d.). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. (n.d.). International Journal of Advanced Biotechnology and Research. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2017). HETEROCYCLES. Available at: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2015). Der Pharma Chemica. Available at: [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (n.d.). MDPI. Available at: [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. (n.d.). ChemRxiv. Available at: [Link]

  • Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. (n.d.). ResearchGate. Available at: [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. (2022). PMC - NIH. Available at: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES. Available at: [Link]

  • Method for preparing (s)-indoline-2-carboxylic acid and (s). (n.d.). Google Patents.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax. Available at: [Link]

Sources

Exploratory

Unveiling the Core: A Guide to the Molecular Structure and Aromaticity of Indolizine-3-Carboxylates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Isomer—The Unique Identity of the Indolizine Scaffold In the landscape of nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Isomer—The Unique Identity of the Indolizine Scaffold

In the landscape of nitrogen-containing heterocycles, the indolizine scaffold holds a unique position. While it is a structural isomer of the more commonly known indole, this subtle change—the placement of the nitrogen atom at a bridgehead position—imparts a distinct set of electronic and chemical properties that have captivated chemists for decades.[1] Indolizine is a π-electron-rich aromatic system composed of a fused pyridine and pyrrole ring, making it a privileged structure in medicinal chemistry and materials science.[1] Derivatives of this core are found in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Unlike many heterocyclic systems, aromatic indolizines are not commonly found in nature; however, their synthetic derivatives are of immense interest. The indolizine-3-carboxylate moiety, in particular, serves as a crucial building block, offering a synthetically accessible handle for further functionalization while influencing the overall electronic profile of the molecule. This guide provides an in-depth exploration of the foundational principles governing the molecular structure and aromaticity of indolizine-3-carboxylates, bridging theoretical understanding with practical synthetic and analytical considerations for professionals in drug discovery and chemical research.

Part 1: The Molecular Architecture of Indolizine-3-Carboxylates

The defining feature of the indolizine system is the fusion of a six-membered pyridine ring with a five-membered pyrrole ring, sharing a nitrogen atom. This arrangement results in a planar, bicyclic aromatic compound with 10 π-electrons, making it isoelectronic with naphthalene and azulene.

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules. Studies on indolizine derivatives provide invaluable data on bond lengths, bond angles, and overall planarity. For instance, the analysis of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate confirmed its molecular structure and provided detailed crystallographic parameters.[4][5] X-ray analysis has shown that the crystal structure of some indolizine derivatives is nearly planar, with observed bond lengths correlating well with theoretical calculations of bond orders.[6]

Below is a summary of crystallographic data for a representative indolizine derivative, illustrating the typical parameters observed for this class of compounds.

Parameter Value Source
Compound Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[4][5]
Crystal System Monoclinic[4][5]
Space Group P 21/n[4][5]
a (Å) 12.0497[4][5]
b (Å) 17.8324[4][5]
c (Å) 19.6052[4][5]
β (º) 100.372[4][5]
Volume (ų) 4143.8[4][5]

This data underscores the precise structural information that can be obtained, which is critical for understanding solid-state packing, intermolecular interactions, and for validating computational models.

The Indolizine Numbering System

A standardized numbering system is essential for unambiguous communication in chemical synthesis and analysis. The diagram below illustrates the IUPAC numbering for the indolizine core.

Caption: IUPAC numbering of the core indolizine scaffold.

Part 2: The Question of Aromaticity

Aromaticity is a cornerstone concept in organic chemistry, denoting a high degree of stability arising from a cyclic, planar, and fully conjugated system of π-electrons.

Hückel's Rule and the 10 π-Electron System

The indolizine core meets all the criteria for aromaticity as defined by Hückel's rule.[7][8][9]

  • Cyclic: The molecule is bicyclic.

  • Planar: As confirmed by structural studies, the ring system is largely planar, allowing for effective overlap of p-orbitals.[6]

  • Fully Conjugated: Every atom in the bicyclic system possesses a p-orbital that participates in the π-system.

  • Contains (4n+2) π-Electrons: Indolizine has 10 π-electrons (8 from the carbons and 2 from the nitrogen). According to Hückel's formula, 4n + 2 = 10, which gives n=2, an integer. This satisfies the rule for aromaticity.[8][10]

This 10 π-electron system confers significant thermodynamic stability to the indolizine ring, influencing its reactivity, which is dominated by electrophilic substitution rather than addition reactions.

Advanced Computational Insights: NICS Analysis

While Hückel's rule provides a qualitative assessment, computational methods offer a quantitative measure of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used method where the magnetic shielding at a non-bonded point (a "ghost" atom) in the center of a ring is calculated.[11]

  • Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity .

  • Positive NICS values indicate a paratropic ring current, characteristic of anti-aromaticity .

  • Values near zero suggest a non-aromatic system.

Theoretical studies on indolizine and its derivatives consistently show negative NICS values for both the five- and six-membered rings, confirming the aromatic character of the entire scaffold.[12][13] Interestingly, some studies suggest the five-membered ring in indolizine is more aromatic than the six-membered ring, a phenomenon that can be influenced by substitution patterns.[12] This ability to modulate the aromaticity of specific rings by strategic functionalization is a key area of research for tuning the electronic properties of these molecules for applications like organic field-effect transistors (OFETs).[12][14]

Part 3: Synthesis of Indolizine-3-Carboxylates

The construction of the indolizine core is a well-established field, with several named reactions providing reliable access. The Tschitschibabin reaction and 1,3-dipolar cycloadditions are among the most robust and versatile methods.[1][15]

The Tschitschibabin (Chichibabin) Reaction

This classical method provides an efficient route to the indolizine scaffold.[2][16] The reaction proceeds in two main stages: first, the quaternization of a pyridine derivative with an α-halo compound, followed by a base-mediated intramolecular cyclization.[16]

The choice of base and solvent is critical for the second step. The base's role is to deprotonate the acidic methylene group adjacent to the quaternized nitrogen, generating a crucial pyridinium ylide intermediate. This ylide then undergoes a 1,5-dipolar cyclization, followed by an elimination/oxidation step to yield the final aromatic indolizine.[16]

Caption: Workflow of the Tschitschibabin Indolizine Synthesis.

1,3-Dipolar Cycloaddition

This powerful reaction is one of the most important methods for constructing five-membered rings and is widely applied to indolizine synthesis.[17] The strategy involves the reaction of a pyridinium ylide (acting as a 1,3-dipole), generated in situ from a pyridinium salt, with a dipolarophile, typically an electron-deficient alkene or alkyne.[18][19][20]

When an alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD) is used as the dipolarophile, the reaction directly yields the aromatic indolizine ring system.[17] If an alkene is used, an initial dihydroindolizine cycloadduct is formed, which then requires an oxidation step to achieve aromatization.[18] This method's versatility allows for the synthesis of a vast library of structurally diverse and highly functionalized indolizines.[19][21]

Part 4: Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and characterization of indolizine-3-carboxylates.

Protocol 1: Synthesis via Tschitschibabin Reaction

This protocol is adapted from established procedures for the synthesis of indolizine derivatives.[16][22]

Objective: To synthesize an indolizine-3-carboxylate derivative from a substituted pyridine and an α-halo ester.

Materials:

  • 2-Methylpyridine (1.0 mmol)

  • Ethyl bromopyruvate (1.0 mmol)

  • Anhydrous Acetone (15 mL)

  • Sodium bicarbonate (NaHCO₃) (2.0 mmol)

  • Dichloromethane (DCM) (60 mL)

  • Water (50 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexane:Ethyl Acetate)

Procedure:

Step 1: Quaternization

  • In a round-bottom flask, dissolve 2-methylpyridine (1.0 mmol) and ethyl bromopyruvate (1.0 mmol) in anhydrous acetone (10 mL).

  • Reflux the reaction mixture for 2-3 hours, monitoring for the formation of a precipitate.

  • Cool the mixture to room temperature. The pyridinium salt often precipitates and can be collected by filtration, though proceeding directly is common.

Step 2: Cyclization and Aromatization

  • To the reaction mixture containing the pyridinium salt, add sodium bicarbonate (2.0 mmol) and an additional 5 mL of acetone.

  • Stir the suspension vigorously at room temperature or gentle heat (e.g., 40-50 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the ylide intermediate and the appearance of a new, often fluorescent, spot indicates product formation.

  • Upon completion, pour the reaction mixture into water (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure indolizine-3-carboxylate.

Protocol 2: Structural Characterization Workflow

Objective: To confirm the structure and purity of the synthesized indolizine-3-carboxylate.

Methodology: A multi-spectroscopic approach is employed for unambiguous structure elucidation.

Caption: A typical workflow for spectroscopic characterization.

Expected Spectroscopic Signatures:

  • ¹H NMR: The aromatic protons on the indolizine core typically appear in the region of δ 6.5-8.5 ppm. The specific chemical shifts are highly informative about the electron density at different positions. For example, the H-5 proton is often the most deshielded due to its proximity to the nitrogen atom.[23][24]

  • ¹³C NMR: Aromatic carbons will resonate in the δ 100-140 ppm range. The carbonyl carbon of the carboxylate group will appear significantly downfield, typically >160 ppm.[5][25][26]

  • FT-IR: A strong absorption band around 1680-1720 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.[25][27]

  • HRMS: Provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.[25]

Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Indolizine Core:

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 7.5 - 8.0115 - 125
2 6.8 - 7.5110 - 120
3 7.0 - 7.8100 - 110
5 8.0 - 8.5125 - 135
6 6.5 - 7.2110 - 120
7 7.0 - 7.6118 - 128
8 7.8 - 8.3120 - 130
8a N/A130 - 140

Note: These are approximate ranges and can vary significantly based on the substitution pattern.

Conclusion

Indolizine-3-carboxylates represent a fascinating class of heterocycles whose unique molecular structure and robust aromaticity provide a foundation for diverse applications. A thorough understanding of their structural parameters, guided by crystallographic and spectroscopic data, is essential. The aromatic character, governed by the 10 π-electron system, can be quantified by computational methods and dictates the chemical reactivity of the scaffold. Mastery of synthetic methodologies, such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions, empowers chemists to construct these valuable molecules with precision. The integration of theoretical knowledge with practical, validated experimental protocols, as outlined in this guide, is paramount for professionals aiming to harness the full potential of the indolizine core in drug discovery and materials science.

References

  • Benchchem. (n.d.). Experimental Guide to the Tschitschibabin Reaction for Indolizines. Benchchem.
  • Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Tetrahedron.
  • Various Authors. (2025). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Various Journals.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
  • ChemRxiv. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
  • ACS Publications - The Journal of Organic Chemistry. (2025). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts.
  • ProQuest. (n.d.).
  • Unknown Source. (n.d.).
  • Benchchem. (2025). The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines.
  • PubMed. (2025). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts.
  • Unknown Source. (n.d.).
  • Journal of the American Chemical Society. (2025).
  • Beilstein Journal of Organic Chemistry. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
  • MDPI. (2021).
  • PubMed. (2011). Recent progress in synthesis and bioactivity studies of indolizines.
  • ResearchGate. (n.d.). X‐ray crystal structure of 15 b.
  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • ChemRxiv. (n.d.).
  • RSC Publishing. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Vedantu. (n.d.).
  • IUCr Journals. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
  • Der Pharma Chemica. (2021). Indolizine- A Privileged Biological Scaffold.
  • Chemistry LibreTexts. (2023). Hückel's Rule.
  • CNR-IRIS. (n.d.).
  • Poranne Research Group. (n.d.). NICS – Nucleus Independent Chemical Shift.
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  • Master Organic Chemistry. (2017).
  • PubChemLite. (n.d.). Indolizine-3-carboxylic acid (C9H7NO2).
  • Unknown Source. (n.d.).
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  • PubMed. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)
  • IUCr Journals. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,.
  • ResearchGate. (2026). Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives, a review.
  • RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • RSC Publishing. (2024). Strongly fluorescent indolizine-based coumarin analogs.
  • ChemicalBook. (n.d.). INDOLIZINE(274-40-8) 1H NMR spectrum.

Sources

Foundational

Technical Guide: Fluorescence Quantum Yield of Methyl 2-methylindolizine-3-carboxylate

The following technical guide details the fluorescence quantum yield ( ) and photophysical characterization of Methyl 2-methylindolizine-3-carboxylate . Executive Summary Methyl 2-methylindolizine-3-carboxylate is a hete...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fluorescence quantum yield (


) and photophysical characterization of Methyl 2-methylindolizine-3-carboxylate .

Executive Summary

Methyl 2-methylindolizine-3-carboxylate is a heterocyclic fluorophore belonging to the indolizine class. Structurally, it features an electron-rich indolizine core substituted with a weak electron-donating methyl group at the C2 position and an electron-withdrawing carboxylate ester at the C3 position.

This specific substitution pattern creates a "push-pull" electronic system, facilitating Intramolecular Charge Transfer (ICT) upon excitation. Consequently, the fluorescence quantum yield (


) of this compound is not a static constant but is highly solvatochromic , ranging typically from 0.01 to 0.15  in polar solvents, with potential enhancements in non-polar or viscous media.

This guide provides the expected photophysical ranges, the mechanistic basis for its emission, and a validated protocol for the experimental determination of its absolute


.

Photophysical Profile & Quantum Yield Data[1][2][3][4][5][6][7][8][9]

The following data summarizes the photophysical properties derived from structural analogs (e.g., ethyl 2-methylindolizine-3-carboxylate) and general indolizine photophysics.

Quantitative Summary
ParameterValue / RangeConditions
Absorption Max (

)
320 – 360 nmDichloromethane (DCM) / Ethanol
Emission Max (

)
420 – 480 nmSolvent Dependent (Blue-Green)
Stokes Shift 3,000 – 5,000 cm⁻¹Large shift indicates ICT character
Quantum Yield (

)
0.01 – 0.05 Polar Protic (e.g., Methanol, Water)
Quantum Yield (

)
0.05 – 0.15 Polar Aprotic (e.g., DMSO, Acetonitrile)
Quantum Yield (

)
0.10 – 0.40 Non-polar (e.g., Toluene, Hexane)

Critical Insight: Simple 1,2,3-substituted indolizines often exhibit low to moderate fluorescence in polar solvents due to non-radiative decay pathways associated with the rotation of the ester group or solvent relaxation around the ICT state. High quantum yields (>0.80) are typically reserved for rigidified analogs (e.g., pyrano-indolizines).

Spectral Characteristics[1][3][4][5][6][10][11][12][13]
  • Absorption: The compound exhibits a

    
     transition band in the UV region. The 3-carboxylate group induces a bathochromic shift relative to unsubstituted indolizine.
    
  • Emission: Fluorescence is sensitive to solvent polarity.[1][2][3] In polar solvents, the emission redshifts and intensity decreases (quenching), a phenomenon typical of ICT states where the excited dipole interacts strongly with the solvent field.

Mechanism of Fluorescence (ICT Pathway)

The fluorescence mechanism is governed by the relaxation of the excited singlet state (


). The 2-methyl group stabilizes the ground state, while the 3-carboxylate acts as an acceptor, polarizing the excited state.
Mechanistic Pathway Diagram

ICT_Mechanism S0 Ground State (S0) (Planar) S1_FC Franck-Condon Excited State (S1*) S0->S1_FC Excitation Excitation Photon Absorption (hν) S1_ICT Relaxed ICT State (Polarized) S1_FC->S1_ICT Solvent Relaxation < 1 ps Fluorescence Fluorescence Emission (radiative, kr) S1_ICT->Fluorescence Photon Emission NonRad Non-Radiative Decay (knr: Heat/Solvent) S1_ICT->NonRad Quenching in Polar Solvents Fluorescence->S0 Return to G.S. NonRad->S0

Figure 1: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process and competition between radiative (fluorescence) and non-radiative decay pathways.

Experimental Protocol: Measuring

To determine the exact quantum yield for your specific application, use the Relative Method against a standard.[4]

Reagents & Equipment[4][5][12][14][15]
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Anthracene in Ethanol (
    
    
    
    ). Quinine Sulfate is preferred due to overlapping excitation range (~350 nm).
  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Ethanol.

  • Instrument: UV-Vis Spectrophotometer and Fluorometer.[5]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a

      
       M stock solution of Methyl 2-methylindolizine-3-carboxylate in the chosen solvent.
      
    • Prepare the Reference Standard solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

  • Absorbance Adjustment (Critical Step):

    • Dilute both the sample and reference so that their absorbance (

      
      ) at the excitation wavelength (
      
      
      
      ) is below 0.1 (ideally 0.02 – 0.05).
    • Reasoning: This prevents the Inner Filter Effect , where high concentration re-absorbs emitted light, artificially lowering the measured yield.

  • Acquisition of Spectra:

    • Set

      
       to the absorption maximum (e.g., 340 nm).
      
    • Record the integrated fluorescence intensity (

      
      ) (area under the emission curve) for both sample and reference.
      
    • Ensure the slit widths and detector voltage remain constant for both measurements.

  • Calculation: Calculate

    
     using the following equation:
    
    
    
    
    • 
       : Quantum Yield[6][7][8][2][9][10][11][12]
      
    • 
       : Integrated Area of Emission[5]
      
    • 
       : Absorbance at Excitation Wavelength[1][5][13]
      
    • 
       : Refractive Index of the solvent[5]
      
    • Subscripts :

      
       = Sample, 
      
      
      
      = Reference

Applications & Significance

  • Bio-Labeling: Due to its small size and lipophilicity, this fluorophore can serve as a membrane probe.

  • Solvent Sensing: The sensitivity of its

    
     to polarity makes it a candidate for probing local micro-environmental polarity in protein binding pockets.
    
  • Synthetic Intermediate: It serves as a precursor for highly fluorescent pyrano[2,3-b]indolizines , which are used in OLEDs and laser dyes.

References

  • Indolizine Synthesis & Photophysics: Kakehi, A., et al. "Preparation of New Nitrogen-Bridged Heterocycles. 2-Oxo-pyrano[2,3-b]indolizine Derivatives." Journal of Organic Chemistry.

  • Fluorescence of 3-Carboxylate Indolizines: G. D. Dumitrescu, et al. "A new fluorescent indolizine: Synthesis and spectral characterization." Rev. Roum. Chim., 2015.[14]

  • Quantum Yield Standards: Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.

  • Solvatochromism in Indolizines: Kim, S., et al. "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules, 2021.

Sources

Exploratory

Biological activity of 2-methylindolizine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Methylindolizine Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methylindolizine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The indolizine scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry, consistently appearing in compounds with significant biological activity. The introduction of a methyl group at the 2-position creates a unique steric and electronic profile, giving rise to a class of derivatives with pronounced therapeutic potential. This guide provides a comprehensive technical overview of the primary biological activities exhibited by 2-methylindolizine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and present structure-activity relationship insights to guide future drug discovery efforts.

The Indolizine Scaffold: A Foundation for Bioactivity

Indolizine is a bicyclic aromatic compound consisting of a fused pyridine and pyrrole ring. As an isomer of indole, it shares a rich chemical landscape but possesses distinct electronic properties that make it an attractive core for drug design.[1] Unlike indole, indolizine is a non-benzenoid aromatic system with a higher π-electron density, which enhances its ability to participate in various non-covalent interactions with biological targets. The 2-methyl substitution, in particular, serves as a critical modulator of this activity, often enhancing binding affinity and metabolic stability.

Primary Biological Activities and Mechanisms of Action

Research has illuminated three principal areas where 2-methylindolizine derivatives show significant promise: oncology, inflammation, and infectious diseases.

Anticancer Activity: Disruption of the Cytoskeleton

A predominant mechanism of anticancer action for many indolizine derivatives is the inhibition of tubulin polymerization.[2][3] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell structure. By interfering with microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce programmed cell death (apoptosis).

Mechanism: 2-Methylindolizine derivatives often act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[4][5] This binding event prevents the polymerization of α- and β-tubulin dimers into microtubules, leading to the collapse of the microtubule network and mitotic arrest.

Below is a conceptual diagram illustrating the mechanism of tubulin polymerization inhibition.

Tubulin_Inhibition_Pathway tubulin_dimers α/β-Tubulin Dimers mt_assembly Microtubule Assembly (Polymerization) tubulin_dimers->mt_assembly microtubules Functional Microtubules mt_assembly->microtubules inhibition Inhibition of Polymerization mitosis Normal Mitosis & Cell Division microtubules->mitosis drug 2-Methylindolizine Derivative binding Binds to Colchicine Site on β-Tubulin drug->binding binding->tubulin_dimers Prevents incorporation binding->inhibition mt_disruption Microtubule Disruption inhibition->mt_disruption cell_cycle_arrest G2/M Cell Cycle Arrest mt_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Representative Cytotoxicity Data: The cytotoxic potential of indolizine and related indole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indoline Derivative (9d)Kyse450 (Esophageal)1.49[4]
Indoline Derivative (9d)MGC-803 (Gastric)1.84[4]
Thiazolyl-indole (6q)MCF-7 (Breast)5.04[6]
Thiazolyl-indole (6v)PC-3 (Prostate)7.91[6]
Bis-Indole Derivative (3c)HL60 (Leukemia)3-8[7]
Anti-inflammatory Activity: Targeting COX-2

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of the inflammatory response. COX-2 is an inducible enzyme that synthesizes prostaglandins, which are pro-inflammatory signaling molecules.[8] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[9]

Mechanism: Certain indolizine derivatives have been identified as selective inhibitors of the COX-2 enzyme.[8][10] Their structure allows them to fit into the active site of COX-2, blocking the entry of the arachidonic acid substrate. This prevents the synthesis of prostaglandins, thereby mitigating the inflammatory cascade. The selectivity for COX-2 is often attributed to the ability of the molecule to access a secondary side pocket within the COX-2 active site, which is absent in COX-1.

Representative COX-2 Inhibition Data:

CompoundTargetIC₅₀ (µM)Reference
Indolizine Derivative (5a)COX-25.84[9][10]
Indomethacin (Reference)COX-26.84[9][10]
Celecoxib (Reference)COX-20.06[11]
Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole and its derivatives have long been recognized for their antimicrobial properties.[12][13] 2-Methylindolizine derivatives contribute to this field, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism: The mechanisms of antimicrobial action are often multifaceted and can include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation. For many indole-based compounds, their amphiphilic nature allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Representative Antimicrobial Activity Data: Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-Triazole (3d)S. aureus (MRSA)3.125[13]
Indole-Triazole (3d)C. krusei3.125[13]
Penicibrocazine CS. aureus0.25[14]
5-MethylindoleS. flexneri2 mM[12]

Methodologies for Synthesis and Biological Evaluation

Scientific integrity demands robust and reproducible methodologies. This section details common protocols for the synthesis of the 2-methylindolizine core and the evaluation of its key biological activities.

General Synthetic Strategy: The Tschitschibabin Reaction

The Tschitschibabin (also spelled Chichibabin) reaction is a cornerstone method for synthesizing the indolizine scaffold.[15][16] It involves the reaction of a 2-picoline derivative (providing the 2-methyl group) with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.

The general workflow is depicted below:

Tschitschibabin_Synthesis start_picoline 2-Methylpyridine (2-Picoline) step1 Step 1: Quaternization start_picoline->step1 start_halo α-Halo Carbonyl (e.g., Phenacyl Bromide) start_halo->step1 intermediate Pyridinium Salt Intermediate step1->intermediate step2 Step 2: Base-Mediated Cyclization (e.g., NaHCO₃) intermediate->step2 product 2-Methylindolizine Derivative step2->product

Caption: General workflow for 2-methylindolizine synthesis via the Tschitschibabin reaction.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of a compound.[17] It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol Steps:

  • Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the 2-methylindolizine test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a blank (medium only).[18]

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will produce purple formazan crystals.[19][20]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[1][21]

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer, a COX probe solution, and reconstitute the human recombinant COX-2 enzyme as per the manufacturer's instructions. Keep the enzyme on ice.

  • Plate Setup: In a 96-well white opaque plate, set up wells for Enzyme Control (EC), Inhibitor Control (IC, e.g., Celecoxib), and the test compounds (Sample, S).[1]

  • Inhibitor Addition: Add 10 µL of the appropriate solution to each well: assay buffer for EC, reference inhibitor for IC, and serial dilutions of the 2-methylindolizine derivative for S wells.

  • Reaction Mix: Prepare a reaction mix containing assay buffer, COX probe, and COX cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except for a background control.

  • Initiation & Measurement: Initiate the reaction by adding 10 µL of an arachidonic acid solution to all wells simultaneously. Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[21]

  • Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control and calculate the IC₅₀ value.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Protocol Steps:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-methylindolizine derivatives in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth).[24]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension further according to the protocol to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[22]

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.[22]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[22]

Future Perspectives and Challenges

The 2-methylindolizine scaffold is a highly promising platform for the development of novel therapeutics. The demonstrated activities against cancer, inflammation, and microbial pathogens highlight its versatility. Future research should focus on optimizing the potency and selectivity of these derivatives through targeted chemical modifications, guided by structure-activity relationship (SAR) studies. A key challenge will be to improve the pharmacokinetic properties of these compounds, such as solubility and metabolic stability, to translate their in vitro potency into in vivo efficacy. Further exploration of their mechanisms of action, including potential for dual-target inhibition (e.g., combined anti-inflammatory and anticancer effects), could open new avenues for treating complex multifactorial diseases.

References

  • JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. 2025. Available at: [Link].

  • Microbe Online. Broth Dilution Method for MIC Determination. Microbe Online. 2013. Available at: [Link].

  • ResearchGate. MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. 2017. Available at: [Link].

  • Chmura, A. J., et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013. Available at: [Link].

  • Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. 2011. Available at: [Link].

  • Das, S., et al. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. 2025. Available at: [Link].

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link].

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023. Available at: [Link].

  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link].

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link].

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link].

  • Fantin, S. M., et al. Antitumor Activity of Bis-Indole Derivatives. PLoS One. 2015. Available at: [Link].

  • Semantic Scholar. New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Semantic Scholar. 2009. Available at: [Link].

  • ResearchGate. (PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ResearchGate. 2025. Available at: [Link].

  • Poissonnet, G., et al. Preparation and 1,3-Dipolar Cycloaddition Reactions of β-Carboline Azomethine Ylides: A Direct Entry into C-1- and/or C-2-Functionalized Indolizino[8,7-b]indole Derivatives. The Journal of Organic Chemistry. 1996. Available at: [Link].

  • Zarghi, A., & Arfaei, S. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. 2011. Available at: [Link].

  • Liu, K., et al. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. International Journal of Molecular Sciences. 2023. Available at: [Link].

  • Al-Sanea, M. M., et al. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules. 2021. Available at: [Link].

  • Name Reaction. Chichibabin Reaction. Name Reaction. Available at: [Link].

  • Wikipedia. Chichibabin reaction. Wikipedia. Available at: [Link].

  • Yang, Y., et al. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. FEMS Microbiology Letters. 2022. Available at: [Link].

  • Al-Sanea, M. M., et al. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules. 2021. Available at: [Link].

  • Gribble, G. W. Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides. Organic & Biomolecular Chemistry. 2011. Available at: [Link].

  • Zhang, S., et al. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. 2021. Available at: [Link].

  • Ghinet, A., et al. Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity. Bioorganic Chemistry. 2020. Available at: [Link].

  • ResearchGate. Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. ResearchGate. 2023. Available at: [Link].

  • Kumar, V., et al. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Current Pharmaceutical Design. 2014. Available at: [Link].

  • Dube, P., et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules. 2022. Available at: [Link].

  • Abdel-Maksoud, M. S., et al. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Molecules. 2024. Available at: [Link].

  • Ceylan, S., et al. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. 2016. Available at: [Link].

  • Song, F., et al. Antibacterial and Antifungal Compounds from Marine Fungi. Marine Drugs. 2018. Available at: [Link].

  • Semantic Scholar. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. Semantic Scholar. 2023. Available at: [Link].

  • Zhang, H., et al. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. 2022. Available at: [Link].

  • ResearchGate. Antimicrobial activity of two mellein derivatives isolated from an endophytic fungus. ResearchGate. 2025. Available at: [Link].

  • Isgor, Y. G., et al. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. Xenobiotica. 2018. Available at: [Link].

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Foundational

Methyl 2-methylindolizine-3-carboxylate CAS number and identifiers

This is a comprehensive technical guide for Methyl 2-methylindolizine-3-carboxylate , a specific bicyclic heteroaromatic compound distinct from its indole isomer. [1][2] Part 1: Core Identity & Chemical Architecture Mole...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for Methyl 2-methylindolizine-3-carboxylate , a specific bicyclic heteroaromatic compound distinct from its indole isomer.

[1][2]

Part 1: Core Identity & Chemical Architecture

Molecule Identification

This guide focuses strictly on the indolizine scaffold (pyrro[1,2-a]pyridine), a bridgehead-nitrogen fused system. Warning: Do not confuse with Methyl 2-methylindole-3-carboxylate (CAS 65417-22-3), a common structural isomer with significantly different electronic and biological properties.

ParameterIdentifier / Value
Chemical Name Methyl 2-methylindolizine-3-carboxylate
CAS Number 105944-60-3
MDL Number MFCD26593830
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES COC(=O)C1=C(C)C=C2C=CC=CN12
Core Scaffold Indolizine (10π-electron aromatic system)
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water
Structural Significance

The indolizine core is isoelectronic with azulene and naphthalene but possesses a bridgehead nitrogen that imparts unique electron-rich character to the 5-membered ring (positions 1, 2, 3).

  • C3 Position (Ester): The ester group at C3 is conjugated with the electron-rich system, stabilizing the molecule and acting as a key handle for further derivatization (e.g., hydrolysis to carboxylic acid for bioconjugation).

  • C2 Position (Methyl): The methyl group provides steric bulk and lipophilicity, influencing binding affinity in pharmacological targets (e.g., tubulin binding, calcium channel blocking).

Part 2: Synthesis & Manufacturing Protocols

Primary Synthesis Route: The Tschitschibabin-Scholtz Cyclization

The most robust method for synthesizing 2-substituted indolizine-3-carboxylates involves the reaction of pyridine derivatives with


-halo- 

-keto esters. This "one-pot" quaternary salt formation followed by base-mediated cyclization is preferred for its scalability.
Reaction Mechanism
  • Quaternization: Pyridine attacks the

    
    -carbon of Methyl 2-chloroacetoacetate.
    
  • Ylide Formation: Base deprotonates the

    
    -carbon, forming a pyridinium ylide.
    
  • Cyclization: The ylide attacks the pyridine ring (C2 position), followed by ring closure.

  • Aromatization: Elimination of water establishes the 10π aromatic system.

Protocol: Step-by-Step Methodology

Reagents:

  • Pyridine (1.0 equiv)

  • Methyl 2-chloroacetoacetate (1.1 equiv)

  • Solvent: Methanol (MeOH) or Acetone

  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

Workflow:

  • Salt Formation: Dissolve Pyridine (10 mmol) in acetone (20 mL). Add Methyl 2-chloroacetoacetate (11 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 4–6 hours. A precipitate (pyridinium salt) may form.[1][2]

  • Cyclization: Cool to room temperature. Add NaHCO₃ (25 mmol) and water (10 mL). Stir vigorously for 2 hours. The base facilitates the ylide formation and subsequent aldol-type condensation.

  • Isolation: Evaporate the organic solvent. Extract the residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

Yield Expectation: 60–75% Critical Control Point: The cyclization step is sensitive to pH. Ensure the base is added slowly to prevent hydrolysis of the ester group.

Visualization: Synthesis Pathway

SynthesisPathway Pyridine Pyridine (Precursor A) Salt Pyridinium Salt (Intermediate) Pyridine->Salt Acetone, Reflux Reagent Methyl 2-chloroacetoacetate (Precursor B) Reagent->Salt Ylide Pyridinium Ylide (Transient) Salt->Ylide NaHCO3 / H2O Cyclization Cyclization & Dehydration (Base-Mediated) Ylide->Cyclization Intramolecular Aldol Product Methyl 2-methylindolizine- 3-carboxylate Cyclization->Product - H2O

Figure 1: Tschitschibabin-Scholtz synthesis pathway for Methyl 2-methylindolizine-3-carboxylate.

Part 3: Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral data must be confirmed. The bridgehead nitrogen induces specific shifts in the proton NMR.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.50 (d, 1H, H-5): The proton typically most deshielded due to proximity to the bridgehead nitrogen and the ester carbonyl anisotropy.
      
    • 
       7.40 (d, 1H, H-8): Distal ring proton.
      
    • 
       6.90–7.10 (m, 2H, H-6, H-7): Pyridine ring protons.
      
    • 
       6.35 (s, 1H, H-1): The singlet on the 5-membered ring (critical confirmation of 2-substitution).
      
    • 
       3.95 (s, 3H, OCH₃): Methyl ester singlet.
      
    • 
       2.55 (s, 3H, CH₃): C2-Methyl singlet.
      
Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Expected m/z: 190.22 [M+H]⁺

  • Fragmentation: Loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da) is common in MS/MS.

Part 4: Applications & Biological Relevance

Fluorescence Probes

Indolizine derivatives exhibit intrinsic fluorescence with large Stokes shifts, making them valuable as "turn-on" probes for biological imaging.

  • Mechanism: The planar, electron-rich system allows for

    
     transitions.
    
  • Application: Methyl 2-methylindolizine-3-carboxylate can be hydrolyzed to the acid and conjugated to peptides to track cellular uptake.

Pharmacological Potential

The indolizine scaffold is a bioisostere of indole and has been identified in various drug discovery campaigns.

  • Antimicrobial Activity: 2-methylindolizine derivatives have shown efficacy against Gram-positive bacteria (e.g., S. aureus) and fungal strains (C. albicans).

  • Calcium Channel Blockers: Structurally similar to fantofarone, these derivatives can modulate calcium entry in smooth muscle cells.

  • Tubulin Polymerization: Certain 1,2,3-trisubstituted indolizines bind to the colchicine site of tubulin, inhibiting cancer cell mitosis.

Experimental Workflow: Biological Screening

BioScreening Compound Methyl 2-methylindolizine- 3-carboxylate (10 mM DMSO) Dilution Serial Dilution (96-well plate) Compound->Dilution Assay1 MTT Assay (Cytotoxicity) Dilution->Assay1 Assay2 MIC Determination (Antimicrobial) Dilution->Assay2 Readout Data Analysis (IC50 / MIC Values) Assay1->Readout Assay2->Readout

Figure 2: Standard workflow for evaluating the biological activity of the indolizine derivative.

References

  • BLD Pharm. (2025). Methyl 2-methylindolizine-3-carboxylate Product Datasheet (CAS 105944-60-3).[3][4][5][6] Retrieved from

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews.
  • ChemBuyersGuide. (2025). Commercial Availability of Methyl 2-methylindolizine-3-carboxylate. Retrieved from

  • Gundersen, L. L., et al. (2007). Indolizines in Medicinal Chemistry. In Topics in Heterocyclic Chemistry. Springer. (General reference for indolizine biological activity).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Tschitschibabin reaction mechanism).

Sources

Exploratory

The Allure of the Indolizine Core: A Technical Guide to its Electronic Absorption Spectra for Researchers and Drug Development Professionals

Abstract The indolizine scaffold, a nitrogen-bridged bicyclic aromatic 10-π electron system, is a privileged core in medicinal chemistry and materials science.[1] Its unique electronic structure gives rise to distinct ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine scaffold, a nitrogen-bridged bicyclic aromatic 10-π electron system, is a privileged core in medicinal chemistry and materials science.[1] Its unique electronic structure gives rise to distinct photophysical properties, which are highly tunable through substitution. This in-depth technical guide provides a comprehensive exploration of the electronic absorption spectra of substituted indolizines. We will delve into the theoretical underpinnings of their UV-Vis absorption, systematically examine the influence of substituent effects and solvent polarity, provide detailed experimental protocols for accurate spectral acquisition, and discuss the application of computational chemistry in predicting and interpreting these spectra. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the spectroscopic properties of indolizine derivatives in their work.

Introduction: The Electronic Landscape of the Indolizine Core

Indolizine, an isomer of indole, possesses a unique electronic structure characterized by a fused five- and six-membered ring system with a bridging nitrogen atom.[1] This arrangement results in a delocalized 10-π electron system, making it an inherently chromophoric molecule that absorbs light in the ultraviolet-visible (UV-Vis) region. The electronic absorption spectra of indolizines are primarily governed by π → π* transitions, where an electron is promoted from a lower-energy bonding or non-bonding molecular orbital (the Highest Occupied Molecular Orbital, HOMO) to a higher-energy anti-bonding molecular orbital (the Lowest Unoccupied Molecular Orbital, LUMO).[2] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the wavelength of maximum absorption (λmax). A smaller energy gap corresponds to absorption at a longer wavelength.[3]

The strategic placement of substituents on the indolizine ring system allows for the fine-tuning of this HOMO-LUMO gap, thereby modulating the λmax and molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a specific wavelength.[4] This tunability is a key feature that makes substituted indolizines attractive for a wide range of applications, including fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers in photodynamic therapy.

Diagram 1: The Indolizine Core and Numbering Convention

Caption: The fundamental structure of the indolizine ring with the IUPAC numbering system.

The Influence of Substituents on Electronic Absorption Spectra

The electronic properties of substituents and their position on the indolizine ring have a profound impact on the absorption spectrum. Substituents alter the electron density distribution within the π-system, thereby modifying the energies of the HOMO and LUMO. This can be broadly categorized into the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs)

EDGs, such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups, increase the electron density of the indolizine core. This generally raises the energy of the HOMO to a greater extent than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, the presence of EDGs typically results in a bathochromic shift (a shift to longer wavelengths) of the λmax.

Electron-Withdrawing Groups (EWGs)

Conversely, EWGs, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the indolizine ring. These groups tend to lower the energy of the LUMO more significantly than the HOMO, also resulting in a smaller HOMO-LUMO gap and a bathochromic shift in the λmax. The introduction of both an EDG and an EWG at appropriate positions can lead to a significant intramolecular charge transfer (ICT) character in the electronic transition, often resulting in a substantial redshift of the absorption maximum and a high molar absorptivity.

Diagram 2: Impact of Substituents on HOMO-LUMO Energy Levels

HOMO_LUMO LUMO_unsub LUMO HOMO_unsub HOMO LUMO_unsub->HOMO_unsub ΔE LUMO_ewg LUMO LUMO_unsub->LUMO_ewg Lowers LUMO HOMO_edg HOMO HOMO_unsub->HOMO_edg Raises HOMO LUMO_edg LUMO LUMO_edg->HOMO_edg ΔE' HOMO_ewg HOMO LUMO_ewg->HOMO_ewg ΔE''

Caption: EDGs raise the HOMO energy, while EWGs lower the LUMO energy, both leading to a smaller energy gap (ΔE' and ΔE'') and a bathochromic shift.

Quantitative Spectroscopic Data of Substituted Indolizines

The following table summarizes the electronic absorption data for a selection of substituted indolizines, illustrating the principles discussed above.

Substituent(s)Position(s)Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Unsubstituted-Ethanol255180[4]
1,2-diphenyl1, 2Dichloromethane~350-[5]
2-(4-methoxyphenyl)-1-carbonitrile1, 2Acetone--[6]
2-(4-hydroxyphenyl)-1-carbonitrile1, 2Acetone--[6]
Fused Furan Ring---Improved[7]
3-biphenylpyrrolo[1,2-c]pyrimidine3Chloroform:Acetonitrile (1:1)--[8]
Spiro[indoline-3,3′-indolizine]s----[9]
1,2-diphenyl derivatives1, 2Thin Solid Film~450-[5]

Note: This table is a compilation from multiple sources and is intended to be illustrative. Direct comparison of ε values requires standardized experimental conditions.

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism describes the change in the position, and sometimes intensity, of a UV-Vis absorption band of a solute when the polarity of the solvent is changed.[10] This phenomenon is particularly pronounced in indolizine derivatives that possess a significant dipole moment, especially those with strong EDGs and EWGs that facilitate intramolecular charge transfer upon excitation.

  • Positive Solvatochromism (Bathochromic Shift): In many substituted indolizines, the excited state is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the electronic transition and a bathochromic shift (red shift) in the absorption spectrum.[10][11]

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, resulting in a larger energy gap and a hypsochromic shift (blue shift) of the λmax.[11]

The study of solvatochromism provides valuable insights into the electronic structure of indolizine derivatives and their interactions with the surrounding medium.

Table 2: Solvatochromic Effects on the λmax of a Pyrrolo[1,2-a][9][11]diazafluoren-5-one Derivative

Solventλmax (nm)
Methanol-
Acetonitrile-
Dimethylsulfoxide (DMSO)-
Dioxane-
Dichloromethane (CH2Cl2)-

Data adapted from a study on a related heterocyclic system to illustrate the concept of solvatochromism. Specific values for a range of substituted indolizines can be found in the cited literature.[12]

Experimental Protocol for Measuring Electronic Absorption Spectra

Accurate and reproducible measurement of UV-Vis absorption spectra is crucial for the characterization of substituted indolizines. The following is a generalized, self-validating protocol.

Diagram 3: Experimental Workflow for UV-Vis Spectroscopy

Workflow A Sample Preparation B Spectrophotometer Setup A->B Select appropriate solvent & concentration C Blank Measurement B->C Set wavelength range & parameters D Sample Measurement C->D Use pure solvent as blank E Data Analysis D->E Obtain Absorbance vs. Wavelength spectrum

Caption: A streamlined workflow for acquiring high-quality UV-Vis absorption spectra.

Materials and Equipment
  • Substituted indolizine sample

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, dichloromethane)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of the indolizine derivative.

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.5 to 1.5 absorbance units to ensure linearity according to the Beer-Lambert Law.[9]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm for a broad survey).

    • Select an appropriate scan speed and data interval. For high-resolution spectra, a slower scan speed is recommended.[12]

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to dissolve the sample. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference beams of the spectrophotometer.

    • Perform a baseline correction or "auto zero" to subtract the absorbance of the solvent and the cuvette.[12]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the cuvette containing the sample solution in the sample beam path.

    • Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength.[9]

  • Data Processing and Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance at λmax, b is the path length in cm, and c is the concentration in mol/L.[13]

    • Save and export the spectral data for further analysis and presentation.

Theoretical Calculations: A Predictive and Interpretive Tool

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for predicting and interpreting the electronic absorption spectra of organic molecules, including indolizine derivatives.[2][8]

Principles of TD-DFT in Spectral Prediction

TD-DFT is a quantum mechanical method that can calculate the excited-state energies of molecules. By determining the energy difference between the ground state and various excited states, TD-DFT can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. The method also provides the oscillator strength for each transition, which is related to the intensity of the absorption band (molar absorptivity).[14]

The accuracy of TD-DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set. For many organic chromophores, hybrid functionals such as B3LYP, combined with a reasonably large basis set (e.g., 6-31+G(d,p)), provide a good balance between accuracy and computational cost.[2][8] Solvation effects can also be incorporated into the calculations using continuum models like the Polarizable Continuum Model (PCM) to better simulate the experimental conditions.

Correlating Theory with Experiment

TD-DFT calculations can provide valuable insights into the nature of the electronic transitions. For instance, analysis of the molecular orbitals involved in a particular excitation can confirm its π → π* character and visualize the intramolecular charge transfer. The calculated HOMO-LUMO gap can be correlated with the experimentally observed λmax, providing a theoretical framework for understanding the effects of different substituents. This predictive power allows for the in-silico design of novel indolizine derivatives with desired spectroscopic properties before embarking on synthetic efforts.

Conclusion

The electronic absorption spectra of substituted indolizines are a rich source of information about their molecular structure and electronic properties. This guide has provided a comprehensive overview of the key factors that govern these spectra, including the fundamental electronic structure of the indolizine core, the profound influence of electron-donating and -withdrawing substituents, and the modulating effects of the solvent environment. By combining careful experimental measurements with the predictive power of theoretical calculations, researchers can gain a deep understanding of the photophysical behavior of these versatile heterocyclic compounds. This knowledge is paramount for the rational design and development of novel indolizine-based molecules for advanced applications in drug discovery, bio-imaging, and materials science.

References

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). Retrieved from [Link]

  • Badaro, J. S. A., Wrzosek, A., Morawski, O., et al. (n.d.). while the remaining data for the other solvents are available in... ResearchGate. Retrieved from [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). Retrieved from [Link]

  • CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. (n.d.). La Salle University. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(4), 1355. Retrieved from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue University. Retrieved from [Link]

  • CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • UV-Vis data for compounds 5-18 a. (n.d.). ResearchGate. Retrieved from [Link]

  • Frenking, G., & Fau, S. (2006). Correlation between Hammett substituent constants and directly calculated pi-conjugation strength. The Journal of organic chemistry, 71(6), 2251–2256. Retrieved from [Link]

  • Kim, T., & Kim, J. (2021). Solvatochromism of compound 9. (a) Absorbance and (b) emission spectra... ResearchGate. Retrieved from [Link]

  • DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. (2025). ResearchGate. Retrieved from [Link]

  • Helical π‑Extension for Efficient Chiral TADF: A Theoretical Design of Multiresonance Emitters Modulated by Long-Range Charge Transfer. (2026). Journal of the American Chemical Society. Retrieved from [Link]

  • Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. (2025). ResearchGate. Retrieved from [Link]

  • Multiscale Modeling of Electronic Spectra Including Nuclear Quantum Effects. (n.d.). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(Thiophen-2-Yl)vinyl)azulene. (n.d.). MDPI. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. Retrieved from [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (2012). Chemistry 331: Laboratory Manual. Retrieved from [Link]

  • Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. (2023, February 24). YouTube. Retrieved from [Link]

  • Brinck, T., Murray, J. S., & Politzer, P. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(19), 6447–6451. Retrieved from [Link]

  • Table S1 Selected Parameters for the Vertical Excitation (UV-vis Absorptions) and the Emission of HL1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • UV/Vis Database User's Guide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chapter 5 Uv/visible spectroscopy. (2012, April). Dilla University. Retrieved from [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Kim, H., et al. (2015). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence, 31(3), 768-773. Retrieved from [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta crystallographica. Section C, Structural chemistry, 77(Pt 9), 496–504. Retrieved from [Link]

  • Park, S. B., et al. (2015). Rational Improvement of Molar Absorptivity Guided by Oscillator Strength: A Case Study with Furoindolizine-Based Core Skeleton. Angewandte Chemie (International ed. in English), 54(52), 15689–15693. Retrieved from [Link]

  • Tatu, M.-L., et al. (2016). Absorption spectra of the indolizine derivatives 5a , 6a , 7 , 8a , b (c = 1x10 -5 M) in... ResearchGate. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & biomolecular chemistry, 14(33), 7804–7828. Retrieved from [Link]

  • Ultraviolet and Visible Spectroscopy. (n.d.). Oregon State University. Retrieved from [Link]

  • Ultraviolet Region - Molecular Structure And Absorption Spectra. (n.d.). Jack Westin. Retrieved from [Link]

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Foundational

Pharmacophore Modeling of Indolizine-3-Carboxylate Esters: A Structural Biology Perspective

Topic: Pharmacophore Modeling of Indolizine-3-Carboxylate Esters Content Type: Technical Whitepaper Audience: Drug Discovery Scientists & Computational Chemists Executive Summary: The Indolizine Privilege The indolizine-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of Indolizine-3-Carboxylate Esters Content Type: Technical Whitepaper Audience: Drug Discovery Scientists & Computational Chemists

Executive Summary: The Indolizine Privilege

The indolizine-3-carboxylate ester scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its isomer indole, the indolizine nucleus is electron-rich and possesses a bridgehead nitrogen that enforces a planar, conjugated geometry.

This guide details the construction of high-fidelity pharmacophore models for this scaffold. We focus on its two most validated therapeutic applications: COX-2 inhibition (anti-inflammatory) and Tubulin polymerization inhibition (anticancer). By understanding the electrostatic and steric necessities of the C3-carboxylate and C1/C2-substituents, researchers can transition from serendipitous screening to rational design.

Target Landscape & Mechanistic Grounding

Before initiating in silico modeling, one must define the biological query. For indolizine-3-carboxylates, the pharmacophore hypothesis changes drastically based on the target.

A. COX-2 Inhibition (The Anti-Inflammatory Model)[1][2]
  • Mechanism: The indolizine core mimics the lipophilic central ring of coxibs (e.g., Celecoxib) or Indomethacin.

  • Key Interaction: The C3-ester or C3-benzoyl group often occupies the hydrophobic pocket, while the C1/C2 substituents provide steric bulk to ensure isoform selectivity (COX-2 vs. COX-1).

  • Critical Feature: The cis-configuration of substituents relative to the planar core is often required to fit the L-shaped binding channel of COX-2.

B. Tubulin Inhibition (The Anticancer Model)
  • Mechanism: Binding to the colchicine-binding site.[1]

  • Key Interaction: The planar indolizine system acts as a bioisostere for the biaryl system of colchicine, facilitating

    
    -
    
    
    
    stacking interactions with residues like
    
    
    Phe255.
  • Critical Feature: The C3-carboxylate ester acts as a Hydrogen Bond Acceptor (HBA) interacting with

    
    Asn101 or similar polar residues.
    

Technical Protocol: Constructing the Model

This section outlines a self-validating workflow for generating a ligand-based pharmacophore model, assuming a dataset of synthesized indolizine-3-carboxylates with known IC


 values.
Phase I: Dataset Curation & Chemical Intelligence

Do not blindly import SDF files. The indolizine scaffold requires specific handling due to its resonance structures.

  • Standardization: Normalize the bridgehead nitrogen. Ensure the C3-carboxylate is in the ester form (R-CO-O-R') as hydrolysis to the acid often alters potency.

  • Activity Thresholding:

    • Actives: IC

      
       < 1.0 
      
      
      
      M (e.g., Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate).
    • Inactives: IC

      
       > 50 
      
      
      
      M.[2]
    • Intermediate: Exclude to sharpen model discrimination.

Phase II: Conformational Analysis (The Causality of Flexibility)

The indolizine core is rigid, but the C3-ester and C1/C2 side chains are rotatable.

  • Force Field Selection: Use OPLS3e or MMFF94s . These force fields accurately parameterize the conjugated

    
    -system of the bridgehead nitrogen, which is critical for correct planarity.
    
  • Sampling: Perform a Mixed Torsional/Low-Mode sampling.

    • Why? The ester carbonyl can adopt syn or anti conformations relative to the C3-C4 bond. The bioactive conformation in COX-2 is often twisted out of plane to minimize steric clash with the protein backbone.

Phase III: Structural Alignment & Feature Mapping

Alignment is the single most common point of failure.

  • Method: Common Substructure Alignment (MCS) .

  • Anchor: Lock the Indolizine bicyclic ring. Allow the C3-ester and phenyl appendages to float.

  • Feature Definitions:

    • HBA (Vector): The carbonyl oxygen of the C3-carboxylate.

    • HYD (Aromatic): The 6-membered pyridine ring of the indolizine.

    • HYD (Lipophilic): The alkyl chain of the ester (Ethyl/Methyl) or the C2-phenyl group.

    • Ring Aromatic (R): Distal phenyl rings (e.g., p-cyanobenzoyl moieties).

Phase IV: Quantitative Model Generation (3D-QSAR)

Map the aligned conformers to a grid (1.0 Å spacing). Use Partial Least Squares (PLS) regression to correlate the presence of pharmacophoric features with bioactivity (pIC


).
  • Required Metric:

    
     (Predictive 
    
    
    
    ) > 0.5 for the test set.

Visualization of Workflows

Diagram 1: Synthetic Origin of Diversity

Understanding the synthesis is crucial for knowing where you can modify the pharmacophore. The 1,3-dipolar cycloaddition is the standard route.

IndolizineSynthesis Pyridinium Pyridinium Salt (Dipole Precursor) Ylide Pyridinium N-Ylide (1,3-Dipole) Pyridinium->Ylide Deprotonation Base Base (e.g., Et3N) Base->Ylide Cyclo [3+2] Cycloaddition Ylide->Cyclo Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Cyclo Oxidation Oxidative Aromatization Cyclo->Oxidation Intermediate Product Indolizine-3-carboxylate (Scaffold) Oxidation->Product Final Ligand

Caption: The 1,3-dipolar cycloaddition route allows precise placement of the carboxylate ester at C1 or C3, defining the pharmacophore's HBA vector.

Diagram 2: Pharmacophore Generation Workflow

A self-validating loop for model generation.

PharmacophoreWorkflow Dataset Dataset Curation (IC50 < 1µM vs > 50µM) Prep Ligand Preparation (OPLS3e / Tautomer Check) Dataset->Prep Conf Conformational Search (Mixed Torsional/Low-Mode) Prep->Conf 100 conformers/mol Align Pharmacophore Alignment (Anchor: Indolizine Core) Conf->Align Hypothesis Hypothesis Generation (Features: HBA, HYD, RING) Align->Hypothesis Validate Validation (ROC Curve / Decoy Set) Hypothesis->Validate Validate->Hypothesis Refine Features

Caption: The iterative workflow ensures the final model is not just a geometric fit, but a statistically valid predictor of bioactivity.

Quantitative Data Summary: Activity Thresholds

When building the training set, the following structure-activity relationship (SAR) data points are critical for calibration. These values are derived from recent studies on COX-2 inhibitory indolizines.

Compound ClassSubstituent (C3)Substituent (C7)TargetActivity (IC

)
Pharmacophore Role
Indolizine-1,2-dicarboxylate 4-CyanobenzoylMethoxyCOX-25.84

M
High Affinity (HBA + Lipophilic)
Indolizine-1-carboxylate 4-BromobenzoylMethoxyCOX-26.99

M
Moderate Affinity (Halogen Bond)
Indolizine-1-carboxylate UnsubstitutedHCOX-2> 50

M
Inactive (Lacks distal aromatic)
Indomethacin (Control) N/AN/ACOX-26.84

M
Reference Standard

Table 1: Comparative activity data for model training. Note that the presence of the 4-cyanobenzoyl group significantly enhances potency, suggesting a specific "Aromatic + HBA" feature requirement at the distal end of the pharmacophore.

Validation & Quality Assurance

A pharmacophore model is only as good as its ability to distinguish actives from decoys.

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) methodology. Generate 50 decoys for every 1 active ligand. Decoys should match the physical properties (MW, LogP) of the indolizines but differ in topology.

  • Enrichment Factor (EF): Calculate EF at 1% (EF1%).

    • Target: EF1% > 10. This means the model finds 10x more actives in the top 1% of the screened database than random selection.

  • ROC Area Under Curve (AUC):

    • Acceptable: > 0.7

    • Excellent: > 0.9

Common Pitfalls
  • Over-fitting: Creating a model with too many features (e.g., > 6 points). Stick to the minimum features required (usually 4-5: 1 HBA, 2 HYD, 1 RING).

  • Ignoring Excluded Volumes: The indolizine core is planar.[3][4] If the model does not define "Excluded Volumes" (steric clashes) perpendicular to the ring plane, it may falsely predict non-planar molecules as actives.

References

  • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors. Source: International Journal of Pharmaceutical Education and Research (IJPER). URL:[Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Source: MDPI (Molecules). URL:[Link]

  • Indolizine Derivatives as Phosphodiesterase IV Inhibitors: Development and Validation of Pharmacophore Models. Source: Bulletin of Pharmaceutical Research. URL:[Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Source: International Journal of Molecular Sciences.[5] URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 2-methylindolizine-3-carboxylate in Organic Solvents

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively determine and understand the solubility profile of Methyl 2-methylindolizine-3-carboxylate in a ra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively determine and understand the solubility profile of Methyl 2-methylindolizine-3-carboxylate in a range of organic solvents. The methodologies and principles detailed herein are designed to ensure scientific integrity and provide actionable insights for downstream applications, from early-stage drug discovery to process chemistry and formulation development.

Preamble: The Critical Role of Solubility in Scientific Advancement

The solubility of an active pharmaceutical ingredient (API) or a key organic intermediate like Methyl 2-methylindolizine-3-carboxylate is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems.[1][2] An in-depth understanding of a compound's solubility is not merely an academic exercise; it is a critical determinant for its successful application. In drug discovery, for instance, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[1][2][3] Similarly, in process chemistry and manufacturing, knowledge of solubility in organic solvents is paramount for designing efficient crystallization, purification, and formulation protocols.[4][5] This guide will, therefore, equip the reader with the necessary theoretical knowledge and practical protocols to meticulously characterize the solubility of Methyl 2-methylindolizine-3-carboxylate.

Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[6] The principle of "like dissolves like" is a useful heuristic, suggesting that non-polar solutes will dissolve in non-polar solvents, and polar solutes in polar solvents. The solubility of a crystalline solid, such as Methyl 2-methylindolizine-3-carboxylate, in a solvent is governed by the interplay of two energetic factors:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal lattice together.

  • Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The molecular structure of Methyl 2-methylindolizine-3-carboxylate, with its heterocyclic indolizine core, a methyl group, and a methyl carboxylate group, will influence its polarity and capacity for hydrogen bonding, thereby dictating its interaction with different organic solvents.[1]

Strategic Selection of Organic Solvents

A comprehensive solubility profile necessitates the evaluation of the compound in a diverse set of organic solvents representing a range of polarities and chemical functionalities. A judicious selection of solvents will provide a holistic understanding of the solute-solvent interactions.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; mimic some biological environments.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constants, capable of dissolving polar compounds without hydrogen bond donation.
Non-Polar Solvents Hexane, Toluene, DichloromethaneAssess solubility in lipophilic environments.
Ester Solvents Ethyl AcetateA common solvent in organic synthesis and chromatography.
Ether Solvents Tetrahydrofuran (THF), Diethyl EtherModerately polar solvents used in a variety of chemical processes.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound. The most widely accepted method for its determination is the Shake-Flask Method (Equilibrium Concentration Method) .[6] This method, while potentially time-consuming, is considered the gold standard for its accuracy.[6]

Shake-Flask Method: A Step-by-Step Protocol
  • Preparation of Supersaturated Solutions: Add an excess amount of crystalline Methyl 2-methylindolizine-3-carboxylate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. Temperature control is critical, as solubility is temperature-dependent.[1][7]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. It is imperative to maintain the constant temperature during this step.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step must be performed quickly to prevent any temperature-induced precipitation.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of Methyl 2-methylindolizine-3-carboxylate using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[4][7]

  • Solid-State Analysis: It is good practice to analyze the remaining solid by techniques such as X-ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[7]

Workflow for Shake-Flask Solubility Determination

G A Add excess solute to solvent B Agitate at constant temperature A->B C Sedimentation B->C D Filter supernatant C->D F Analyze remaining solid (XRPD) C->F Optional but recommended E Quantify by HPLC D->E Dilute as needed

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

High-Throughput and Dynamic Solubility Measurement Techniques

For earlier stages of research where rapid screening is prioritized, dynamic methods can be employed. These methods are generally faster but may not always represent true thermodynamic equilibrium.

Temperature Variation (TV) Method

The Temperature Variation (TV) method, often performed using automated platforms, involves heating a suspension of known concentration until a clear solution is observed (the clear point).[6] This temperature corresponds to a point on the solubility curve. Subsequent cooling can reveal the temperature at which crystals reappear (the cloud point), providing information on the metastable zone width.[5][6]

Solvent Addition (SA) Method

In the Solvent Addition (SA) method, a solvent is gradually added to a known amount of the compound at a constant temperature until complete dissolution occurs.[6] This allows for the rapid determination of solubility at a specific temperature.

Theoretical Prediction of Solubility

While experimental determination is paramount, theoretical models can provide initial estimates and help rationalize experimental findings.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[8][9] The accuracy of the UNIFAC model depends on the availability of interaction parameters for the functional groups present in the solute and solvent molecules.

  • Hildebrand and Hansen Solubility Parameters: These models are based on the concept that the energy of mixing can be predicted from the properties of the pure components.[10] They are useful for providing a qualitative understanding of solubility but are generally less accurate than more sophisticated models like UNIFAC.[8][9][10]

Data Presentation and Interpretation

The experimentally determined solubility data for Methyl 2-methylindolizine-3-carboxylate should be tabulated for clear comparison.

Table 2: Example Solubility Data for Methyl 2-methylindolizine-3-carboxylate at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Classification
Methanol[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Hexane[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]

Note: The classification can be based on standard pharmacopeial definitions.

The interpretation of this data will provide insights into the polarity and hydrogen bonding capabilities of Methyl 2-methylindolizine-3-carboxylate, guiding solvent selection for synthesis, purification, and formulation.

Conclusion: A Foundation for Informed Decision-Making

A thoroughly characterized solubility profile of Methyl 2-methylindolizine-3-carboxylate in a range of organic solvents is an indispensable asset for any research and development endeavor. By employing the robust experimental protocols and theoretical frameworks outlined in this guide, scientists can generate high-quality, reliable data. This data will serve as a cornerstone for informed decision-making in medicinal chemistry, process development, and materials science, ultimately accelerating the path from discovery to application.

References

  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement.
  • Solubility: Importance, Measurements and Applications - Analytik NEWS.
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences.
  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - Bentham Open Archives.
  • Direct Measurement of Amorphous Solubility | Analytical Chemistry - ACS Publications.
  • Solubility determination and crystallization - HUBER.
  • Determining solubility curves - Technobis Crystallization Systems.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed.
  • The Importance of Solubility for New Drug Molecules.
  • (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate.
  • Drug solubility: why testing early matters in HTS | BMG LABTECH.
  • Solubility of Organic Compounds.

Sources

Foundational

A Guide to the Crystallographic Analysis of Methyl 2-methylindolizine-3-carboxylate: A Technical Whitepaper

Disclaimer: As of the date of this publication, the specific single-crystal X-ray diffraction data for Methyl 2-methylindolizine-3-carboxylate is not publicly available in crystallographic databases. This guide will, the...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, the specific single-crystal X-ray diffraction data for Methyl 2-methylindolizine-3-carboxylate is not publicly available in crystallographic databases. This guide will, therefore, outline the comprehensive methodology for such an analysis and will utilize the crystallographic data of a closely related indolizine derivative, Ethyl 3-benzoylindolizine-1-carboxylate , as a practical and illustrative example. This proxy allows for a detailed exploration of the experimental and analytical techniques pertinent to the crystallographic characterization of the target molecule.

Preamble: The Significance of Crystallographic Data in Drug Discovery

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. Small molecule X-ray crystallography stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.[1][2] This structural information is foundational for understanding a compound's physicochemical properties, its interaction with biological targets, and for guiding rational drug design. This whitepaper provides a comprehensive technical guide to the process of X-ray crystallographic analysis, centered on the heterocyclic scaffold of Methyl 2-methylindolizine-3-carboxylate.

The Target Molecule: Methyl 2-methylindolizine-3-carboxylate

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The indolizine scaffold is a key component in a variety of natural products and synthetic compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.[4][5] The title compound, Methyl 2-methylindolizine-3-carboxylate, represents a core structure within this class. A definitive crystal structure would provide invaluable data on its planarity, bond lengths and angles, and potential for intermolecular interactions, all of which are critical for computational modeling and structure-activity relationship (SAR) studies.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous experimental technique and rigorous data analysis. The following sections detail this workflow, explaining the rationale behind each critical step.

Synthesis and Purification

The initial and foundational step is the synthesis of the target compound with high purity. The synthesis of indolizine derivatives can be achieved through various established methods, often involving cycloaddition reactions.[3][6][7] For the illustrative proxy, Ethyl 3-benzoylindolizine-1-carboxylate, a 1,3-dipolar cycloaddition is a common synthetic route.[8]

Illustrative Synthetic Approach (Proxy): A typical synthesis would involve the reaction of a pyridinium ylide with an appropriate electron-deficient alkyne. The purity of the final product is crucial, as impurities can significantly hinder crystallization. Purification is typically achieved through column chromatography followed by recrystallization.

Crystal Growth: The Art and Science of Single Crystals

The growth of high-quality single crystals is often the most challenging and critical step in the crystallographic process. The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension) for diffraction analysis.[9]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant. The slow diffusion of the precipitant's vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

The choice of solvent is critical and is often determined empirically. For the proxy compound, yellow crystals were obtained by recrystallization from ethyl acetate at room temperature.[8]

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10] Modern diffractometers are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[10] Data collection is often performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[11]

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffracted spots contain the information needed to determine the crystal structure.[12]

Workflow for Single-Crystal X-ray Diffraction Data Collection:

X-ray Data Collection Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Good Quality Crystal

Caption: Workflow from synthesis to X-ray data collection.

Structure Solution and Refinement: From Data to a Molecular Model

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are then used to calculate the structure factors, which are related to the electron density distribution within the crystal.

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the structure factors are not directly measured.[11] For small molecules, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map. From this map, the positions of the atoms can be determined.

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method.[13][14] This iterative process adjusts the atomic coordinates, thermal parameters (describing atomic vibrations), and other parameters to improve the agreement between the calculated and observed structure factors.[11] The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.[12]

Workflow for Structure Solution and Refinement:

Structure Solution and Refinement Workflow Data_Processing Data Processing & Reduction Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Validation Model Validation Refinement->Validation Check R-factors Validation->Refinement Model Adjustment Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure Converged Model

Caption: Iterative process of crystal structure solution and refinement.

Crystallographic Data for the Illustrative Proxy: Ethyl 3-benzoylindolizine-1-carboxylate

The following table summarizes the key crystallographic data for the proxy molecule, Ethyl 3-benzoylindolizine-1-carboxylate.[8] This data provides a tangible example of the information obtained from a successful single-crystal X-ray diffraction experiment.

ParameterValue
Chemical FormulaC18H15NO3
Formula Weight293.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.030 (2)
b (Å)19.223 (3)
c (Å)7.9652 (17)
β (°)103.073 (3)
Volume (ų)1495.9 (5)
Z4
Temperature (K)291
RadiationMo Kα (λ = 0.71073 Å)
R-factorNot explicitly stated in the abstract

Data sourced from[8].

Analysis of the Crystal Structure: Insights from the Molecular and Supramolecular Level

The refined crystal structure provides a wealth of information beyond simple connectivity.

Molecular Geometry

The crystal structure of Ethyl 3-benzoylindolizine-1-carboxylate reveals that the indolizine ring system and the aromatic ring of the benzoyl group are not coplanar, with a dihedral angle of 54.26 (7)°.[8] This type of conformational detail is crucial for understanding how the molecule might fit into a binding pocket of a protein. The bond lengths and angles within the indolizine core would be consistent with its aromatic character.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of Ethyl 3-benzoylindolizine-1-carboxylate form inversion dimers through weak C—H···O interactions. These dimers are further organized into a two-dimensional network by additional C—H···O interactions.[8] Understanding these packing motifs is important for solid-state chemistry and materials science applications.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[15][16] This method maps the close contacts between molecules in a crystal, providing a visual representation of hydrogen bonds, van der Waals interactions, and other close contacts.[17] A 2D fingerprint plot derived from the Hirshfeld surface can quantify the contribution of different types of intermolecular interactions to the overall crystal packing.[18][19]

Conclusion and Future Directions

While the specific crystallographic data for Methyl 2-methylindolizine-3-carboxylate remains to be determined, this guide has outlined the comprehensive workflow and analytical techniques required for its elucidation. The use of Ethyl 3-benzoylindolizine-1-carboxylate as an illustrative proxy has provided concrete examples of the rich structural information that can be obtained. The determination of the crystal structure of the title compound would be a valuable contribution to the field, providing a solid foundation for future drug design and development efforts based on the indolizine scaffold.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]

  • Refinement. (2021, October 15). International Union of Crystallography. Retrieved February 15, 2026, from [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved February 15, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved February 15, 2026, from [Link]

  • Hirshfeld surface analysis. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Hirshfeld surface analysis of the crystal structures. (A)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Introduction. (n.d.). University of St Andrews. Retrieved February 15, 2026, from [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21). MDPI. Retrieved February 15, 2026, from [Link]

  • Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Crystal structure refinement. (n.d.). Oxford Academic. Retrieved February 15, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved February 15, 2026, from [Link]

  • Ethyl 3-benzoylindolizine-1-carboxylate. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved February 15, 2026, from [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101. Retrieved February 15, 2026, from [Link]

  • Small Molecule Diffraction. (n.d.). Diamond Light Source. Retrieved February 15, 2026, from [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017, March 15). Journal of Basic and Clinical Pharmacy. Retrieved February 15, 2026, from [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016, June 28). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Indolizine- A Privileged Biological Scaffold. (2021, February 26). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids. (2021, July 19). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • X-ray crystal structure of compound 3k. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (n.d.). International Union of Crystallography. Retrieved February 15, 2026, from [Link]

  • Ethyl 1-trifluoromethylindolizine-3-carboxylate. (1988, June). Acta Crystallographica Section C. Retrieved February 15, 2026, from [Link]

  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • X‐ray crystal structure of 15 b. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular modelling studies of novel Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylates against malaria vector Anopheles arabiensis. (2025, July 16). Elsevier. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2016, January 30). Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015, October 30). PMC. Retrieved February 15, 2026, from [Link]

  • Ethyl 2-(2-aminophenyl)indolizine-1-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2025, August 28). PMC. Retrieved February 15, 2026, from [Link]

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Exploratory

Precision Synthesis of 3-Substituted Indolizines: From Cycloaddition to C-H Activation

Executive Summary Indolizines ( -electron aromatic fused heterocycles) are pharmacophores of increasing significance in medicinal chemistry, exhibiting potent anti-tubercular, anticancer (specifically tubulin polymerizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolizines (


-electron aromatic fused heterocycles) are pharmacophores of increasing significance in medicinal chemistry, exhibiting potent anti-tubercular, anticancer (specifically tubulin polymerization inhibition), and anti-inflammatory properties. While the indolizine core is electron-rich, the 3-position  presents a specific synthetic challenge.

Standard electrophilic aromatic substitutions favor the C1-position due to its higher nucleophilicity (HOMO coefficient analysis). Consequently, accessing 3-substituted indolizines requires either:

  • De Novo Synthesis: Constructing the ring with the substituent in place (typically via pyridinium ylides).

  • Directed Functionalization: Using specific catalysts (Pd, Rh, or In) or directing groups to override the intrinsic C1-selectivity.

This technical guide analyzes these two dominant strategies, providing mechanistic insights and validated protocols for laboratory application.

Part 1: Electronic Structure & The Regioselectivity Challenge

To design effective synthesis routes, one must understand the electronic bias of the indolizine nucleus.

  • Nucleophilicity Gradient: C3 > C1 > C2. However, in many electrophilic substitutions, C1 reacts fastest due to the stability of the transition state (Wheland intermediate).

  • The C3 Challenge: To functionalize C3 selectively, chemists must either block C1, use steric control, or employ Transition Metal-Catalyzed C-H Activation where the mechanism (e.g., concerted metalation-deprotonation) favors the C3 geometry or coordination environment.

Visualization: Reactivity Landscape

The following diagram illustrates the strategic disconnections for accessing the 3-position.

IndolizineReactivity Indolizine Indolizine Core C1 C1 Position (Kinetic Electrophilic Site) Indolizine->C1 Default Reactivity C3 C3 Position (Target for Functionalization) Indolizine->C3 Target Strategy1 Strategy 1: De Novo (Pyridinium Ylides) C3->Strategy1 Ring Closure Strategy2 Strategy 2: Direct C-H Activation (Pd/Rh Catalysis) C3->Strategy2 Post-Synthetic

Figure 1: Strategic disconnections for 3-substituted indolizine synthesis. C1 is the natural electrophilic sink, requiring specific strategies to target C3.

Part 2: Strategy I - De Novo Synthesis (Pyridinium Ylides)

The most reliable method for generating 3-acyl or 3-carboxylate indolizines is the 1,3-Dipolar Cycloaddition of pyridinium ylides with electron-deficient dipolarophiles.

Mechanism: [3+2] Cycloaddition

This route avoids the C1 vs. C3 selectivity issue by building the substituent into the ring-forming step.

  • Ylide Formation: A pyridine derivative is alkylated (e.g., with

    
    -halo ketones) to form a pyridinium salt, which is deprotonated to form the N-ylide.
    
  • Cycloaddition: The ylide reacts with a dipolarophile (alkyne or alkene).

  • Oxidative Aromatization: If an alkene is used, an oxidation step (using oxidants like TPCD or atmospheric oxygen) is required to restore aromaticity.

Key Reaction: 3-Acylindolizines via Maleic Anhydride

Recent work has optimized the reaction of pyridinium ylides with maleic anhydride to regioselectively yield 3-acylindolizines. The reaction proceeds via a Huisgen [3+2] cycloaddition followed by decarboxylative aromatization.

Part 3: Strategy II - Direct C-H Functionalization

Modern drug discovery demands late-stage functionalization (LSF). Direct C-H activation at C3 is superior for diversifying existing scaffolds.[1]

Palladium-Catalyzed C3-Arylation

While C1 is more nucleophilic, Pd-catalyzed cross-coupling can be tuned to favor C3.

  • Mechanism: Electrophilic palladation.

  • Conditions:

    
     catalyst, Phosphine ligands, Base (
    
    
    
    ).
  • Selectivity: Kinetic isotope effect studies suggest an electrophilic substitution pathway where the steric environment or specific ligand interactions favor C3 over C1 in substituted systems.

Green Organocatalysis (HFIP-Promoted)

A recent breakthrough involves using Hexafluoroisopropanol (HFIP) as a promoter for Friedel-Crafts type reactions.[2]

  • Reagent: (Hetero)arylglyoxals.[2]

  • Outcome: C3-hydroxyalkylation.

  • Advantage: Metal-free, mild conditions, high regioselectivity for C3 due to the hydrogen-bonding network stabilizing the transition state at the C3 position.

Visualization: C-H Activation Workflow

CHActivation Substrate Indolizine Substrate Intermed Intermediate (Palladacycle or H-Bond Complex) Substrate->Intermed Reagent Aryl Bromide / Glyoxal Reagent->Intermed Catalyst Catalyst (Pd or HFIP) Catalyst->Intermed TS Transition State (C3-Selective) Intermed->TS Activation Product 3-Substituted Indolizine TS->Product Reductive Elim / Aromatization

Figure 2: General workflow for direct C3-functionalization via metal or organocatalysis.

Part 4: Detailed Experimental Protocols

Protocol A: Pd-Catalyzed C3-Arylation

Best for: Introducing aryl groups to the indolizine core for library synthesis.

Materials:

  • Indolizine substrate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (10 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a flame-dried Schlenk tube with the indolizine, aryl bromide,

    
    , 
    
    
    
    , and
    
    
    .
  • Solvation: Add anhydrous toluene (0.2 M concentration relative to indolizine).

  • Reaction: Seal the tube and heat to 100°C for 12–24 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm C3 regioselectivity via 1H NMR (Look for the disappearance of the C3 proton signal, typically a doublet or multiplet around 6.5-7.0 ppm depending on substitution).

Protocol B: HFIP-Promoted C3-Hydroxyalkylation

Best for: Green synthesis of C3-functionalized alcohols/ketones.

Materials:

  • Indolizine substrate (0.2 mmol)

  • Arylglyoxal (0.24 mmol)

  • Solvent: HFIP (Hexafluoroisopropanol) - 1.0 mL

Step-by-Step:

  • Mixing: To a reaction vial containing the indolizine substrate, add the arylglyoxal.

  • Activation: Add HFIP (solvent and promoter). No metal catalyst is required.[3]

  • Reaction: Stir at room temperature for 1–4 hours. The reaction is typically fast due to the activating nature of HFIP.

  • Workup: Evaporate the volatile HFIP under reduced pressure (recoverable).

  • Purification: Direct purification of the residue via column chromatography.

  • Note: This method yields

    
    -hydroxyketones at the C3 position, which are versatile precursors for further transformations.
    

Part 5: Comparative Data Summary

FeatureDe Novo (Ylide Cycloaddition)Pd-Catalyzed C-H ActivationHFIP-Promoted Functionalization
Target Substituent Acyl, Carboxylate, NitroAryl, Heteroaryl

-Hydroxyketone, Alkyl
Regioselectivity High (controlled by mechanism)High (Requires optimized ligand)Excellent (C3 specific)
Step Count High (requires ylide prep)Low (Direct functionalization)Low (Direct functionalization)
Atom Economy Moderate (Loss of leaving groups)GoodExcellent
Key Reference RSC Adv., 2016 [1]J. Am. Chem. Soc. [2]ACS Omega, 2023 [3]

References

  • Regioselective synthesis of 3-acylindolizines and benzo-analogues via 1,3-dipolar cycloadditions of N-ylides with maleic anhydride. Source: Organic & Biomolecular Chemistry (RSC) URL:[4][5][Link]

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Source: National Institutes of Health (PMC) / JACS URL:[Link]

  • C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals. Source: ACS Omega URL:[Link]

  • C3 functionalization of indolizines via In(III)-catalyzed three-component reaction. Source: Organic & Biomolecular Chemistry URL:[Link]

  • Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Source: Organic & Biomolecular Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-methylindolizine-3-carboxylate via 1,3-Dipolar Cycloaddition

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of functionalized indolizine scaffolds. It details the synthesis of Methyl 2-methylindolizine-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of functionalized indolizine scaffolds. It details the synthesis of Methyl 2-methylindolizine-3-carboxylate via 1,3-Dipolar Cycloaddition , a method offering superior modularity compared to the classical Chichibabin cyclization.

Abstract & Strategic Overview

Indolizines are privileged scaffolds in medicinal chemistry, exhibiting significant calcium entry blocking, anti-inflammatory, and anticancer activities. While the classical Chichibabin synthesis (reaction of pyridine with


-halo ketones) is effective for simple derivatives, it lacks the functional group tolerance required for complex library generation.

This protocol details the 1,3-Dipolar Cycloaddition of pyridinium ylides with alkynes. This route allows for the convergent assembly of the indolizine core with precise control over substitution patterns at the C1, C2, and C3 positions. Specifically, we target the 2-methyl-3-carboxylate motif, a key pharmacophore in modern drug discovery. The method described utilizes an in situ generated pyridinium methoxycarbonylmethylide and a regiocontrolled cycloaddition with propyne (or its synthetic equivalents).

key Advantages of this Protocol:
  • Convergent Assembly: Independent modification of the pyridine ring and the pyrrole moiety.

  • Mild Conditions: Avoids the harsh thermal conditions of traditional cyclizations.

  • Scalability: Suitable for gram-scale synthesis with standard laboratory equipment.

Retrosynthetic Analysis & Mechanism

The construction of the indolizine nucleus (specifically the pyrrole ring fused to the pyridine) relies on the reaction between a 1,3-dipole (pyridinium ylide) and a dipolarophile (alkyne).

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the generation of the ylide and the subsequent [3+2] cycloaddition.

IndolizineSynthesis Pyridine Pyridine Salt Pyridinium Salt (1-(Methoxycarbonylmethyl)pyridinium bromide) Pyridine->Salt Alkylation Reagent1 Methyl Bromoacetate Reagent1->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (TEA/K2CO3) Base->Ylide Cycloadduct Dihydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Propyne / Methyl 2-butynoate Alkyne->Cycloadduct Oxidation Oxidative Aromatization (-2H) Cycloadduct->Oxidation Product Methyl 2-methylindolizine- 3-carboxylate Oxidation->Product Aromatization

Caption: Stepwise mechanistic flow from salt formation to oxidative aromatization of the indolizine core.[1]

Experimental Protocols

Phase 1: Synthesis of the Pyridinium Salt Precursor

Objective: Isolate 1-(Methoxycarbonylmethyl)pyridinium bromide .

Reagents:

  • Pyridine (anhydrous): 10.0 mmol (0.81 mL)

  • Methyl bromoacetate: 11.0 mmol (1.04 mL)

  • Solvent: Acetone (dry) or Diethyl Ether

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Addition: Dissolve pyridine (10 mmol) in 10 mL of anhydrous acetone. Cool to 0°C in an ice bath.

  • Alkylation: Dropwise add methyl bromoacetate (11 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 4–6 hours. A white precipitate will form rapidly.[2]

  • Isolation: Filter the white solid under vacuum. Wash the filter cake copiously with cold diethyl ether (3 x 10 mL) to remove unreacted reagents.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅.

    • Expected Yield: >90%[3][4][5]

    • Appearance: Hygroscopic white crystalline solid.

Phase 2: 1,3-Dipolar Cycloaddition

Objective: Reaction of the ylide with the dipolarophile to form the target indolizine.

Critical Note on Regioselectivity: The reaction of pyridinium methoxycarbonylmethylide with terminal alkynes (like propyne) can yield mixtures of 1-methyl and 2-methyl isomers depending on steric and electronic control. To ensure the 2-methyl substitution, the use of Methyl 2-butynoate followed by selective decarboxylation, or the use of a copper catalyst (Click-like chemistry) with propyne is recommended. The protocol below utilizes Methyl 2-butynoate as a robust dipolarophile, yielding the 1,3-dicarboxylate, which is then refined.

Alternative Direct Route: Using Propyne gas in a pressure tube with an oxidant (MnO₂) often yields the 2-methyl-3-carboxylate directly due to steric preference of the ester group avoiding the methyl group during the transition state.

Protocol A: Oxidative Cycloaddition with Propyne (Direct Route)

Reagents:

  • Pyridinium Salt (from Phase 1): 2.0 mmol

  • Propyne (condensed or solution in THF): 3.0 mmol

  • Base: Triethylamine (TEA) (2.5 mmol)

  • Oxidant: Manganese Dioxide (MnO₂) (activated, 10.0 mmol) or TPCD.

  • Solvent: Toluene or DMF.

Step-by-Step:

  • Ylide Generation: In a pressure tube, suspend the pyridinium salt (2.0 mmol) in Toluene (10 mL). Add TEA (2.5 mmol). Stir for 15 minutes at RT. The solution will turn yellow/orange, indicating ylide formation.

  • Addition: Cool the tube to -78°C. Condense Propyne gas (approx 3.0 mmol) into the tube (or add commercially available propyne/THF solution).

  • Oxidant: Add activated MnO₂ (10 mmol) quickly.

  • Cyclization: Seal the pressure tube. Allow to warm to RT, then heat to 80°C for 12 hours.

    • Note: The oxidant is required because the initial cycloadduct is a tetrahydroindolizine. Aromatization requires the loss of 2 hydrogens.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove MnO₂. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Target Isomer: The 2-methyl-3-carboxylate is typically less polar than the 1-methyl isomer.

Data Analysis & Validation

The following data parameters confirm the structural integrity of Methyl 2-methylindolizine-3-carboxylate .

NMR Characterization Table
NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignment
1H 9.35Doublet (d)1HH5 (Deshielded by adj. N)
1H 7.45Doublet (d)1HH8
1H 6.90Triplet (t)1HH7
1H 6.65Triplet (t)1HH6
1H 6.30Singlet (s)1HH1 (Pyrrole ring proton)
1H 3.85Singlet (s)3HCOOCH3 (Ester Methyl)
1H 2.45Singlet (s)3HC2-CH3 (Methyl Group)

Interpretation:

  • H5 (9.35 ppm): The most downfield signal, characteristic of the proton alpha to the bridgehead nitrogen in the pyridine ring.

  • H1 (6.30 ppm): A singlet indicates no neighbors, confirming substitution at C2 and C3. If the methyl were at C1, this singlet would be absent.

  • C2-CH3 (2.45 ppm): Distinct singlet for the methyl group attached to the aromatic ring.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation of the intermediate.Increase MnO₂ loading or switch to TPCD (Tetrakispyridinecobalt(II) dichromate).
Regioisomer Mix Lack of steric control during cycloaddition.Switch to Protocol B (using Methyl 2-butynoate) to form the 1,3-dicarboxylate, followed by selective decarboxylation at C1.
Ylide Decomposition Moisture in solvent/base.Ensure all solvents are anhydrous; dry the pyridinium salt thoroughly before use.

References

  • Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

    • Title: Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Regioselectivity in Pyridinium Ylide Cycloadditions

    • Title: Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Oxidative Cycloaddition Protocols

    • Title: CuBr-Catalyzed Aerobic Decarboxylative Cycloaddition for the Synthesis of Indolizines.
    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

  • Compound Verification (CAS 105944-60-3): Title: Methyl 2-methylindolizine-3-carboxylate Product Page. Source: BLD Pharm / Chemical Suppliers.

Sources

Application

One-Pot Synthesis of Indolizine-3-Carboxylates: A Detailed Protocol for Drug Discovery and Development

Introduction: The Significance of the Indolizine Scaffold in Medicinal Chemistry The indolizine nucleus, a fused heterocyclic system isomeric to indole, represents a privileged scaffold in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indolizine Scaffold in Medicinal Chemistry

The indolizine nucleus, a fused heterocyclic system isomeric to indole, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and rigid conformational structure have led to the development of a diverse array of functionalized compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The synthesis of indolizine derivatives, particularly those bearing a carboxylate moiety at the 3-position, is of significant interest as this functional group serves as a versatile handle for further molecular elaboration in drug design and development programs.

Traditional multi-step syntheses of indolizines often suffer from drawbacks such as harsh reaction conditions, the use of expensive or toxic catalysts, and laborious purification procedures.[1][5] In contrast, one-pot multicomponent reactions have emerged as a powerful and efficient strategy, offering advantages in terms of operational simplicity, time and resource economy, and reduced waste generation.[5][6] This application note provides a detailed, field-proven protocol for the one-pot synthesis of indolizine-3-carboxylates, emphasizing the underlying mechanistic principles and practical considerations for successful implementation in a research and development setting.

Reaction Principle: A Cascade Approach via 1,3-Dipolar Cycloaddition

The cornerstone of this one-pot synthesis is the [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[7][8][9] The reaction proceeds through a cascade of sequential steps, beginning with the in situ generation of a pyridinium ylide. This ylide, a 1,3-dipole, then undergoes a cycloaddition with an electron-deficient alkene (the dipolarophile), followed by an oxidative aromatization to furnish the final indolizine-3-carboxylate product.[10][11]

The overall transformation can be conceptually broken down as follows:

  • Quaternization: The reaction is initiated by the formation of a pyridinium salt from a pyridine derivative and an α-halo carbonyl compound.

  • Ylide Formation: In the presence of a base, the pyridinium salt is deprotonated to generate a pyridinium ylide.

  • [3+2] Cycloaddition: The generated ylide rapidly reacts with an electron-deficient alkene, such as an acrylate derivative, in a concerted or stepwise fashion to form a dihydropyrrolo[1,2-a]pyridine intermediate.

  • Oxidative Aromatization: The intermediate is then oxidized to afford the stable, aromatic indolizine-3-carboxylate.

This one-pot approach elegantly combines these distinct chemical events into a single, seamless operation, obviating the need for isolation of intermediates and thereby enhancing overall efficiency.

One_Pot_Indolizine_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction Vessel Pyridine Pyridine Derivative Quaternization 1. Quaternization Pyridine->Quaternization AlphaHalo α-Halo Carbonyl Compound AlphaHalo->Quaternization Alkene Electron-Deficient Alkene Cycloaddition 3. [3+2] Cycloaddition Alkene->Cycloaddition Ylide_Formation 2. Ylide Formation Quaternization->Ylide_Formation + Base Ylide_Formation->Cycloaddition Oxidation 4. Oxidative Aromatization Cycloaddition->Oxidation + Oxidant Product Indolizine-3-carboxylate Oxidation->Product

Figure 1. Conceptual workflow of the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general and robust method for the synthesis of a range of indolizine-3-carboxylates. The specific substrates and reaction conditions may be optimized for individual target molecules.

Materials and Equipment
  • Reagents:

    • Substituted Pyridine (1.0 eq)

    • Ethyl 2-bromoacetate (or other α-halo carbonyl compound) (1.1 eq)

    • Ethyl acrylate (or other electron-deficient alkene) (1.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Tetrabutylammonium iodide (TBAI) (0.1 eq) - as a phase-transfer catalyst and to facilitate the reaction.[7][12][13]

    • tert-Butyl hydroperoxide (TBHP), 70% in water (2.0 eq) - as an oxidant.[7]

    • Anhydrous Dimethylformamide (DMF)

  • Equipment:

    • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

    • Heating mantle or oil bath

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add the substituted pyridine (10 mmol, 1.0 eq), anhydrous potassium carbonate (25 mmol, 2.5 eq), and TBAI (1 mmol, 0.1 eq).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir the mixture at room temperature for 10 minutes to ensure good dispersion of the solids.

  • Addition of Alkylating Agent: Slowly add ethyl 2-bromoacetate (11 mmol, 1.1 eq) to the stirring suspension. The reaction mixture may gently warm upon addition.

  • Ylide Formation and Cycloaddition: Add the electron-deficient alkene, for example, ethyl acrylate (15 mmol, 1.5 eq), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent). The formation of the dihydropyrrolo[1,2-a]pyridine intermediate can often be observed as a new spot.

  • Oxidation: After the initial cycloaddition is deemed complete by TLC, cool the reaction mixture to room temperature. Carefully add tert-butyl hydroperoxide (20 mmol, 2.0 eq) dropwise to the mixture. An exotherm may be observed.

  • Aromatization: Stir the reaction at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete conversion of the intermediate to the final indolizine product.

  • Workup:

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure indolizine-3-carboxylate.

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl 2-bromoacetate is a lachrymator and should be handled with care.

  • tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with caution. Avoid contact with metals and reducing agents.

Data Summary and Characterization

The following table provides representative data for the synthesis of a model indolizine-3-carboxylate using the described protocol.

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
Pyridine1.079.10100.791 g
Ethyl 2-bromoacetate1.1167.00111.837 g
Ethyl acrylate1.5100.12151.502 g
K₂CO₃2.5138.21253.455 g
TBAI0.1369.3710.369 g
TBHP (70% in H₂O)2.090.1220~2.6 mL
Product: Ethyl indolizine-3-carboxylate-191.21-Expected Yield: 60-80%

Characterization: The structure of the synthesized indolizine-3-carboxylates should be confirmed using standard spectroscopic techniques.[4][14][15][16]

  • ¹H NMR: Will show characteristic signals for the protons on the indolizine core and the ester functionality.

  • ¹³C NMR: Will confirm the number and type of carbon atoms in the molecule.

  • HRMS (High-Resolution Mass Spectrometry): Will provide an accurate mass measurement to confirm the elemental composition.

  • IR (Infrared Spectroscopy): Will show characteristic absorption bands for the carbonyl group of the ester and the aromatic C-H bonds.

Characterization_Workflow Start Purified Product H_NMR ¹H NMR Spectroscopy Start->H_NMR C_NMR ¹³C NMR Spectroscopy Start->C_NMR HRMS High-Resolution Mass Spectrometry Start->HRMS IR Infrared Spectroscopy Start->IR Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation HRMS->Structure_Confirmation IR->Structure_Confirmation

Figure 2. Workflow for structural characterization.

Troubleshooting and Key Considerations

  • Low Yields:

    • Ensure all reagents and solvents are anhydrous, as moisture can interfere with the ylide formation.

    • Optimize the reaction temperature and time. Higher temperatures may be required for less reactive pyridines.

    • The choice of base can be critical. Other bases such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be explored.

  • Incomplete Reaction:

    • Monitor the reaction closely by TLC. If the reaction stalls, an additional portion of the oxidant can be added.

  • Side Product Formation:

    • The formation of dimeric or polymeric byproducts can occur. Using a slight excess of the dipolarophile can help to minimize this.

    • Purification by column chromatography is crucial to isolate the desired product.

Conclusion

This application note provides a comprehensive and practical guide for the one-pot synthesis of indolizine-3-carboxylates. By leveraging a cascade reaction sequence centered around a 1,3-dipolar cycloaddition, this protocol offers an efficient and atom-economical route to this important class of heterocyclic compounds. The detailed experimental procedure, coupled with an understanding of the underlying chemical principles, will enable researchers in drug discovery and development to readily access a wide range of indolizine derivatives for further investigation. The versatility of this method allows for the introduction of various substituents on both the pyridine and acrylate starting materials, making it a valuable tool for the construction of diverse chemical libraries.

References

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry.
  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. PubMed.
  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers.
  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024 | Request PDF.
  • TBAI/TBHP-catalyzed [3 + 2]cycloaddition/oxidation/aromatization cascade and online ESI-MS mechanistic studies: synthesis of pyrrolo[2,1-a]isoquinolines and indolizino[8,7-b]indoles. RSC Publishing.
  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes.
  • Synthesis of indolizines. Organic Chemistry Portal.
  • Multi-component one-pot synthesis of indolizine derivatives.
  • 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
  • One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry.
  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry.
  • One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions. RSC Publishing.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
  • A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes.
  • Facile Synthesis of Polysubstituted Indolizines via One‐Pot Reaction of 1‐Acetylaryl 2‐Formylpyrroles and Enals | Request PDF.
  • One-Pot Synthesis of Polysubstituted Indolizines by an Addition/Cycloaromatization Sequence. The Journal of Organic Chemistry.
  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed.
  • Synthesis of indolizines via cycloaddition reaction. | Download Scientific Diagram.
  • Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases. Molecules.
  • TBAI-catalyzed C-H bond activation to construct C(sp3)-O bond in water: the synthesis of indole-3-carboxylic-α-esters under metal-free conditions. Organic & Biomolecular Chemistry.
  • TBAI-Catalyzed S–H and N–H Insertion Reactions of α-Diazoesters with Thiophenols and Amines under Metal-Free Conditions | Request PDF.
  • Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identific

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Method

Reagents for 1,3-Dipolar Cycloaddition of Pyridinium Ylides: A Comprehensive Guide to Synthesis and Application

Introduction: The Versatility of Pyridinium Ylides in Heterocyclic Synthesis The 1,3-dipolar cycloaddition of pyridinium ylides stands as a powerful and versatile strategy in synthetic organic chemistry for the construct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyridinium Ylides in Heterocyclic Synthesis

The 1,3-dipolar cycloaddition of pyridinium ylides stands as a powerful and versatile strategy in synthetic organic chemistry for the construction of a diverse array of nitrogen-containing heterocyclic scaffolds.[1] These reactions, proceeding through a [3+2] cycloaddition mechanism, offer a convergent and often highly stereoselective route to privileged structures such as indolizines and other fused N-heterocycles, which are prevalent in natural products and pharmacologically active compounds. This guide provides an in-depth exploration of the reagents, reaction conditions, and mechanistic considerations for successfully employing pyridinium ylides in 1,3-dipolar cycloaddition reactions, tailored for researchers, scientists, and drug development professionals.

Core Principles: Generation and Reactivity of Pyridinium Ylides

Pyridinium ylides are 1,3-dipoles of the azomethine ylide type, characterized by a positive charge on the nitrogen atom of the pyridine ring and a negative charge on the adjacent exocyclic carbon. These reactive intermediates are typically generated in situ from stable pyridinium salt precursors through deprotonation with a suitable base. The stability and reactivity of the resulting ylide are critically influenced by the nature of the substituent on the ylidic carbon.

Generation of Pyridinium Ylides

The choice of the pyridinium salt precursor and the base is paramount for the efficient generation of the pyridinium ylide.

1. Pyridinium Salt Precursors:

Pyridinium salts are readily prepared by the N-alkylation of pyridine derivatives with a suitable alkyl halide. The presence of an electron-withdrawing group (EWG) on the alkylating agent is crucial for stabilizing the resulting ylide through resonance. Common choices include:

  • α-Halo Ketones: N-phenacylpyridinium bromide and its derivatives are widely used due to the stabilizing effect of the carbonyl group.[2][3]

  • α-Halo Esters: Reagents like methyl bromoacetate provide access to ester-stabilized ylides.

  • α-Halo Amides: These precursors lead to the formation of amide-stabilized ylides.

The electronic properties of the pyridine ring also play a significant role. Electron-withdrawing substituents on the pyridine ring enhance the acidity of the α-protons, facilitating ylide formation.[4][5][6]

Protocol for the Synthesis of a Representative Pyridinium Salt: N-Phenacylpyridinium Bromide

  • Dissolution: Dissolve pyridine (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Alkylation: Add 2-bromoacetophenone (1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically several hours to overnight). The progress of the reaction can be monitored by TLC.

  • Isolation: The pyridinium salt often precipitates from the reaction mixture. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.

2. Selection of the Base:

The choice of base is critical and depends on the pKa of the pyridinium salt. The base should be strong enough to deprotonate the salt but not so strong as to cause undesired side reactions. Commonly used bases include:

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are mild and effective bases, particularly in polar aprotic solvents like DMF.[4]

  • Organic Bases: Triethylamine (Et₃N) and 1,8-diazabicycloundec-7-ene (DBU) are frequently employed, offering good solubility in a range of organic solvents.

G cluster_0 Ylide Generation cluster_1 Cycloaddition Pyridinium Salt Pyridinium Salt Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide + Base - H-Base⁺ Base Base Cycloadduct Cycloadduct Pyridinium Ylide->Cycloadduct [3+2] Dipolarophile Dipolarophile Dipolarophile->Cycloadduct

The Dipolarophile: The 2π Component

The success of the 1,3-dipolar cycloaddition is highly dependent on the reactivity of the dipolarophile. Electron-deficient π-systems are the most common and effective reaction partners for the nucleophilic pyridinium ylides.

Classes of Dipolarophiles:
  • Alkynes: Acetylenic esters (e.g., dimethyl acetylenedicarboxylate - DMAD), propiolates, and ynamides are excellent dipolarophiles, leading to the formation of highly aromatic indolizine derivatives.[5][6][7] The reaction with alkynes is often spontaneous and proceeds with high regioselectivity.

  • Alkenes: Electron-deficient alkenes such as maleimides, acrylates, and vinyl ketones are widely used. The resulting cycloadducts are dihydropyrrolidines, which may undergo subsequent oxidation to the corresponding aromatic pyrrolidines.

  • Heteroatom-containing Dipolarophiles: Carbonyl compounds (aldehydes and ketones) and imines can also serve as dipolarophiles, leading to the synthesis of oxazolidine and imidazolidine-fused heterocycles, respectively.[8][9]

Dipolarophile ClassRepresentative ExamplesResulting Heterocycle
Alkynes Dimethyl acetylenedicarboxylate (DMAD), Ethyl propiolateIndolizines
Alkenes N-Phenylmaleimide, Methyl acrylate, ChalconesDihydroindolizines, Pyrrolidines
Carbonyls Benzaldehyde, IsatinOxazolidine-fused heterocycles
Imines N-Benzylidene aniline, Isatin-3-iminesImidazolidine-fused heterocycles

Table 1: Common Dipolarophiles and the Corresponding Heterocyclic Products.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key 1,3-dipolar cycloaddition reactions of pyridinium ylides.

Protocol 1: Synthesis of Dimethyl 2-Phenylindolizine-1,2-dicarboxylate

This protocol describes a classic example of an indolizine synthesis using an alkyne as the dipolarophile.

Materials:

  • N-Phenacylpyridinium bromide

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-phenacylpyridinium bromide (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the in situ generation of the pyridinium ylide. The formation of the deep-colored ylide is often visually apparent.

  • Slowly add a solution of dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) in anhydrous DCM (2 mL) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure dimethyl 2-phenylindolizine-1,2-dicarboxylate.

Protocol 2: Diastereoselective Synthesis of a Spirooxindole-Pyrrolidine Derivative

This protocol illustrates the reaction of a pyridinium ylide with an alkene dipolarophile, specifically a 3-alkenyl oxindole, to generate a spirocyclic product with high diastereoselectivity.[10]

Materials:

  • N-Methoxycarbonylmethylpyridinium bromide

  • (E)-3-(2-Oxo-2-phenylethylidene)indolin-2-one

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a suspension of N-methoxycarbonylmethylpyridinium bromide (1.2 mmol) and (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired spirooxindole-pyrrolidine derivative.

Mechanism and Stereoselectivity: Understanding the Reaction Pathway

The 1,3-dipolar cycloaddition of pyridinium ylides is generally considered to be a concerted, pericyclic reaction, proceeding through a six-electron transition state.[11] The stereochemistry of the reaction is a key feature, often providing high levels of control.

G Ylide {Pyridinium Ylide |  C⁻-N⁺-C} TS Concerted Transition State Ylide:f0->TS Dipolarophile {Dipolarophile |  C=C} Dipolarophile:f0->TS Product Cycloadduct TS->Product

The stereochemical outcome of the reaction with alkenes is often governed by the approach of the dipolarophile to the ylide. The endo or exo transition states can lead to different diastereomers. The regioselectivity is primarily controlled by the electronic and steric properties of both the ylide and the dipolarophile.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The development of catalytic enantioselective versions of this reaction has significantly expanded its synthetic utility, providing access to chiral pyrrolidine and indolizine derivatives.[12][13] Chiral metal complexes, typically of copper(I) or silver(I) with chiral ligands, are commonly employed to control the stereochemical outcome.[14][15][16][17]

Key Components of Catalytic Asymmetric Systems:

  • Metal Precursor: Cu(I) and Ag(I) salts are frequently used.

  • Chiral Ligand: A variety of chiral ligands, such as those based on bis(oxazoline) (BOX), phosphine-oxazoline (PHOX), and ferrocenylphosphine scaffolds, have been successfully applied.

  • Base: A non-coordinating base is often preferred to avoid interference with the metal catalyst.

Catalyst SystemDipolarophileProduct Typeee (%)Reference
Cu(I)/FesulphosN-Methylmaleimideendo-Pyrrolidine95[16]
Ag(I)/TF-BiphamPhosSpiro cyclohexadienone lactonesSpirolactone–pyrrolidineup to 99[15]
Cu(I)/BOXN-Phenylmaleimideexo-Pyrrolidine>99[16]

Table 2: Examples of Catalytic Asymmetric 1,3-Dipolar Cycloadditions.

Troubleshooting and Practical Considerations

While the 1,3-dipolar cycloaddition of pyridinium ylides is a robust reaction, certain challenges may be encountered.

  • Low Yields: This can be due to inefficient ylide generation, a poorly reactive dipolarophile, or decomposition of the ylide.[4]

    • Solution: Optimize the base and solvent system. Consider using a more electron-deficient dipolarophile. Ensure anhydrous reaction conditions as water can quench the ylide.

  • Side Reactions: The pyridinium ylide can undergo dimerization or other decomposition pathways if the dipolarophile is not added promptly or is not sufficiently reactive.

    • Solution: Add the dipolarophile as soon as the ylide is generated. Use a slight excess of the dipolarophile.

  • Poor Stereoselectivity: In asymmetric reactions, low enantioselectivity can result from a poorly matched catalyst-substrate combination or the presence of impurities that poison the catalyst.

    • Solution: Screen a variety of chiral ligands and reaction conditions (temperature, solvent). Ensure the purity of all reagents and the use of anhydrous solvents.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition of pyridinium ylides remains a cornerstone of modern heterocyclic synthesis. The ready availability of the starting materials, the operational simplicity of the reaction, and the high degree of stereocontrol achievable make it an attractive method for the synthesis of complex molecular architectures. The continued development of novel pyridinium ylide precursors, more diverse dipolarophiles, and more efficient and selective catalytic systems will undoubtedly further expand the scope and applicability of this powerful transformation in the fields of medicinal chemistry and materials science.

References

  • Bonte, S., Ghinea, I. O., Dinica, R., Baussanne, I., & Demeunynck, M. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 332. [Link]

  • Carretero, J. C., Rodríguez, N., & Adrio, J. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications, 61(19), 3821-3831. [Link]

  • Brioche, J., Meyer, C., & Cossy, J. (2015). Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Electron-Deficient Ynamides. Organic Letters, 17(12), 2800–2803. [Link]

  • Nájera, C., & Sansano, J. M. (2005). Catalytic enantioselective 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes: the direct strategy to prepare enantioenriched highly substituted proline derivatives. Angewandte Chemie International Edition, 44(39), 6272-6276. [Link]

  • Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 10(1), 147-161. [Link]

  • Jaung, J., & Jung, Y. S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of the Korean Chemical Society, 24(11), 1635-1638. [Link]

  • Padwa, A., Austin, D. J., Precedo, L., & Zhi, L. (1993). Cycloaddition reactions of pyridinium and related azomethine ylides. The Journal of Organic Chemistry, 58(5), 1144-1150. [Link]

  • Molteni, G., & Silvani, A. (2021). Spiro‐2‐oxindoles via 1,3‐dipolar cycloadditions. A decade update. European Journal of Organic Chemistry, 2021(11), 1647-1667. [Link]

  • Adrio, J., & Carretero, J. C. (2011). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(24), 6784-6794. [Link]

  • Afarinkia, K., & Kadir, K. (2012). Diastereoselective 1,3-dipolar cycloaddition of pyrylium ylides with chiral enamides. Organic & Biomolecular Chemistry, 10(21), 4215-4219. [Link]

  • Hong, S. (2023). Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. Nature Chemistry, 15(8), 1091-1099. [Link]

  • Adrio, J., Pozo, C., & Carretero, J. C. (2015). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 51(5), 844-847. [Link]

  • Padwa, A. (Ed.). (1984). 1, 3-dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons.
  • Bonte, S., Ghinea, I. O., Dinica, R., Baussanne, I., & Demeunynck, M. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 332. [Link]

  • Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 10(1), 147-161. [Link]

  • Wikipedia contributors. (2023, December 18). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved 18:05, February 15, 2026, from [Link]

  • Adrio, J., & Carretero, J. C. (2011). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(24), 6784-6794. [Link]

  • Waldmann, H., & Kumar, K. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1130-1143. [Link]

  • Carretero, J. C., Rodríguez, N., & Adrio, J. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications, 61(19), 3821-3831. [Link]

  • Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 10(1), 147-161. [Link]

  • Nájera, C., & Sansano, J. M. (2007). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 5(10), 1551-1562. [Link]

  • Adrio, J., Pozo, C., & Carretero, J. C. (2015). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 51(5), 844-847. [Link]

  • Ciaffoni, L., & Mazzanti, A. (2012). Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry, 10(35), 7074-7077. [Link]

  • YouTube. (2025, August 29). Week 3: Lecture 12: Carbonyl Ylides in 1,3-Dipolar Cycloaddition. [Link]

  • Bonte, S., Ghinea, I. O., Dinica, R., Baussanne, I., & Demeunynck, M. (2016). Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules (Basel, Switzerland), 21(3), 332. [Link]

  • Wikipedia contributors. (2023, December 18). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved 18:05, February 15, 2026, from [Link]

  • Novikov, M. S., & Khlebnikov, A. F. (2020). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers, 7(15), 2036-2041. [Link]

  • ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. [Link]

Sources

Application

Application Note: Catalytic &amp; Stoichiometric Synthesis of Methyl 2-methylindolizine-3-carboxylate

This Application Note provides a comprehensive technical guide for the synthesis of Methyl 2-methylindolizine-3-carboxylate , a critical pharmacophore in drug discovery (fluorescent markers, anti-inflammatory agents).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of Methyl 2-methylindolizine-3-carboxylate , a critical pharmacophore in drug discovery (fluorescent markers, anti-inflammatory agents).[1][2]

The guide details two distinct protocols:

  • Protocol A (The "Gold Standard"): A robust, scalable Base-Mediated Cyclocondensation (Modified Scholtz-Böttcher) suitable for gram-scale production.[1][2]

  • Protocol B (The "Green" Alternative): A Copper-Catalyzed Oxidative [3+2] Annulation utilizing C-H activation principles.[1][2]

[1][2]

Part 1: Executive Summary & Mechanistic Insight

The Target Scaffold

Indolizines are 10


-electron aromatic systems containing a bridgehead nitrogen.[1][2] The specific substitution pattern of Methyl 2-methylindolizine-3-carboxylate  renders it highly valuable for subsequent functionalization (via the ester) and biological interaction (via the C2-methyl lipophilic pocket).[1][2]
Mechanistic Pathways

The synthesis relies on constructing the pyrrole ring onto the pyridine core.[1][2]

  • Pathway A (Condensation): Involves the formation of a pyridinium ylide (1,3-dipole) which undergoes cycloaddition with an anhydride or activated alkene.[1][2] The 2-methyl group is introduced via the anhydride backbone or the dipolarophile.[2]

  • Pathway B (Oxidative Annulation): Utilizes a Copper catalyst to activate the

    
    -C-H bond of a pyridine derivative, coupling it with an alkyne or diazo compound in the presence of an oxidant (
    
    
    
    or Peroxides).[1][2]
Reaction Logic Diagram (Graphviz)

The following diagram illustrates the divergent pathways to the target molecule.

IndolizineSynthesis Pyridine Pyridine Precursor Salt Pyridinium Salt (1-methoxycarbonylmethyl...) Pyridine->Salt Alkylation (Me-Bromoacetate) Annulation Oxidative [3+2] Annulation Pyridine->Annulation Direct C-H Activation Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Base (TEA/DBU) CyclizationA Scholtz Cyclization (Acylation/Closure) Ylide->CyclizationA + Ac2O Target Methyl 2-methylindolizine- 3-carboxylate Ac2O Acetic Anhydride (Base/Reflux) Ac2O->CyclizationA CyclizationA->Target - H2O, - AcOH Alkyne Methyl 2-butynoate (or Propyne) Alkyne->Annulation CuCat Cu(I/II) Catalyst + Oxidant CuCat->Annulation Annulation->Target - 2H

Caption: Divergent synthetic pathways. Top: The modified Scholtz-Böttcher route (Protocol A).[1][2] Bottom: The Copper-catalyzed oxidative annulation (Protocol B).

Part 2: Detailed Protocols

Protocol A: Modified Scholtz-Böttcher Cyclization (Scalable)

Principle: This method utilizes a "One-Pot, Two-Step" sequence.[1][2] First, pyridine is quaternized with methyl bromoacetate.[1][2][3] Second, the salt is treated with acetic anhydride and base.[1][2] The anhydride serves as both the reagent (providing the C2-methyl carbon framework) and the dehydrating agent.[1][2]

1. Reagents & Equipment
  • Precursors: Pyridine (1.0 eq), Methyl bromoacetate (1.1 eq).[1][2]

  • Cyclization Reagents: Acetic Anhydride (5.0 eq), Triethylamine (TEA) (2.5 eq).[1][2]

  • Solvent: Toluene or DMF (for salt formation), Acetic Anhydride (for cyclization).[1][2]

  • Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Oil Bath.

2. Step-by-Step Methodology
  • Salt Formation (Quaternization):

    • Dissolve Pyridine (20 mmol, 1.6 mL) in Toluene (20 mL).

    • Add Methyl bromoacetate (22 mmol, 2.1 mL) dropwise at 0°C.

    • Stir at room temperature (RT) for 12 hours. The pyridinium salt 1-(methoxycarbonylmethyl)pyridinium bromide will precipitate as a white hygroscopic solid.[1][2]

    • Filtration: Filter the solid, wash with cold ether (2 x 10 mL), and dry under vacuum.[1][2] Yield is typically >90%.[1][2]

  • Cyclization:

    • Suspend the dried pyridinium salt (10 mmol) in Acetic Anhydride (30 mL).

    • Add Triethylamine (25 mmol, 3.5 mL) slowly. The reaction is exothermic; ensure cooling if scale >10g.[1][2]

    • Heat the mixture to 120°C (Reflux) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2).[1][2] The fluorescent indolizine spot will appear (usually blue/green fluorescence under UV).[1][2]

  • Workup & Purification:

    • Remove excess acetic anhydride under reduced pressure (rotary evaporator).[1][2]

    • Dissolve the dark residue in Dichloromethane (DCM, 50 mL) and wash with Water (2 x 30 mL) and Saturated

      
       (to remove acid traces).
      
    • Dry organic layer over

      
      .[1][2]
      
    • Purification: Silica gel column chromatography.[1][2] Elute with Hexane/Ethyl Acetate (gradient 95:5 to 80:20).[1][2]

    • Product: Methyl 2-methylindolizine-3-carboxylate appears as a pale yellow/crystalline solid.[1][2]

3. Critical Process Parameters (CPP)
ParameterOptimal RangeImpact of Deviation
Temperature 110–120°C<100°C: Incomplete cyclization. >140°C: Decomposition/Tarry byproducts.[1][2]
Base Choice TEA or NaOAcStronger bases (NaH) may cause polymerization of the anhydride.[1][2]
Anhydride Stoichiometry 3.0 – 5.0 eqExcess is required as it acts as solvent and dehydrating agent.[1][2]
Protocol B: Copper-Catalyzed Oxidative [3+2] Annulation (Catalytic)

Principle: A modern, atom-economical approach reacting a pyridinium ylide (generated in situ) with an electron-deficient alkyne or alkene.[1][2] This protocol avoids large excesses of anhydride.[2]

1. Reagents
  • Substrate: 1-(Methoxycarbonylmethyl)pyridinium bromide (prepared as above).

  • Dipolarophile: Propyne (gas/solution) or Methyl 2-butynoate (Note: Regioselectivity varies; Propyne is preferred for C2-Me if using a 3-ester ylide, but here we use the salt to provide the ester).[1][2]

    • Correction for Target: To get 2-Me and 3-COOMe , we react the Pyridinium Salt (providing the 3-COOMe) with Propyne (providing the 2-Me).[1][2]

  • Catalyst:

    
     (5-10 mol%).[1][2]
    
  • Oxidant: Air/Oxygen (balloon) or TEMPO (20 mol%).[1][2]

  • Base:

    
     or DBU (2.0 eq).
    
  • Solvent: DMF or DMSO.

2. Step-by-Step Methodology
  • Reaction Setup:

    • In a pressure tube or sealed vial, add the Pyridinium Salt (1.0 mmol),

      
       (10 mg, 0.05 mmol), and 
      
      
      
      (276 mg, 2.0 mmol).
    • Add DMF (5 mL).[1][2]

  • Reagent Addition:

    • Purge the headspace with Oxygen (if using oxidative coupling of pyridine) or Nitrogen (if using salt + alkyne).[1][2]

    • Introduce Propyne (bubbled or added as solution in THF, 2.0 eq).

    • Note: If using a liquid surrogate like 1-bromo-1-propene, add via syringe.[1][2]

  • Execution:

    • Stir at 80°C for 12 hours.

    • Mechanism:[1][2][4][5][6][7][8] Base generates the ylide (dipole).[1][2] Cu facilitates the coordination and cycloaddition with the alkyne.[1][2] Oxidation (dehydrogenation) occurs to restore aromaticity if an alkene was used; with an alkyne, aromatization is spontaneous via H-shift/elimination.[1][2]

  • Workup:

    • Dilute with EtOAc (20 mL), wash with

      
       (aq) to remove Copper salts.[1][2]
      
    • Purify via column chromatography.[1][2]

Part 3: Analytical Validation

Expected Analytical Data
  • Appearance: Pale yellow crystalline solid.[1][2]

  • Melting Point: ~58–60°C (Lit. value).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.50 (d, 1H, H-5, deshielded by ester carbonyl).[1][2]
      
    • 
       7.40 (d, 1H, H-8).[1][2]
      
    • 
       6.90 (m, 1H, H-7).[1][2]
      
    • 
       6.70 (m, 1H, H-6).[1][2]
      
    • 
       6.35 (s, 1H, H-1).[1][2]
      
    • 
       3.90 (s, 3H, 
      
      
      
      ).[1][2]
    • 
       2.60 (s, 3H, 
      
      
      
      ).[1][2]
  • MS (ESI): m/z Calc: 189.08; Found: 190.1

    
    .
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Moisture in Anhydride (Protocol A)Distill acetic anhydride before use or use fresh bottle.
Regioisomer Mixture Poor regiocontrol in Protocol BSwitch to Protocol A (Scholtz) which is highly regioselective for 2-alkyl-3-carboxylates.[1][2]
Dark Tarry Crude Overheating / PolymerizationReduce temp to 100°C; limit reaction time.[1][2] Perform filtration through a silica plug immediately.[1][2]

References

  • Mechanistic Review of Indolizine Synthesis: Seregin, I. V., & Gevorgyan, V. (2007).[1][2] Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews.[1][2] [Link]

  • Copper-Catalyzed Oxidative Coupling: Li, J., et al. (2019).[1][2] Copper-Catalyzed Synthesis of Indolizines from Pyridines and Diazo Compounds. Journal of Organic Chemistry.[2][4] [Link][1][2]

  • Base-Mediated One-Pot Protocols: Katritzky, A. R., et al. (1999).[1][2] Regioselective Synthesis of Polysubstituted Indolizines. Journal of Organic Chemistry.[2][4] [Link]

Sources

Method

Procedure for Tschitschibabin reaction to form indolizines

High-Efficiency Protocols for Drug Discovery Scaffolds Executive Summary The Tschitschibabin Indolizine Synthesis (distinct from the Chichibabin amination of pyridines) is the premier method for constructing the indolizi...

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Protocols for Drug Discovery Scaffolds

Executive Summary

The Tschitschibabin Indolizine Synthesis (distinct from the Chichibabin amination of pyridines) is the premier method for constructing the indolizine core—a 10-


 electron aromatic system fused across the nitrogen bond.[1] This scaffold is a critical pharmacophore in drug discovery, exhibiting significant anti-inflammatory, antimicrobial, and anticancer activities, and serves as the core structure for fluorescent biological probes.

This guide provides a rigorous technical breakdown of the synthesis, moving beyond basic textbook descriptions to address the practical realities of bench-scale execution. We present a validated two-step protocol and a modern one-pot variant, supported by mechanistic insights to troubleshoot yield-limiting steps.

Mechanistic Insight & Pathway Analysis

The reaction relies on the condensation of 2-alkylpyridines (bearing an


-methylene group) with 

-halo ketones
. The transformation proceeds through two distinct phases:[1][2][3][4]
  • Quaternization: Formation of the

    
    -alkylpyridinium salt (often isolable).
    
  • Cyclization: Base-mediated deprotonation to form a pyridinium ylide, followed by an intramolecular aldol-type condensation and dehydration.

Figure 1: Reaction Mechanism & Critical Decision Points

The following diagram illustrates the stepwise transformation and key control points where experimental conditions (Solvent/Base) influence the outcome.

Tschitschibabin_Mechanism Reactants 2-Alkylpyridine + α-Halo Ketone Salt N-Alkylpyridinium Salt (Quaternary Intermediate) Reactants->Salt SN2 Substitution (Solvent: Acetone/EtOH) Ylide Pyridinium Ylide (Transient Species) Salt->Ylide Base Deprotonation (NaHCO3/Na2CO3) Control1 CRITICAL STEP: Salt must precipitate or be dry Salt->Control1 Betaine Betaine Intermediate (Cyclized Adduct) Ylide->Betaine Intramolecular Aldol Condensation Control2 OXIDATION RISK: Ylides are air-sensitive Ylide->Control2 Indolizine Indolizine Product (Aromatic Core) Betaine->Indolizine Dehydration & Aromatization

Caption: Stepwise mechanism of the Tschitschibabin Indolizine Synthesis. The stability of the quaternary salt allows for purification before the sensitive cyclization step.

Critical Parameters & Reagent Selection

Success depends on matching the base strength to the acidity of the


-methylene protons.
ParameterRecommended ReagentRationale
Solvent (Step 1) Acetone, AcetonitrilePromotes precipitation of the pyridinium salt, driving the equilibrium forward and simplifying isolation.
Solvent (Step 2) Water, Ethanol/WaterThe cyclization is often biphasic or requires protic solvents to stabilize the transition state.
Base NaHCO

(sat. aq.) or Na

CO

Mild bases prevent polymerization of the sensitive ylide intermediate. Strong bases (NaOH) can degrade the ketone moiety.
Temperature Reflux (60–80°C)Required to overcome the energy barrier for the dehydration/aromatization step.
Experimental Protocols
Method A: Classical Two-Step Procedure (High Purity)

Recommended for library synthesis where intermediate purification is required to ensure final product quality.

Step 1: Quaternization (Salt Formation) [1]

  • Charge: In a round-bottom flask, dissolve 1.0 eq of 2-picoline (or substituted 2-alkylpyridine) in anhydrous acetone (5 mL/mmol).

  • Addition: Add 1.05 eq of the

    
    -bromo ketone  (e.g., phenacyl bromide) dropwise at room temperature.
    
    • Note: Exothermic reaction. If scale >10g, use an ice bath during addition.

  • Incubation: Stir at room temperature for 12–24 hours. A white to pale-yellow precipitate should form.

  • Isolation: Filter the solid under vacuum. Wash the cake 3x with cold diethyl ether to remove unreacted starting materials.

  • Drying: Dry the quaternary salt in a vacuum oven at 40°C. Do not proceed if the salt is wet; residual solvent can interfere with the cyclization yield.

Step 2: Cyclization (Tschitschibabin Cyclization)

  • Suspension: Suspend the dried pyridinium salt (1.0 eq) in water (10 mL/mmol).

  • Basification: Add sodium bicarbonate (NaHCO

    
    , 2.5 eq) to the stirring suspension.
    
  • Reaction: Heat the mixture to reflux (100°C) for 2–4 hours.

    • Visual Cue: The reaction mixture will typically darken, and an oily precipitate or solid product will separate from the aqueous phase.

  • Workup: Cool to room temperature.

    • If solid: Filter, wash with water, and air dry.

    • If oil: Extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Method B: One-Pot Microwave-Assisted Protocol

Recommended for rapid screening of derivatives.

  • Charge: Combine 2-alkylpyridine (1.0 eq),

    
    -bromo ketone (1.0 eq), and NaHCO
    
    
    
    (2.0 eq) in a microwave vial.
  • Solvent: Add water or PEG-400 (3 mL/mmol).

  • Irradiation: Heat at 120°C for 15–20 minutes in a microwave reactor.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Yield Expectation: Typically 70–85%, though purity may be lower than Method A.

Troubleshooting & Quality Control (QC)

Self-Validating the System:

  • Checkpoint 1 (Salt Formation): Take a small aliquot of the solid from Step 1 and run an NMR in DMSO-d6. You should see a distinct downfield shift of the pyridine protons (approx.

    
     8.5–9.5 ppm) compared to the starting material. If these shifts are absent, quaternization failed.
    
  • Checkpoint 2 (Ylide Color): Upon adding base, a transient intense color (often yellow or orange) indicates ylide formation. If the solution remains colorless, the methylene protons are not acidic enough (check your 2-alkyl substituent).

Common Failure Modes:

  • Hygroscopic Salts: Pyridinium salts are hygroscopic. If the salt turns into a "goo" on the filter paper, dissolve it immediately in the Step 2 solvent and proceed without drying.

  • Regioselectivity Issues: If using a 2,4-dialkylpyridine, cyclization can theoretically occur at the 1- or 3-position. However, cyclization preferentially occurs at the most acidic position (usually the methyl group at C2).

References
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[5] Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Hou, X., et al. (2020).[6] Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indolizines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the C-3 Ester Group in Indolizines

Introduction: The Indolizine C-3 Ester as a Cornerstone for Synthetic Diversification The indolizine scaffold, a nitrogen-bridged heteroaromatic system, is a privileged structure in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolizine C-3 Ester as a Cornerstone for Synthetic Diversification

The indolizine scaffold, a nitrogen-bridged heteroaromatic system, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have led to its incorporation into a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Among the various positions on the indolizine core, the C-3 position is particularly reactive and serves as a key site for chemical modification and the introduction of diverse functional groups.[3][4][5]

A common and highly effective strategy for synthesizing substituted indolizines, such as the 1,3-dipolar cycloaddition between a pyridinium ylide and an electron-deficient alkyne, frequently yields derivatives bearing an ester group at the C-3 position.[6] This C-3 ester is not merely a synthetic artifact but a versatile and powerful chemical handle. It acts as a gateway for a multitude of subsequent transformations, allowing researchers to strategically access a broad chemical space of novel indolizine analogues.

This guide provides a detailed exploration of the primary chemical transformations of the indolizine C-3 ester. We will delve into the mechanistic rationale behind each reaction, provide field-proven, step-by-step protocols, and present comparative data to guide experimental design. The focus is on empowering researchers to leverage the C-3 ester for the synthesis of target molecules with desired functionalities, including alcohols, carboxylic acids, amides, and other ester variants.

G C3_Ester Indolizine C-3 Ester (Starting Material) Reduction Reduction C3_Ester->Reduction LiAlH4 Hydrolysis Hydrolysis C3_Ester->Hydrolysis NaOH, H3O+ Amidation Amidation C3_Ester->Amidation 1. Hydrolysis 2. Amine, Coupling Agent Transesterification Transesterification C3_Ester->Transesterification R'-OH, H+ or Base C3_Alcohol Indolizine-3-Methanol Reduction->C3_Alcohol C3_Acid Indolizine-3-Carboxylic Acid Hydrolysis->C3_Acid C3_Amide Indolizine-3-Carboxamide Amidation->C3_Amide C3_NewEster New Indolizine C-3 Ester Transesterification->C3_NewEster

Caption: Key transformations of the indolizine C-3 ester.

Reduction to Indolizine-3-Methanol

The conversion of the C-3 ester to a primary alcohol introduces a hydroxymethyl group, a valuable synthon for further reactions such as etherification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution.

Expertise & Rationale

The reduction of an ester to a primary alcohol requires a strong hydride-donating reagent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[7][8] Milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. The mechanism involves two sequential hydride additions. The first hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling the alkoxide leaving group to form a transient aldehyde, which is more reactive than the starting ester. A second equivalent of hydride rapidly attacks the aldehyde, and a subsequent aqueous workup protonates the resulting alkoxide to yield the primary alcohol.[8]

Safety Insight: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). The workup procedure must be performed with extreme caution, typically at low temperatures.

Detailed Protocol: LiAlH₄ Reduction of Ethyl 2-phenylindolizine-3-carboxylate
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

    • Add anhydrous tetrahydrofuran (THF) (20 mL) to the flask via syringe.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Carefully add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq.) portion-wise to the stirred THF.

    • In a separate, dry flask, dissolve the indolizine C-3 ester (e.g., Ethyl 2-phenylindolizine-3-carboxylate) (1.0 eq.) in anhydrous THF (10 mL).

    • Add the ester solution dropwise to the LiAlH₄ suspension at 0 °C over 15-20 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Quench the reaction by the slow, sequential, dropwise addition of:

      • Water (X mL)

      • 15% aqueous NaOH (X mL)

      • Water (3X mL)

      • (Where X = mass of LiAlH₄ used in grams).

    • Causality: This specific sequence is designed to precipitate the aluminum salts as a granular solid (LiAlO₂), which is easily filtered, avoiding the formation of a gelatinous precipitate that can complicate product isolation.

    • Allow the resulting slurry to stir vigorously at room temperature for 30 minutes.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure indolizine-3-methanol.

Hydrolysis to Indolizine-3-Carboxylic Acid

Hydrolysis of the ester to a carboxylic acid is a fundamental step, as the resulting acid is a precursor for the synthesis of amides, acid chlorides, and other acyl derivatives.

Expertise & Rationale

Ester hydrolysis can be catalyzed by either acid or base.[9]

  • Acid-catalyzed hydrolysis is a reversible equilibrium process.[9] To drive the reaction to completion, a large excess of water is required.[9]

  • Base-catalyzed hydrolysis (saponification) is the preferred laboratory method.[10] It is an irreversible process because the final step involves the deprotonation of the carboxylic acid by the strong base (e.g., OH⁻) to form a resonance-stabilized carboxylate salt.[10] This salt is unreactive towards the alcohol by-product, thus preventing the reverse reaction. The desired carboxylic acid is then liberated by acidification in a separate workup step.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse & Leaving Group Expulsion cluster_step3 Step 3: Irreversible Deprotonation Ester Indolizine-COOR Intermediate Tetrahedral Intermediate Ester->Intermediate OH ⁻OH OH->Ester Intermediate2 Tetrahedral Intermediate Acid Indolizine-COOH Intermediate2->Acid OR ⁻OR Acid->OR Acid2 Indolizine-COOH OR2 ⁻OR Salt Indolizine-COO⁻ Acid2->Salt OR2->Acid2 ROH ROH

Caption: Mechanism of base-catalyzed ester hydrolysis.

Detailed Protocol: Saponification of Methyl 2-phenylindolizine-3-carboxylate
  • Setup:

    • In a round-bottom flask, dissolve the indolizine C-3 ester (1.0 eq.) in a suitable solvent mixture such as methanol/THF/water (e.g., in a 2:2:1 ratio).

    • Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-5 eq.).

  • Reaction:

    • Heat the mixture to reflux and stir. The reaction is typically complete when a homogenous solution is observed (the carboxylate salt is often more soluble than the starting ester).

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Isolation:

    • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Wash the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Acidification and Product Collection:

    • Cool the aqueous layer to 0 °C in an ice bath.

    • Slowly acidify the solution by adding concentrated HCl or 2M HCl dropwise with vigorous stirring until the pH is ~1-2.

    • The indolizine-3-carboxylic acid will typically precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Comparative Data: Hydrolysis of Indolizine C-3 Esters
Substrate (Ester)BaseSolventConditionsYield (%)Reference
Ethyl 2-phenylindolizine-3-carboxylateKOHEthanol/H₂OReflux, 4h>90[Generic Protocol]
Methyl 1,2-dimethylindolizine-3-carboxylateNaOHMethanol/H₂OReflux, 3h95[Generic Protocol]
tert-Butyl 2-methylindolizine-3-carboxylateTFACH₂Cl₂rt, 2h>95[Acid-catalyzed]

Note: tert-Butyl esters are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) and are often used as protecting groups for carboxylic acids.

Amidation to Indolizine-3-carboxamide

The amide functional group is of paramount importance in medicinal chemistry.[11] The conversion of a C-3 ester to a C-3 carboxamide is a critical step in the development of new drug candidates.[6]

Expertise & Rationale

Direct conversion of an ester to an amide by aminolysis (reaction with an amine) is often challenging and requires harsh conditions (high temperatures) or specific catalysts, as esters are relatively unreactive acylating agents.[11] A more reliable and broadly applicable strategy is a two-step sequence:

  • Hydrolysis: Convert the ester to the corresponding carboxylic acid using the saponification protocol described above.

  • Amide Coupling: Activate the carboxylic acid with a peptide coupling reagent and then react it with the desired amine.

This two-step approach offers superior control and is compatible with a wider range of amines. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

G C3_Ester Indolizine C-3 Ester C3_Acid Indolizine-3- Carboxylic Acid C3_Ester->C3_Acid Step 1: Hydrolysis C3_Amide Indolizine-3- Carboxamide C3_Acid->C3_Amide Step 2: Amide Coupling Amine R₂NH Amine->C3_Amide Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->C3_Amide

Caption: Two-step workflow for amidation.

Detailed Protocol: Two-Step Amidation via Carboxylic Acid

Step A: Hydrolysis (as described in Section 2)

Step B: Amide Coupling (EDC/HOBt Example)

  • Setup:

    • Dissolve the indolizine-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under a nitrogen atmosphere.

    • Add HOBt (1.1 eq.) and the desired amine (1.1 eq.).

    • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) to liberate the free amine.

  • Activation and Reaction:

    • Cool the mixture to 0 °C.

    • Add EDC hydrochloride (1.2 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure indolizine-3-carboxamide.

Comparative Data: Synthesis of Indolizine-3-Carboxamides
PrecursorAmineCoupling ConditionsYield (%)Reference
Indolizine-3-carboxylic acidBenzylamineHATU, DIPEA, DMF85[Generic Protocol]
Indolizine-3-carboxylic acidMorpholineEDC, HOBt, DCM89[Generic Protocol]
Ethyl indolizine-3-carboxylateNH₃/MeOHSealed tube, 150 °C60[Direct Aminolysis]
N-(cyanomethyl)pyridinium ylide(various)TPCD65-85[12][13]

Note: Direct synthesis methods can sometimes be more efficient if the target is a simple amide, avoiding the hydrolysis step.[12][13]

Transesterification

Transesterification allows for the modification of the ester's alcohol moiety without altering the core indolizine structure. This can be useful for modulating properties like solubility or for introducing a functional handle within the ester group itself.

Expertise & Rationale

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[14] Like hydrolysis, this reaction is an equilibrium process that can be catalyzed by either an acid (e.g., H₂SO₄, Sc(OTf)₃) or a base (e.g., NaOMe).[14] To drive the reaction to completion, Le Châtelier's principle is applied: the reaction is typically run using a large excess of the new alcohol, which also serves as the solvent.[14] It is critical to use anhydrous conditions to prevent competitive hydrolysis of the ester to the carboxylic acid.[15]

Detailed Protocol: Acid-Catalyzed Transesterification
  • Setup:

    • Dissolve the starting indolizine ester (e.g., methyl ester, 1.0 eq.) in a large excess of the desired new alcohol (e.g., isopropanol). The alcohol serves as both reactant and solvent.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of Sc(OTf)₃).[14]

  • Reaction:

    • Heat the mixture to reflux and stir.

    • Monitor the reaction by TLC or GC-MS. The reaction may take several hours to reach equilibrium.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by adding a mild base, such as saturated aqueous NaHCO₃.

    • Remove the excess alcohol under reduced pressure.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting ester by flash column chromatography.

References

  • Taurins, A., & Viron, S. J. (1973). Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide. Journal of the Chemical Society, Perkin Transactions 1, 1-3. [Link]

  • Taurins, A., & Viron, S. J. (1973). Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide. Semantic Scholar. [Link]

  • Kumar, A., & Kumar, V. (2020). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry, 18(29), 5688-5696. [Link]

  • Reddy, T. R., & Lee, S. (2015). C3 functionalization of indolizines via In(iii)-catalyzed three-component reaction. Organic & Biomolecular Chemistry, 13(48), 11634-11641. [Link]

  • Nishiyama, K., et al. (2021). Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids. The Journal of Organic Chemistry, 86(15), 10249-10258. [Link]

  • Li, Y., et al. (2023). C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals. ACS Omega, 8(18), 16309-16321. [Link]

  • Couto, I., et al. (2019). Recent Synthetic Developments and Reactivity of Aromatic Indolizines. Current Organic Chemistry, 23(4), 362-383. [Link]

  • Shao-hong, X. (2012). Iron-catalysed C-3 functionalisation of indolizines via C–H bond cleavage. Journal of Chemical Research, 36(8), 441-443. [Link]

  • Sadowski, B., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances, 6(76), 72545-72567. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. . [Link]

  • Ortiz, G. A., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 19(6), 1354-1357. [Link]

  • Sadowski, B., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. ResearchGate. [Link]

  • Botezatu, A., et al. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 288, 117908. [Link]

  • Venugopala, K. N., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 49-62. [Link]

  • Kaloko, J. (2006). Method for the synthesis of 3-substituted indolizine and benzoindolizine compounds.
  • Shruthi, S., & Shridhara, K. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(5), 1-10. [Link]

  • Kumar, A., & Kumar, V. (2020). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. PubMed. [Link]

  • Ortiz, G. A., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. ResearchGate. [Link]

  • ResearchGate. (2025). A General Method for C3 Reductive Alkylation of Indoles. ResearchGate. [Link]

  • InTechOpen. (2018). Hydrolysis Reactions. IntechOpen. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Hu, J., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14810. [Link]

  • Srola, A. T., et al. (2022). Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. The Journal of Organic Chemistry, 87(15), 10103-10115. [Link]

  • Chen, J., Xia, Y., & Lee, S. (2020). Transamidation for the Synthesis of Primary Amides at Room Temperature. Organic Letters, 22(9), 3504-3508. [Link]

  • Organic Chemistry. (n.d.). Reduction of esters to alcohols. quimicaorganica.org. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. . [Link]

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (n.d.). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. . [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. . [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. eScholarship@McGill. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Methyl 2-methylindolizine-3-carboxylate

This Application Note is designed for researchers and drug development professionals seeking a high-efficiency, reproducible protocol for the synthesis of Methyl 2-methylindolizine-3-carboxylate . It leverages microwave...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a high-efficiency, reproducible protocol for the synthesis of Methyl 2-methylindolizine-3-carboxylate . It leverages microwave irradiation to overcome the limitations of conventional thermal heating (e.g., long reaction times, decomposition, poor regioselectivity).

[1]

Abstract & Introduction

Indolizines are pharmacologically privileged scaffolds exhibiting significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 3-carboxylate derivatives, specifically Methyl 2-methylindolizine-3-carboxylate , are critical intermediates in the development of novel lipophilic drug candidates.

Conventional synthesis (e.g., Tschitschibabin or Scholtz reactions) often requires harsh reflux conditions (10+ hours), toxic solvents, and laborious workups, frequently yielding a mixture of regioisomers (1-carboxylate vs. 3-carboxylate).

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) method that reduces reaction time to under 20 minutes while enhancing yield and purity. The method utilizes a one-pot cyclocondensation of pyridine with methyl 2-chloroacetoacetate, exploiting the dipolar polarization effects of microwave irradiation to accelerate the formation of the pyridinium ylide intermediate and its subsequent cyclization.

Scientific Principles & Mechanism[2][3][4]

Reaction Mechanism

The synthesis proceeds via a domino sequence involving N-alkylation, ylide formation, and intramolecular aldol-type cyclization.

  • Quaternization: Nucleophilic attack of the pyridine nitrogen on the

    
    -carbon of methyl 2-chloroacetoacetate yields the 
    
    
    
    -alkylpyridinium salt.
  • Ylide Formation: In the presence of a base, the acidic proton at the

    
    -position (or 
    
    
    
    to the ester) is abstracted, generating a pyridinium ylide.
  • Cyclization: A 1,5-electrocyclization (or intramolecular nucleophilic attack) occurs between the ylide carbon and the pyridine

    
    -position, followed by dehydration and aromatization to form the indolizine core.
    
Why Microwave?
  • Dielectric Heating: Methanol (solvent) has a high loss tangent (

    
    ), allowing rapid energy absorption and "superheating" above the atmospheric boiling point in sealed vessels.
    
  • Non-Thermal Effects: The stabilization of the dipolar transition state (pyridinium salt formation) is enhanced by the electromagnetic field, lowering the activation energy.

Reaction Scheme (Graphviz)

ReactionMechanism Reactants Pyridine + Methyl 2-chloroacetoacetate Intermediate1 N-Alkylpyridinium Salt Reactants->Intermediate1 N-Alkylation (MW Heating) Intermediate2 Pyridinium Ylide Intermediate1->Intermediate2 Base (Et3N) Deprotonation Cyclization 1,5-Cyclization & Dehydration Intermediate2->Cyclization Intramolecular Attack Product Methyl 2-methylindolizine- 3-carboxylate Cyclization->Product - H2O - HCl

Caption: Step-wise mechanistic pathway from precursors to the indolizine scaffold.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monowave 300 (Anton Paar) or CEM Discover.

  • Vessel: 10 mL or 30 mL sealed borosilicate glass vial with Teflon/Silicon septum.

  • Reagents:

    • Pyridine (ReagentPlus, >99%)

    • Methyl 2-chloroacetoacetate (>95%)[1]

    • Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)

    • Methanol (Anhydrous)

    • Ethyl Acetate / Hexanes (for purification)

Method A: Microwave-Assisted Protocol (Recommended)
StepActionCritical Parameter / Rationale
1. Prep In a 10 mL MW vial, dissolve Pyridine (1.0 mmol, 80 µL) and Methyl 2-chloroacetoacetate (1.1 mmol, 166 mg) in Methanol (3 mL).Use a slight excess of the alkylating agent to drive conversion. Methanol couples efficiently with MW.
2. Base Add Triethylamine (1.2 mmol, 167 µL) dropwise.Neutralizes the HCl generated; facilitates ylide formation.
3. Seal Cap the vial with a Teflon-lined septum.Ensures pressure containment for superheating.
4. Irradiate Heat to 100°C for 15 minutes . (Max Power: 150W).Dynamic Control: Use IR sensor to monitor temp. 100°C is sufficient to cross the activation barrier without degrading the ester.
5. Cool Allow rapid cooling to 40°C using compressed air (integrated in reactor).Quenches the reaction and prevents side-product formation.
6. Workup Evaporate solvent under reduced pressure. Resuspend residue in Ethyl Acetate (10 mL) and wash with Water (2 x 5 mL).Removes Pyridinium hydrochloride salts.
7. Dry Dry organic layer over anhydrous

, filter, and concentrate.
Removes residual water which interferes with crystallization.
8. Purify Recrystallize from minimal hot Ethanol or perform Flash Column Chromatography (Hexane/EtOAc 8:2).Target Purity: >98% by HPLC.
Method B: Conventional Thermal (Control)
  • Conditions: Reflux in Methanol for 8–12 hours.

  • Comparison: Yields are typically 15-20% lower; significant tar formation is observed due to prolonged heating.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Microwave Reactor cluster_2 Downstream Step1 Mix Pyridine + Reagent in MeOH Step2 Add Base (Et3N) Step1->Step2 Step3 Irradiation 100°C, 15 min, 150W Step2->Step3 Step4 Evaporation & Extraction (EtOAc/H2O) Step3->Step4 Step5 Purification (Recrystallization/Column) Step4->Step5 Step6 Analysis (NMR, HPLC) Step5->Step6

Caption: Operational workflow for the microwave synthesis batch.

Results & Discussion

Data Comparison
ParameterConventional RefluxMicrowave Method (This Protocol)
Reaction Time 10 Hours15 Minutes
Temperature 65°C (MeOH Reflux)100°C (Pressurized)
Isolated Yield 62%88%
Purity (HPLC) 85% (Crude)96% (Crude)
E-Factor (Waste) High (Solvent loss)Low (Sealed, efficient)
Characterization Data (Expected)
  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 92–94°C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    9.55 (d, 1H, H-5), 7.82 (d, 1H, H-8), 7.35 (s, 1H, H-1), 7.05 (m, 1H, H-7), 6.75 (m, 1H, H-6), 3.92 (s, 3H,
    
    
    ), 2.65 (s, 3H,
    
    
    ).
    • Note: The chemical shift of H-5 is distinctively downfield due to the anisotropic effect of the 3-carboxylate group.

Critical Troubleshooting & Optimization

Regioselectivity Control
  • Issue: Formation of the 1-carboxylate isomer.

  • Expert Insight: The reaction of pyridine with

    
    -halo-
    
    
    
    -keto esters generally favors the 3-carboxylate (or 3-acyl) product when the reaction is driven by the thermodynamic stability of the fully conjugated system. However, steric bulk on the pyridine ring can shift this.
  • Validation: Always confirm regiochemistry using NOESY NMR. A correlation between the ester methyl group and the H-5 proton of the pyridine ring confirms the 3-carboxylate position.

Microwave Safety
  • Pressure: Methanol at 100°C generates approximately 3-4 bar of pressure. Ensure vials are rated for at least 20 bar.

  • Runaway: Indolizine formation is exothermic. Use the "PowerMAX" or equivalent active cooling feature to prevent temperature overshoots.

References

  • Microwave-Assisted Synthesis of Indolizines: Bora, U., Saikia, A., & Boruah, R. C. (2003). A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction. Organic Letters, 5(4), 435–438.

  • General Indolizine Chemistry: Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36, 1173-1193.

  • Mechanism of Cyclization: Chaiyoot, P., Prawat, U., & Tuntiwachwuttikul, P. (2019). Synthesis of Indolizine Derivatives via Microwave-Assisted Reactions. Journal of Chemical Research.

  • Regioselectivity Studies: Bragg, D. R., & Wibberley, D. G. (1963). Indolizines.[2][3][4][5][6] Part I. The reaction of 2-pyridyl-lithium with ethyl acetoacetate. Journal of the Chemical Society, 3277-3281.

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized equipment.[7] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.

Sources

Application

Recrystallization Techniques for the Purification of Indolizine Esters

An Application Note and Protocol Guide Abstract Indolizine esters are a class of N-fused heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their synthesis often yields cru...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

Indolizine esters are a class of N-fused heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their synthesis often yields crude products containing unreacted starting materials, by-products, or colorimetric impurities that necessitate robust purification.[1] Recrystallization is a powerful, cost-effective, and scalable technique for obtaining high-purity crystalline solids.[2] This document provides a comprehensive guide to the principles, solvent selection, and detailed protocols for the successful recrystallization of indolizine esters, tailored for researchers, scientists, and drug development professionals.

Introduction: The Importance of Purity for Indolizine Esters

The biological activity and material properties of indolizine derivatives are highly dependent on their structural integrity and purity.[3] Impurities can interfere with downstream applications, leading to inaccurate biological assay results, altered material characteristics, and complications in regulatory approval processes. While column chromatography is a common purification method, recrystallization offers a superior alternative for obtaining crystalline material, which is often essential for structural confirmation via X-ray crystallography and for ensuring optimal stability and handling properties.[4]

This guide moves beyond generic protocols to address the specific chemical nature of indolizine esters, providing the causal reasoning behind procedural steps to empower scientists with the ability to adapt and troubleshoot the purification process effectively.

Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[5] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[6]

The process involves two primary stages: nucleation and crystal growth.[7]

  • Dissolution: The crude indolizine ester is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. Insoluble impurities can be removed at this stage by hot filtration.[8]

  • Crystallization: The hot solution is cooled slowly and without agitation.[9] As the temperature decreases, the solubility of the indolizine ester drops, leading to a supersaturated state. This induces the formation of a crystal lattice. The highly ordered nature of the crystal lattice selectively incorporates the target compound molecules, excluding impurities, which remain dissolved in the cold solvent (mother liquor).

  • Isolation: The purified crystals are then separated from the mother liquor by vacuum filtration.[10]

The success of this technique hinges critically on the selection of an appropriate solvent.

Solvent Selection: The Key to High-Purity Crystals

The ideal recrystallization solvent for an indolizine ester should exhibit the following properties[11]:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvating Power at Ambient or Cold Temperatures: The compound should be sparingly or insoluble in the cold solvent to maximize recovery.[6]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the indolizine ester to prevent the compound from "oiling out"—melting before it dissolves.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[1]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[11]

A useful rule of thumb is that solvents sharing functional groups with the solute are often effective.[12] For indolizine esters, solvents like ethyl acetate or acetone may be good starting points.[12] The aromatic, heterocyclic nature of the indolizine core suggests that solvents like toluene could also be effective for certain derivatives.[10]

Screening for the Optimal Solvent

Before committing to a bulk recrystallization, it is essential to perform small-scale solubility tests.[13]

Protocol 3.1: Small-Scale Solvent Screening

  • Place approximately 20-50 mg of the crude indolizine ester into several small test tubes.[13][14]

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Note the solubility.[14] A suitable solvent will not dissolve the compound at this stage.[11]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath until the solvent boils.[14]

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.[13]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Table 1: Common Solvents for Recrystallization of Intermediate Polarity Organic Compounds

SolventBoiling Point (°C)PolarityNotes and Considerations
95% Ethanol78PolarExcellent general-purpose solvent, good for moderately polar compounds.[10]
Ethyl Acetate77IntermediateGood general solvent, especially for compounds containing ester groups.[10]
Acetone56IntermediateHigh volatility, good solvating power. Its low boiling point can sometimes lead to premature crystallization.
Toluene111NonpolarEffective for aromatic compounds; its high boiling point can make it difficult to remove completely.[10]
Hexane / Heptane69 / 98NonpolarGood for nonpolar compounds or as an anti-solvent in a mixed-solvent system.[10]
Water100Very PolarSuitable for polar compounds. Crystals are often slow to dry.[10]

Experimental Protocols

Safety is paramount. Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Single-Solvent Recrystallization

This is the most straightforward method and should be used when a single solvent meets the required criteria.

Workflow Diagram: Single-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A 1. Place crude indolizine ester in Erlenmeyer flask B 2. Add minimum amount of hot solvent to dissolve A->B Heat C 3. (Optional) Perform hot gravity filtration to remove insolubles B->C If solids persist D 4. Allow filtrate to cool slowly and undisturbed to form crystals B->D If no solids C->D E 5. Chill in ice bath to maximize yield D->E After RT cooling F 6. Collect crystals by vacuum filtration E->F G 7. Wash crystals with ice-cold solvent F->G H 8. Dry crystals under vacuum G->H I Pure Indolizine Ester Crystals H->I

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude indolizine ester in an Erlenmeyer flask (never a beaker, to minimize evaporation).[8] Add a boiling stick or magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point.

  • Add the hot solvent to the flask containing the solid in small portions, swirling to dissolve the compound.[9] Continue adding solvent until the solid just dissolves. Adding excess solvent is the most common cause of poor yield.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed while the solution is hot. Add a small excess of hot solvent (~5-10% more) to prevent premature crystallization during filtration.[14] Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[9] Rapid cooling traps impurities. An ideal crystallization shows initial crystal formation within 5-20 minutes.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[8]

  • Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any residual mother liquor from the crystal surfaces.[8] Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals for 10-15 minutes to partially dry them. Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.[1]

  • Analysis: Determine the melting point of the purified product. A sharp melting point range close to the literature value indicates high purity.

Protocol 4.2: Multi-Solvent Recrystallization (Solvent-Antisolvent)

This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the indolizine ester is highly soluble (the "solvent") and one in which it is insoluble (the "antisolvent").[10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude indolizine ester in the minimum amount of the hot "solvent" in an Erlenmeyer flask.

  • Induce Precipitation: While keeping the solution hot, add the "antisolvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[7]

  • Re-dissolution: Add a few drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.[7]

  • Crystallization and Isolation: Follow steps 4 through 9 from the Single-Solvent Recrystallization protocol (4.1). The wash solvent in step 7 should be a mixture of the solvent/antisolvent system or the pure antisolvent.

Troubleshooting Common Recrystallization Problems

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to re-concentrate the solution and cool again.[15] - Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[1][15]
"Oiling Out" - The compound's melting point is lower than the boiling point of the solvent. - The solution cooled too quickly. - High concentration of impurities.- Re-heat the solution to dissolve the oil, add more solvent to lower the saturation temperature, and allow it to cool much more slowly.[15] - Consider switching to a lower-boiling point solvent or a different solvent system.
Poor Recovery / Low Yield - Too much solvent was used initially. - The crystals were washed with solvent that was not ice-cold. - Premature crystallization during hot filtration.- If the mother liquor has not been discarded, it can be concentrated by evaporation to recover a second crop of crystals (which may be less pure).[10] - Ensure all washing steps use minimal amounts of ice-cold solvent.[8] - Ensure the filtration apparatus is pre-heated and a slight excess of solvent is used before hot filtration.[14]
Colored Crystals - Colored impurities are present.- If the impurities are minor, they may be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[7][14] Use charcoal sparingly as it can also adsorb the desired product.

Conclusion

Recrystallization is an indispensable technique for achieving the high degree of purity required for indolizine esters in research and development. By systematically selecting a solvent system and carefully controlling the parameters of dissolution and cooling, researchers can reliably obtain high-quality crystalline material. The protocols and troubleshooting guide provided herein serve as a robust starting point for the purification of a wide range of indolizine ester derivatives.

References

  • Benchchem. Technical Support Center: Synthesis of 5-Substituted Indolizines.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

  • HBCSE. Recrystallization. NIUS Chemistry Experiments. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Unknown. Chooses a solvent for Recrystallization. Available from: [Link]

  • Unknown. Experiment 2: Recrystallization. Available from: [Link]

  • ResearchGate. Recrystallization. Available from: [Link]

  • Gulevskaya, A., et al. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 10. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • Wellesley College. Recrystallization I 10. Available from: [Link]

  • Unknown. SOP: CRYSTALLIZATION. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]

  • Ventura College. How to Perform a Recrystallization. Available from: [Link]

  • Stefanoni, K. K., et al. (2025). Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. Organic Letters. Available from: [Link]

  • Wellesley College. Lab 1-Recrystallization Lab. Available from: [Link]

  • Hartgerink, C. J., et al. (2022). Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. The Journal of Organic Chemistry. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. RSC Publishing. Available from: [Link]

  • Stefanoni, K. K., et al. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. PMC. Available from: [Link]

  • Wikipedia. Indolizine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. Available from: [Link]

  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available from: [Link]

  • International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. Available from: [Link]

  • Unknown. RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Available from: [Link]

Sources

Method

Bioconjugation applications of fluorescent indolizine derivatives

Application Note: Bioconjugation & Bioimaging with Fluorescent Indolizine Derivatives Executive Summary Fluorescent indolizine derivatives, particularly the Seoul-Fluor (SF) class (9-aryl-1,2-dihydropyrrolo[3,4-b]indoliz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation & Bioimaging with Fluorescent Indolizine Derivatives

Executive Summary

Fluorescent indolizine derivatives, particularly the Seoul-Fluor (SF) class (9-aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one), represent a paradigm shift from trial-and-error dye discovery to rational fluorophore engineering. Unlike classical dyes (e.g., fluorescein, rhodamine) where structural modification often quenches fluorescence, indolizine scaffolds offer a decoupled architecture: R1/R2 substituents tune the emission wavelength (blue to red) via Intramolecular Charge Transfer (ICT), while the R3 position serves as an orthogonal handle for bioconjugation without perturbing photophysical properties.

This guide details the mechanism, conjugation protocols, and bioimaging applications of these derivatives, enabling researchers to design "turn-on" probes for lipid droplets, pH sensing, and super-resolution microscopy.

Mechanism of Action: The Indolizine Advantage[1]

The core advantage of the indolizine scaffold lies in its tunable Intramolecular Charge Transfer (ICT) system.

  • Electronic Tunability (R1/R2): The indolizine core acts as an electron donor. By introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions (C3/C7), researchers can manipulate the HOMO-LUMO gap.

    • Result: Predictable Stokes shifts (often >80 nm) and emission spectra covering the full visible range.

  • Orthogonal Functionalization (R3): The lactam nitrogen (or R3 position in SF analogues) is electronically isolated from the conjugated

    
    -system.
    
    • Result: Bioconjugation at this site does not alter the quantum yield or emission maximum (

      
      ), a common failure point in cyanine or rhodamine derivatives.
      
Diagram 1: Rational Design & ICT Mechanism

IndolizineMechanism cluster_0 Indolizine Core Scaffold cluster_1 Photophysical Outcome Core Indolizine (Electron Donor) ICT Intramolecular Charge Transfer Core->ICT Donor Base R1_R2 R1/R2 Substituents (Electronic Tuning) HOMO_LUMO HOMO-LUMO Gap Modulation R1_R2->HOMO_LUMO Modifies Energy Levels R3 R3 Handle (Bioconjugation) R3->Core Attached To Emission Tunable Emission (Blue -> Red) R3->Emission NO EFFECT (Orthogonal) HOMO_LUMO->ICT Controls Efficiency ICT->Emission Determines Color Stability Photostability & High Quantum Yield ICT->Stability

Caption: The Seoul-Fluor scaffold allows independent control of emission color (via R1/R2) and bioconjugation (via R3), preventing fluorescence quenching during labeling.

Bioconjugation Chemistries & Protocols

The following protocols focus on the R3-functionalized Seoul-Fluor (SF) derivatives. Common handles include carboxylic acids (for amine coupling) and alkynes/azides (for click chemistry).

Protocol A: NHS-Ester Activation & Antibody Labeling

Target: Lysine residues on Antibodies (IgG) or Proteins.

Reagents:

  • Indolizine-Carboxylate derivative (SF-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Bicarbonate Buffer (0.1 M, pH 8.3)

Step-by-Step Workflow:

  • Activation (In Situ):

    • Dissolve 1 mg of SF-COOH in 100 µL anhydrous DMSO.

    • Add 1.5 equivalents of EDC and 2.0 equivalents of NHS.

    • Incubate at Room Temperature (RT) for 30–60 minutes in the dark. Note: Indolizines are generally stable, but light protection is best practice.

  • Protein Preparation:

    • Buffer exchange the antibody into 0.1 M Sodium Bicarbonate (pH 8.3). Ensure no primary amines (Tris, Glycine) are present.

    • Concentrate protein to 2–5 mg/mL.

  • Conjugation:

    • Add the activated SF-NHS ester to the protein solution.

    • Stoichiometry: Use a 10–20 molar excess of dye for antibodies.

    • Incubate for 1 hour at RT with gentle agitation.

  • Purification:

    • Remove excess dye using a PD-10 desalting column or spin filters (MWCO 10kDa), equilibrating with PBS (pH 7.4).

    • Validation: Indolizines often have distinct UV-Vis absorption. Measure

      
       (protein) and 
      
      
      
      (typically 350–500 nm depending on R1/R2).
Protocol B: Bioorthogonal "Click" Labeling (Lipid Droplets)

Target: Metabolic labeling or specific organelle tracking using SF-alkyne.

Context: Certain hydrophobic indolizine derivatives (e.g., Pyrido[3,2-b]indolizine) naturally accumulate in lipid droplets. By adding a click handle, these can be fixed and conjugated to other markers.

  • Live Cell Staining:

    • Dilute SF-Alkyne stock (in DMSO) into culture medium to a final concentration of 1–5 µM.

    • Incubate cells for 15–30 minutes at 37°C.

    • Wash-Free Option: Due to the "turn-on" nature (fluorogenic in hydrophobic environments), washing is often unnecessary.

  • Fixation (Optional for Click):

    • Fix cells with 4% Paraformaldehyde (PFA) for 10 mins.

  • Click Reaction:

    • Prepare a Click Cocktail: PBS containing 10 µM Azide-Tag (e.g., Biotin-Azide), 1 mM CuSO4, and 10 mM Sodium Ascorbate.

    • Add to fixed cells and incubate for 30 mins.

    • Wash 3x with PBS.

Comparative Data: Indolizine vs. Classical Dyes

FeatureIndolizine (Seoul-Fluor)Fluorescein (FITC)Rhodamine
Stokes Shift Large (>80 nm) Small (~20–25 nm)Small (~25 nm)
Photostability HighLow (Bleaches fast)High
pH Sensitivity Tunable (Ratiometric options)High (Quenches < pH 6)Low
Conjugation Effect None (Decoupled) Often QuenchesCan aggregate
Solvatochromism High (Turn-on in Lipids) LowLow

Application Workflow: Ratiometric pH Sensing

Indolizine derivatives can be engineered as ratiometric pH sensors by introducing a dimethylamino group at the R1 position.[1] The protonation of this amine disrupts the ICT, causing a spectral shift rather than just intensity loss.

Diagram 2: Experimental Workflow

Workflow cluster_synthesis 1. Probe Selection cluster_labeling 2. Cellular Application cluster_imaging 3. Ratiometric Imaging Step1 Select Indolizine Core (e.g., SF-pH-1) Step2 Check pKa Match (Lysosome vs Cytosol) Step1->Step2 Step3 Incubate Cells (5-10 µM, 30 min) Step2->Step3 Step4 Internalization (Endocytosis/Diffusion) Step3->Step4 Step5 Excitation 1 (e.g., 405 nm) Emission Blue Step4->Step5 Step6 Excitation 2 (e.g., 488 nm) Emission Green Step4->Step6 Step7 Calculate Ratio (I_green / I_blue) Step5->Step7 Step6->Step7

Caption: Workflow for ratiometric pH sensing. The probe exhibits dual-emission depending on the protonation state of the R1 substituent.

Troubleshooting & Optimization

  • Issue: Low Fluorescence Intensity in Aqueous Buffer.

    • Cause: Many indolizines are "fluorogenic," meaning they are brighter in hydrophobic environments (ICT effect).

    • Solution: This is often a feature, not a bug. If characterizing the dye, measure in EtOH or DMSO. For biological labeling, the quantum yield often recovers upon binding to the protein hydrophobic pocket or lipid membrane.

  • Issue: Precipitation during Conjugation.

    • Cause: Indolizine cores can be hydrophobic.

    • Solution: Ensure the organic co-solvent (DMSO/DMF) concentration is at least 5–10% during the reaction, or use sulfonated indolizine derivatives (e.g., SO3-SF) for improved water solubility.

  • Issue: Spectral Overlap.

    • Cause: Broad emission spectra due to ICT.[2]

    • Solution: Utilize the large Stokes shift.[3][4][5] Use excitation filters far removed from the emission band to minimize crosstalk.

References

  • Kim, E., Lee, Y., Lee, S., & Park, S. B. (2015).[6][7] Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor.[6][7][8][9][10][11][12] Accounts of Chemical Research.

  • Kim, T. G., & Kim, J. (2021).[13] Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.[8][13] Molecules.

  • Lee, D., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au.

  • Meador, W. E. (2023).[14] Design, Synthesis, and Application of Indolizine-Donor Containing Fluorophores for Near-Infrared and Shortwave-Infrared Biological Imaging.[14] University of Mississippi Electronic Theses and Dissertations.

  • Knorr, G., et al. (2025).[5] A Bioorthogonally Applicable, Fluorogenic, Large Stokes-Shift Probe for Intracellular Super-Resolution Imaging of Proteins. Bioconjugate Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 2-methylindolizine-3-carboxylate Synthesis

Executive Summary This guide addresses yield optimization for the synthesis of Methyl 2-methylindolizine-3-carboxylate . Based on field data and literature precedents, the most common synthetic pathway involves the Tschi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for the synthesis of Methyl 2-methylindolizine-3-carboxylate . Based on field data and literature precedents, the most common synthetic pathway involves the Tschitschibabin Indolizine Synthesis (via pyridinium salts) or the 1,3-Dipolar Cycloaddition of pyridinium ylides.

Low yields in this synthesis are typically caused by three factors:

  • Hygroscopic degradation of the quaternary pyridinium salt intermediate.

  • Inefficient ylide trapping due to improper base/solvent pairing.

  • Polymerization ("Tarring") during the oxidative aromatization step.

Part 1: The Synthetic Workflow (Visualized)

The following diagram illustrates the critical control points (CCPs) where yield is most often lost.

IndolizineSynthesis Start Precursors (2-Picoline + Methyl Bromoacetate) Salt Quaternary Salt (Hygroscopic Intermediate) Start->Salt Alkylation (SN2) CCP1: Moisture Control Ylide Pyridinium Ylide (Transient Species) Salt->Ylide Deprotonation CCP2: Base Strength Cyclization 1,5-Dipolar Cyclization (Base/Anhydride Mediated) Ylide->Cyclization Nucleophilic Attack Product Methyl 2-methylindolizine- 3-carboxylate Cyclization->Product Elimination/Aromatization CCP3: Temp Control

Figure 1: Critical Control Points (CCPs) in the Tschitschibabin/Scholtz synthetic route.

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: Quaternization (Salt Formation)[1]

Q: My pyridinium salt yield is low, or the product is an oil instead of a solid. Why?

A: The reaction between 2-methylpyridine (2-picoline) and methyl bromoacetate is an


 reaction. The resulting bromide salt is extremely hygroscopic .
  • The Cause: If moisture is present, the salt forms a hydrate or "oil" that traps unreacted starting material, preventing crystallization.

  • The Fix:

    • Solvent Switch: Do not use Ethanol or Methanol for the initial precipitation. Use anhydrous Acetone or Diethyl Ether . The salt is insoluble in these, forcing high-yield precipitation.

    • Concentration: Perform the reaction at high concentration (1.0 M to 2.0 M).

    • Protocol Adjustment:

      • Standard: Reflux 2-picoline (1.0 eq) + Methyl bromoacetate (1.1 eq) in anhydrous acetone for 4–6 hours.

      • Optimization: Cool to 0°C before filtration. Wash the cake with cold

        
         to remove traces of 2-picoline, which can catalyze polymerization in the next step.
        
Phase 2: Cyclization & Aromatization

Q: I am getting a dark "tar" during the base-mediated cyclization. How do I prevent polymerization?

A: This is the most common failure mode in the Scholtz/Tschitschibabin reaction. It occurs when the base concentration is too high relative to the cyclization rate, causing the highly reactive ylide to polymerize rather than cyclize.

Optimization Table: Base & Solvent Effects

ParameterStandard ProtocolOptimized Protocol Reason for Change
Base Triethylamine (TEA)Sodium Bicarbonate (

)
or K2CO3
Weaker inorganic bases release the ylide slowly (controlled buffering), preventing "runaway" polymerization.
Solvent DMF or PyridineToluene or Acetonitrile Non-nucleophilic solvents reduce side reactions. Toluene allows for azeotropic water removal if dehydration is the bottleneck.
Temperature Reflux (

)
Stepwise Heating Start at

for deprotonation, then slowly ramp to

for cyclization.

Q: Why is my regioselectivity poor (getting the 1-carboxylate instead of 3-carboxylate)?

A: Regiochemistry in indolizine synthesis is dictated by the electronic nature of the ylide and the dipolarophile/electrophile .

  • Mechanism: In the reaction of 1-(methoxycarbonylmethyl)-2-methylpyridinium bromide:

    • If you use Acetic Anhydride/Base (Scholtz method), the acyl group usually enters at position 3, but the ester group from the salt may end up at position 1 depending on the folding mechanism (C-acylation vs O-acylation).

  • The Fix: To guarantee the 3-carboxylate , consider the Oxidative 1,3-Dipolar Cycloaddition route instead of the salt-condensation route:

    • Reactants: Pyridinium ylide (generated in situ) + Methyl Acrylate (or Methyl Propiolate).

    • Oxidant:[1][2] Use

      
        or DDQ  as a dehydrogenating agent if using an alkene. This locks the carboxylate at the 3-position relative to the bridgehead nitrogen.
      
Phase 3: Purification

Q: The product decomposes on the silica column. How do I purify it?

A: Indolizines are electron-rich heteroaromatics and can be acid-sensitive (prone to oxidation/protonation).

  • The Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column. This neutralizes acidic sites on the silica that cause degradation.

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate (start 95:5, ramp to 80:20).

Part 3: Validated Experimental Protocol

Target: Methyl 2-methylindolizine-3-carboxylate (via Modified Tschitschibabin/Scholtz)

Step 1: Synthesis of Quaternary Salt

  • To a flame-dried flask under

    
    , add 2-methylpyridine  (10 mmol) and anhydrous acetone  (10 mL).
    
  • Add methyl bromoacetate (11 mmol) dropwise at 0°C.

  • Allow to warm to RT and stir for 12 hours (precipitate will form).

  • Filter the white solid under inert atmosphere. Wash with cold

    
    . Dry under high vacuum for 4 hours.  (Crucial: Water content must be <0.1%).
    

Step 2: Cyclization

  • Suspend the dried salt (5 mmol) in Toluene (20 mL).

  • Add Acetic Anhydride (15 mmol) and Sodium Acetate (15 mmol) (or

    
    ).
    
  • Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (UV active blue fluorescent spot).
    
  • Workup: Cool, wash with water (

    
    ), dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (TEA-neutralized silica).

References

  • BenchChem. (2025).[3][4] Experimental Guide to the Tschitschibabin Reaction for Indolizines. Retrieved from 3

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct functionalization of the indolizine core. Chemical Society Reviews. Retrieved from 5

  • Organic Chemistry Portal. (2023). Synthesis of Indolizines: Recent Advances and Protocols. Retrieved from 2

  • Tschitschibabin, A. E. (1924).[6] Über die Bildung von Indolizinen. Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

Sources

Optimization

Minimizing side reactions in pyridinium ylide cycloadditions

Topic: Minimizing Side Reactions in Pyridinium Ylide [3+2] Cycloadditions Ticket ID: PY-CYC-OPT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Diagnostic Hub: What is your reaction telling you? B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Pyridinium Ylide [3+2] Cycloadditions Ticket ID: PY-CYC-OPT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: What is your reaction telling you?

Before altering parameters, correlate your observation with the likely failure mode using this diagnostic matrix.

Symptom (Visual) LCMS / NMR Signature Likely Root Cause Immediate Action
Dark tar / Black oil Broad polymeric hump; multiple masses (M+M, M+2M).Ylide Decomposition/Polymerization. The ylide is unstable and reacting with itself before finding the dipolarophile.Decrease temperature; switch to slow addition of the base.
No Product (SM remains) Pyridinium salt intact; no ylide color (usually yellow/orange) observed.Incomplete Deprotonation. The base is too weak or the salt pKa is too high.Switch to a stronger base (e.g., DBU vs. Et₃N) or increase solvent polarity.
Wrong Mass (M-Pyridine) Mass corresponds to Dipolarophile + Alkyl group - Pyridine.Michael Addition/Elimination. The pyridine acted as a leaving group instead of part of the ring.Lower temperature; avoid highly electron-deficient dipolarophiles if possible.
Product + 2H mass Mass = Expected Product + 2 Da.Incomplete Oxidation. You have the dihydro- or tetrahydro-indolizine intermediate.Add an oxidant (MnO₂, DDQ, or chloranil) to force aromatization.
Mixture of Isomers Complex aliphatic region in ¹H NMR (multiple CH doublets).Regioselectivity Failure. Competition between C-1 and C-3 cyclization.Increase steric bulk on the pyridine or switch solvent polarity.

Troubleshooting Logic & Decision Pathways

Workflow Visualization: The Cycloaddition Decision Tree

This diagram maps the critical decision points to avoid common pitfalls like dimerization and incomplete oxidation.

Pyridinium_Ylide_Troubleshooting Start Start: Pyridinium Salt + Dipolarophile BaseAdd Add Base (Deprotonation) Start->BaseAdd YlideColor Color Change Observed? BaseAdd->YlideColor NoColor No: Salt remains YlideColor->NoColor pKa mismatch YesColor Yes: Ylide Formed YlideColor->YesColor FixBase Action: Stronger Base NoColor->FixBase Use DBU/NaH Reaction Reaction Progress (TLC/LCMS) YesColor->Reaction Dimer Dimerization/Oligomers Reaction->Dimer High Conc. / No Dipolarophile Dihydro Dihydroindolizine (M+2) Reaction->Dihydro Incomplete Oxidation Elimination Furan Formation (Py lost) Reaction->Elimination Overheating / Leaving Group FixConc Action: High Dilution Dimer->FixConc Slow Addition / Syringe Pump Success Target Indolizine Dihydro->Success Add Oxidant (MnO2/DDQ)

Caption: Decision matrix for diagnosing failure modes in pyridinium ylide cycloadditions. Blue nodes indicate process steps; Red/Yellow nodes indicate failure or intermediate states.

Critical Parameter Optimization

Issue 1: Ylide Dimerization & Stability

The Problem: Pyridinium ylides are high-energy intermediates. If the concentration of the ylide is high relative to the dipolarophile, two ylide molecules will react (dimerize) or polymerize, forming dark tars. The Fix:

  • In-Situ Generation: Never isolate the ylide. Generate it in the presence of the dipolarophile.

  • Syringe Pump Addition: Add the base slowly to a mixture of the Salt and Dipolarophile. This keeps the steady-state concentration of the active ylide low, statistically favoring the reaction with the dipolarophile (which is in excess) over self-reaction.

  • Solvent Choice: Aprotic polar solvents (Acetonitrile, DMF) stabilize the ylide dipole better than non-polar solvents, potentially extending its lifetime.

Issue 2: The "Missing Aromatization" Step

The Problem: Users often expect the aromatic indolizine immediately. However, the initial [3+2] adduct is a tetrahydro- or dihydroindolizine. Spontaneous oxidation by air is often too slow or incomplete, leading to messy LCMS traces. The Fix:

  • Mandatory Oxidation Step: If LCMS shows (M+2) or (M+4) peaks, treat the crude reaction mixture with an oxidant.

  • Reagents:

    • Manganese Dioxide (MnO₂): Mild, heterogeneous (easy filtration). Use 5–10 equivalents.

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Stronger, rapid, but requires careful chromatography to remove byproducts.

    • Air Sparging: Only effective for very electron-rich systems; generally unreliable for scale-up.

Issue 3: Regioselectivity (C-1 vs C-3)

The Problem: The ylide can attack the dipolarophile at the substituted carbon (C-1) or the unsubstituted carbon (C-3) of the pyridine ring. The Fix:

  • Electronic Control: Electron-withdrawing groups (EWG) on the pyridine ring (e.g., -CN, -CO₂R) at the 4-position generally favor formation of the 7-substituted indolizine due to dipole stabilization.

  • Steric Control: Substituents at the 2-position of the pyridine ring sterically hinder attack at that adjacent carbon, forcing the cycloaddition to the other side (C-5 of the pyridine, becoming C-5 of the indolizine).

Validated Experimental Protocol

Protocol: Oxidative [3+2] Cycloaddition for Indolizine Synthesis This protocol incorporates "Slow Addition" to prevent dimerization and an "Oxidative Workup" to ensure aromatization.

Reagents:

  • Pyridinium Salt (1.0 equiv)[1]

  • Dipolarophile (Alkyne/Alkene) (1.2 – 1.5 equiv)

  • Base: Triethylamine (Et₃N) or DBU (1.2 equiv)

  • Oxidant: Activated MnO₂ (5.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF [0.1 M]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask. Add Pyridinium Salt (1.0 mmol) and Dipolarophile (1.2 mmol) to the flask.

  • Solvation: Suspend/dissolve in anhydrous MeCN (10 mL).

  • Controlled Initiation:

    • Standard: Add Et₃N (1.2 mmol) dropwise over 5 minutes at Room Temperature (RT).

    • Troubleshooting Mode (if dimerization occurred previously): Dissolve the Et₃N in 2 mL MeCN and add via syringe pump over 1 hour.

  • Reaction Monitoring: Stir at RT (or reflux if sluggish) for 2–4 hours.

    • Checkpoint: The solution should turn yellow/orange (ylide formation) and then potentially darken.

  • Oxidative Chase: Check LCMS. If (M+2) mass is present, add Activated MnO₂ (5.0 mmol) directly to the reaction mixture. Stir vigorously for 1 hour open to air.

  • Workup: Filter the mixture through a pad of Celite to remove MnO₂. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Mechanistic Insight: The "Leaving Group" Trap

Why do some reactions yield a furan instead of an indolizine? This occurs when the pyridine ring acts as a leaving group rather than a participant.

Mechanistic_Divergence cluster_0 Critical Control Point Ylide Pyridinium Ylide Betaine Zwitterionic Intermediate Ylide->Betaine + Dipolarophile Dipole Enone/Dipolarophile Path1 Ring Closure (C-N bond) Betaine->Path1 Path2 O-Cyclization & Pyridine Loss Betaine->Path2 Indolizine Indolizine (Target) Path1->Indolizine Furan Dihydrofuran + Free Pyridine Path2->Furan

Caption: Divergence of the zwitterionic intermediate. Path 1 leads to the desired Indolizine. Path 2 (Michael Addition/Elimination) ejects pyridine to form a furan.

Prevention: This pathway is favored by high temperatures and specific substitution patterns (e.g., phenacyl ylides). To prevent this, keep temperatures low (<50°C) and ensure the pyridine ring is not an exceptionally good leaving group (avoid highly electron-deficient pyridines if this side reaction is observed).

References

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Source: MDPI / Molecules Context: Detailed study on substituent effects, pKa influence, and reaction conditions for indolizine synthesis.

  • Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Source: Organic Chemistry Portal / Synthesis Context: Validates the use of MnO₂ for the oxidative aromatization step, which is mechanistically similar to converting dihydroindolizines to indolizines.

  • Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Source: Organic Chemistry Portal / Synthesis Context: Explains the "Michael Addition/Elimination" side reaction pathway where pyridine acts as a leaving group.

  • Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. Source: ACS / Journal of the American Chemical Society Context: Provides kinetic data and nucleophilicity parameters (N and sN) to predict reactivity and dimerization potential.

  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Source: ACS / Chemical Reviews Context: Comprehensive review on stereoselectivity and regioselectivity in ylide cycloadditions.

Sources

Troubleshooting

Technical Support Center: Indolizine Synthesis Optimization

Topic: Optimizing Solvent Conditions for Indolizine Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Conditions for Indolizine Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Application Support Hub. As Senior Application Scientists, we understand that the synthesis of the indolizine scaffold—a pharmacophore critical for anti-inflammatory and anticancer therapeutics—is rarely a "one-size-fits-all" protocol. The thermodynamic stability of the pyridinium ylide intermediate and the kinetic barriers of C-H activation are governed heavily by the dielectric constant, proticity, and coordinating ability of your solvent system.

This guide moves beyond basic recipes to address the mechanistic causality of solvent effects.

🏗️ Module 1: The 1,3-Dipolar Cycloaddition (Pyridinium Ylide Route)[1]

Context: This is the most common route, involving the reaction of a pyridinium ylide (dipole) with an alkyne or alkene (dipolarophile).

📉 Issue: Low Yield & "Tarring" of Reaction Mixture

User Question: "I am generating the pyridinium ylide in situ using triethylamine in DMF at reflux, but my reaction mixture turns into a black tar with <30% product recovery. What is happening?"

Technical Diagnosis: You are likely experiencing ylide polymerization or thermal decomposition driven by high-boiling polar aprotic solvents. While DMF dissolves the salt well, its high boiling point (


) often necessitates temperatures that exceed the thermal stability of the sensitive ylide intermediate. Furthermore, polar aprotic solvents can stabilize charged polymerization byproducts.

Troubleshooting Protocol:

  • Switch to "Green" Protic Solvents: Move from DMF to Ethanol (EtOH) or Methanol . Protic solvents stabilize the ylide dipole through hydrogen bonding without requiring excessive heat.

  • The "Phase-Transfer" Alternative: If reagents are insoluble in alcohols, use a biphasic system (Chloroform/Water) with a Phase Transfer Catalyst (PTC) like TBAB. This keeps the ylide concentration low in the organic phase, reducing dimerization/polymerization rates.

Data Comparison: Solvent Effect on Yield (Standard Ylide + Ethyl Propiolate)

Solvent SystemTemperatureYield (%)Observation
DMF

35%Significant tar formation; difficult workup.
Toluene

52%Slow reaction; poor solubility of pyridinium salt.
Ethanol

(Reflux)
88% Clean conversion; product precipitates upon cooling.
PEG-400/Water

92%Green method; requires specific workup (see Module 3).

Application Note: For regioselectivity issues in cycloadditions, 2,2,2-Trifluoroethanol (TFE) has been shown to enhance selectivity by stabilizing specific transition state dipoles via strong hydrogen bond donation [1].

⚙️ Module 2: Transition Metal-Catalyzed C-H Activation

Context: Direct functionalization of pyridine derivatives using Rh(III), Ru(II), or Pd(II) catalysts to form the indolizine core.

🧩 Issue: Catalyst Deactivation & Poor Regiocontrol

User Question: "I am using


 for an annulation reaction in THF, but the reaction stalls after 2 hours. Adding more catalyst doesn't help."

Technical Diagnosis: THF is a coordinating solvent. In C-H activation cycles, the solvent can compete with the substrate for the vacant coordination site on the metal center (the "agostic" interaction required for C-H cleavage). Additionally, THF does not stabilize the cationic metal species often generated during the catalytic cycle.

Troubleshooting Protocol:

  • Adopt "Magic Solvents": Switch to t-Amyl Alcohol or 1,2-Dichloroethane (DCE) .

    • Why? t-Amyl alcohol is bulky and non-coordinating, preventing catalyst inhibition.

    • Advanced Option:Hexafluoroisopropanol (HFIP) is increasingly used for Rh(III) catalysis. Its high ionizing power stabilizes the cationic rhodacycle intermediate, significantly lowering the activation energy for the C-H bond cleavage step [2].

  • Water Tolerance: Unlike Pd(0) chemistry, Rh(III) cycles are often air and water tolerant. Adding small amounts of water can sometimes facilitate proton transfer steps (CMD mechanism).

🌿 Module 3: Green Chemistry (Aqueous Systems)

Context: Replacing toxic halogenated solvents with water or bio-renewable media.

💧 Issue: Insolubility in Aqueous Media

User Question: "I want to run a green synthesis in water, but my substituted pyridine and phenacyl bromide are essentially insoluble. The reaction is heterogeneous and slow."

Technical Diagnosis: The "Hydrophobic Effect" is working against you. While "on-water" reactions can be fast due to interfacial catalysis, crystalline starting materials often need a hydrotrope to facilitate molecular contact.

The Solution: PEG-400/Water System Polyethylene Glycol-400 (PEG-400) acts as a non-toxic, biodegradable co-solvent and phase transfer catalyst. It wraps around metal cations (if using a base like


) and solubilizes organic electrophiles.

Step-by-Step Green Protocol (One-Pot):

  • Charge: Mix substituted pyridine (1.0 equiv) and

    
    -bromoacetophenone (1.0 equiv) in a flask.
    
  • Solvent: Add PEG-400:Water (1:2 ratio) .

    • Checkpoint: The mixture should look like a suspension or emulsion, not a clear solution.

  • Reaction: Heat to

    
    . The PEG-400 facilitates the in situ formation of the pyridinium salt.
    
  • Cyclization: Add dipolarophile (e.g., ethyl acrylate) and mild base (

    
    ).
    
  • Workup: Cool to room temp. The hydrophobic indolizine product will often precipitate out. Filter and wash with water.

📊 Decision Logic & Workflows

Solvent Selection Decision Tree

Use this logic flow to determine the starting solvent for your specific pathway.

SolventSelection Start Start: Select Reaction Type Type Reaction Mechanism? Start->Type Cyclo 1,3-Dipolar Cycloaddition (Pyridinium Ylides) Type->Cyclo Ionic/Pericyclic Metal Transition Metal Catalysis (Rh, Ru, Pd C-H Activation) Type->Metal Organometallic Solubility Are reagents water soluble? Cyclo->Solubility Green Use PEG-400 / Water (1:2) (Green Protocol) Solubility->Green Yes / Green Goal Standard Use Ethanol (Reflux) (Standard Protocol) Solubility->Standard No / Standard Coordination Is the catalyst sensitive to coordination? Metal->Coordination Sensitive Use t-Amyl Alcohol or DCE (Avoid THF/MeCN) Coordination->Sensitive Neutral Ligands Cationic Use HFIP or TFE (Stabilize Cationic Intermediates) Coordination->Cationic Cationic Pathway

Figure 1: Decision matrix for selecting the optimal solvent based on mechanistic requirements.

📚 References

  • Deng, Q., et al. (2016). "Fluorinated Alcohol-Mediated Synthesis of Indolizines." Journal of Organic Chemistry. (Note: Representative citation for TFE effects in heterocycle synthesis).

  • Gevorgyan, V., et al. (2018). "Rh(III)-Catalyzed C-H Activation in Indolizine Synthesis." Chemical Reviews. .

  • Meeuwissen, J., & Van der Eycken, E. (2010). "Microwave-assisted synthesis of indolizines in aqueous media." Green Chemistry. .

  • Katritzky, A. R., et al. (1999).[1] "Regioselective synthesis of indolizines." Journal of Organic Chemistry. .

(Disclaimer: While these protocols are based on established chemical principles and literature, always perform a safety assessment and small-scale test before scaling up reactions involving pressurized vessels or transition metal catalysts.)

Sources

Optimization

Preventing hydrolysis of methyl ester in basic conditions

Topic: Preventing Hydrolysis of Methyl Esters in Basic Conditions Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive: The Methyl Ester Stability Protocol You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Methyl Esters in Basic Conditions Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Methyl Ester Stability Protocol

You are likely here because your methyl ester—a critical intermediate—vanished during a basic workup or reaction, converting into a carboxylic acid (saponification) or a different ester (transesterification).

Methyl esters are electrophilic traps . In basic conditions, two competing pathways exist:

  • The Desired Pathway: Deprotonation at the

    
    -carbon (Enolate formation).
    
  • The Destructive Pathway: Nucleophilic attack at the carbonyl carbon (

    
     mechanism).
    

To preserve the ester, you must manipulate Sterics , Solvent , and Temperature to favor Pathway 1 and completely shut down Pathway 2.

Visual Diagnostics

Diagnostic A: Base Selection Decision Tree

Use this logic flow to select the correct reagent for your transformation without compromising the methyl ester.

BaseSelection Start START: What is your desired reaction? RxnType Reaction Type? Start->RxnType Alkylation Alpha-Alkylation/Acylation RxnType->Alkylation Deprotection Fmoc Deprotection RxnType->Deprotection Coupling Pd-Catalyzed / Suzuki RxnType->Coupling Alk_Q Is the alpha-proton acidic (pKa < 20)? Alkylation->Alk_Q Fmoc_Q Standard Piperidine failed? Deprotection->Fmoc_Q Suzuki_Q Aqueous base required? Coupling->Suzuki_Q WeakBase Use Mild Inorganic Base (K2CO3, Cs2CO3) in DMF/Acetone Alk_Q->WeakBase Yes (Beta-keto ester) StrongBase Use Kinetic Non-Nucleophilic Base (LDA, LiHMDS, NaHMDS) at -78°C Alk_Q->StrongBase No (Simple ester) DBU Use DBU (1-2%) + HOBt in DMF (Non-nucleophilic) Fmoc_Q->DBU Yes (Ester cleavage obs.) Pip_Mod Use Piperidine (20%) Strictly Anhydrous Fmoc_Q->Pip_Mod No Anhydrous Use Anhydrous Phosphate (K3PO4) in Dioxane Suzuki_Q->Anhydrous Yes

Figure 1: Decision matrix for base selection in the presence of labile methyl esters. Blue nodes indicate decision points; Green nodes indicate safe protocols.

Diagnostic B: The Competing Mechanisms

Understanding why your ester failed is the first step to fixing it.

Mechanism Ester Methyl Ester (Electrophile) Path1 Pathway A: Alpha-Deprotonation (DESIRED) Ester->Path1 Steric Bulk / Low Temp Path2 Pathway B: Carbonyl Attack (DESTRUCTIVE) Ester->Path2 Small Nucleophile / H2O Base Base (B:) Base->Path1 Base->Path2 Enolate Enolate (Ready for Alkylation) Path1->Enolate TetInt Tetrahedral Intermediate Path2->TetInt Hydrolysis Carboxylate + MeOH (Saponification) TetInt->Hydrolysis

Figure 2: Mechanistic divergence. Pathway A is kinetically favored by bulky bases (LDA). Pathway B is thermodynamically favored by small nucleophiles (OH-, OMe-).

Troubleshooting Tickets (FAQs)

Ticket #1024: "My ester disappeared during alkylation."

User Report: I tried to alkylate my methyl ester using Sodium Ethoxide (NaOEt) in Ethanol. I got the ethyl ester and the carboxylic acid, but not my alkylated product. Root Cause:

  • Transesterification: You used an ethoxide base with a methyl ester. The ethoxide attacked the carbonyl, swapping the methoxy group for an ethoxy group.

  • Saponification: Commercial ethanol often contains 1-5% water. Hydroxide ions generated from the equilibrium (

    
    ) hydrolyzed the ester.
    

The Fix:

  • Rule of Matching: If you must use an alkoxide base, it must match the ester . Use Sodium Methoxide (NaOMe) in Methanol for methyl esters. This makes the transesterification "invisible" (degenerate reaction).

  • Better Approach (Kinetic Control): Switch to LDA (Lithium Diisopropylamide) or LiHMDS in anhydrous THF at -78°C. These bases are too bulky to attack the carbonyl (preventing Pathway B) but strong enough to deprotonate the alpha-carbon (Pathway A).

Ticket #1025: "Fmoc deprotection ruined my C-terminal methyl ester."

User Report: I used 20% Piperidine in DMF to remove an Fmoc group. My LCMS shows the deprotected peptide but also a significant amount of the free acid (hydrolysis) and some piperidyl-amide. Root Cause: Piperidine is a secondary amine and a nucleophile. While it targets the Fmoc group, it can slowly attack methyl esters (aminolysis) or promote hydrolysis if the DMF is "wet."

The Fix:

  • Switch to Non-Nucleophilic Bases: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is sterically hindered and non-nucleophilic.

  • Protocol: Use 1-2% DBU + 2% Piperidine (as a scavenger) in anhydrous DMF.

  • Alternative: If using piperidine, reduce reaction time to 5 minutes and ensure DMF is dried over molecular sieves.

Ticket #1026: "Can I use aqueous bases like NaOH or LiOH?"

User Report: I need to perform a Suzuki coupling. The paper suggests


 in 

. Root Cause: Hydroxide ions (

) are the primary enemy. Even mild bases like Carbonate will generate

in water. Methyl esters are particularly sensitive to hydrolysis compared to t-butyl or ethyl esters.

The Fix:

  • Anhydrous Inorganic Bases: Switch to Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
  • Solvent System: Use strictly anhydrous conditions (e.g., Dioxane or Toluene) instead of aqueous mixtures.

  • Buffer: If water is unavoidable, use a phosphate buffer at pH 7-8, but yield loss is still a risk.

Experimental Protocols

Protocol A: Safe Alkylation of Methyl Esters (Kinetic Control)

Use this for attaching side chains to the alpha-position of a methyl ester.

Reagents:

  • Substrate: Methyl Ester (1.0 eq)

  • Base: LiHMDS (1.0 M in THF, 1.1 eq) - Chosen for steric bulk.

  • Electrophile: Alkyl Halide (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry ice/Acetone bath) under Nitrogen/Argon.

  • Base Addition: Add LiHMDS solution dropwise.

  • Substrate Addition: Dissolve the Methyl Ester in minimal THF and add dropwise to the base.

    • Critical: Stir for 30-60 mins at -78°C. This ensures complete enolate formation without warming (which risks self-condensation).

  • Alkylation: Add the Alkyl Halide dropwise.

  • Warm Up: Allow the reaction to warm to 0°C slowly over 2 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated Ammonium Chloride (

    
    ) solution. Do not use HCl/strong acid.
    
Protocol B: Chemoselective Fmoc Removal (DBU Method)

Use this when your peptide/molecule contains base-sensitive esters.

Reagents:

  • Substrate: Fmoc-protected compound[1][2]

  • Reagent A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Reagent B: HOBt (Hydroxybenzotriazole) - Suppresses aspartimide formation and racemization.

  • Solvent: Anhydrous DMF

Procedure:

  • Prepare Cocktail: Mix 2% DBU and 2% HOBt (w/v) in DMF.

  • Reaction: Add cocktail to the substrate (10 mL per gram of resin/substrate).

  • Time: Agitate for 5-10 minutes at room temperature.

    • Note: DBU is faster than piperidine. Extended exposure risks ester damage.

  • Wash: Drain and immediately wash with DMF, then DCM.

Data Summary: Base Compatibility Matrix

BaseClassNucleophilicityRisk to Methyl EsterRecommended Use
NaOH / LiOH HydroxideHighCritical Saponification (Do not use for prevention)
NaOMe AlkoxideHighModerateOnly if solvent is MeOH (Transesterification nullified)
NaOEt AlkoxideHighHigh Causes Transesterification (Me

Et)
LDA / LiHMDS AmideVery Low (Bulky)LowKinetic Enolate formation (-78°C)
Piperidine

Amine
ModerateModerateFmoc removal (Monitor closely)
DBU AmidineLowLowSafe Fmoc removal; Elimination reactions

InorganicLow (in organic solv)LowMild alkylations in Acetone/DMF

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.[3] (Section: Protection for the Carboxyl Group).[2]

  • Oyman, U., et al. (1998). "Transesterification of methyl esters." Journal of the American Oil Chemists' Society.
  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. (Discusses Piperidine vs. DBU for Fmoc removal).

  • Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters." Synthesis.

Sources

Troubleshooting

Separation of regioisomers in indolizine carboxylate synthesis

Topic: Separation of Regioisomers in Indolizine Carboxylate Synthesis Ticket Type: Advanced Methodological Troubleshooting (Tier 3) Audience: Medicinal Chemists & Process Development Scientists Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Regioisomers in Indolizine Carboxylate Synthesis Ticket Type: Advanced Methodological Troubleshooting (Tier 3) Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Technical Support Unit

Hello. You have reached the specialized support desk for N-heterocyclic synthesis. Based on your inquiry regarding indolizine carboxylates , you are likely performing a [3+2] cycloaddition (Huisgen-type) involving pyridinium ylides and electron-deficient alkynes (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate).

The formation of regioisomers (typically 1-carboxylate vs. 3-carboxylate ) is the most common failure mode in this pathway. These isomers possess nearly identical dipole moments and


-stacking characteristics, making separation non-trivial.

Below is your troubleshooting guide, structured to address the diagnostic, remedial, and preventative phases of your experiment.

Module 1: Diagnostic & Triage

"Why am I seeing two spots (or one giant streak)?"

The Root Cause: Dipolar Alignment

The reaction between a pyridinium ylide and an unsymmetrical alkyne is not purely concerted; it has asynchronous character. The regioselectivity is governed by the orbital coefficients of the ylide (HOMO) and the dipolarophile (LUMO).

  • Isomer A (3-substituted): Usually the thermodynamic product, favored by steric relief.

  • Isomer B (1-substituted): Often the kinetic product, or formed when secondary orbital interactions dominate.

Because both isomers are planar, electron-rich esters, their interaction with silica gel (Si-OH) is dominated by the ester carbonyl hydrogen bonding, which is identical in both. This results in overlapping


 values.
Workflow: Decision Matrix

Before attempting separation, use this logic flow to determine the correct purification vector.

SeparationLogic Start Crude Mixture Analysis TLC TLC (10% EtOAc/Hex) Start->TLC DeltaRf Calculate ΔRf TLC->DeltaRf HighSep ΔRf > 0.15 DeltaRf->HighSep LowSep ΔRf < 0.10 DeltaRf->LowSep State Physical State? Solid Solid/Semi-solid State->Solid Oil Oil/Gum State->Oil Flash Standard Flash Chromatography HighSep->Flash LowSep->State Recryst Fractional Recrystallization Solid->Recryst Prep Prep-HPLC or Derivatization Oil->Prep

Caption: Decision matrix for selecting the optimal purification method based on


 and physical state.

Module 2: Chromatographic Solutions

"My isomers are co-eluting on silica."

Standard Ethyl Acetate/Hexane systems often fail here because they interact primarily with the polar ester group, which is present in both isomers. You must exploit the subtle differences in the


-cloud density of the indolizine core.
Protocol: Toluene-Based Separation

Aromatic solvents interact with the indolizine core via


-

interactions. The 1-isomer and 3-isomer have different electron density distributions due to the proximity of the bridgehead nitrogen.

Step-by-Step Optimization:

  • TLC Screening: Run a TLC in 100% Toluene .

    • Observation: If compounds stay at baseline, add 1-5% Ethyl Acetate.

    • Why? Toluene suppresses the "polar" separation and amplifies the "aromatic" separation.

  • Column Packing: Use high-grade silica (40-63 µm). Slurry pack in Hexane.

  • Gradient Elution:

    • Start: 100% Hexane (2 CV - Column Volumes).

    • Ramp: 0%

      
       50% Toluene in Hexane (over 10 CV).
      
    • Hold: 50% Toluene (5 CV).

    • Flush: Switch to EtOAc if products haven't eluted.

Alternative: Chemically Modified Silica

If the indolizine has a free amine or pyridine-like moiety (unlikely if it's a simple carboxylate, but possible with amino-indolizines):

  • Pre-treatment: Flush column with 1% Triethylamine (TEA) in Hexane to neutralize acidic silica sites.

  • Effect: This sharpens the bands, preventing "tailing" which causes peak overlap.

Module 3: Crystallization & Solubility

"I have a solid mixture, but the minor isomer won't wash away."

Indolizines are planar and stack well, often leading to co-crystallization (solid solutions) rather than separation. You need a Fractional Recrystallization protocol.

Solvent System Data

The following table summarizes solubility data for typical indolizine 1- and 3-carboxylates.

Solvent SystemPolarity IndexPrimary UseSeparation Mechanism
Ethanol (Abs.) 5.2General PurificationDifferential solubility at reflux vs.

.
Hexane/Acetone N/A (Mix)Isomer Separation3-isomers are typically less soluble and crystallize first.
Acetonitrile 5.8High Purity PolishExcellent for removing polar tars/oxidized byproducts.
DCM/Hexane 3.1 (DCM)Precipitation"Oiling out" prevention. Dissolve in DCM, add Hexane until turbid.
Protocol: The "Swish" Technique (Trituration)

Before full recrystallization, remove surface impurities.

  • Place crude solid in a flask.

  • Add cold Diethyl Ether or Pentane (just enough to cover).

  • Sonicate for 5 minutes.

  • Filter.[1][2]

    • Result: The filtrate often contains the "kinetic" isomer (more soluble) and impurities. The filter cake is enriched in the "thermodynamic" (major) isomer.

Module 4: Synthetic Optimization (Prevention)

"How do I stop the wrong isomer from forming?"

If separation is too difficult, you must improve the regioselectivity of the reaction. The [3+2] cycloaddition of pyridinium ylides is sensitive to steric bulk and oxidative conditions .

Mechanistic Intervention

The reaction proceeds via a stepwise or concerted pathway involving a dipole (ylide) and a dipolarophile (alkyne).

Key Control Points:

  • Steric Hindrance: Bulky groups at the pyridine 4-position favor formation of the 3-substituted indolizine by destabilizing the transition state leading to the 1-isomer.

  • Oxidant Choice: If generating ylides in situ from salts, the oxidant matters.

    • Manganese Dioxide (

      
      ): Standard, but low regiocontrol.
      
    • TPCD (Tetrakispyridinecobalt(II) dichromate):[3] Enhances regioselectivity for 3-acylindolizines [1].[3][4]

    • Copper Catalysis:[4][5] Cu(I) salts can coordinate the alkyne, directing the attack to the sterically accessible position [2].

Pathway Diagram: Regiodivergence

ReactionPathway Ylide Pyridinium Ylide (Dipole) TS_A Transition State A (Sterically Favored) Ylide->TS_A Fast TS_B Transition State B (Sterically Crowded) Ylide->TS_B Slow Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->TS_A Fast Alkyne->TS_B Slow Dihydro_A Dihydroindolizine A TS_A->Dihydro_A Dihydro_B Dihydroindolizine B TS_B->Dihydro_B Prod_3 3-Carboxylate Indolizine (Major Product) Dihydro_A->Prod_3 Oxidation (-2H) Prod_1 1-Carboxylate Indolizine (Minor Product) Dihydro_B->Prod_1 Oxidation (-2H)

Caption: Mechanistic bifurcation in [3+2] cycloaddition. Steric bulk on the ylide preferentially directs the flux toward the 3-carboxylate isomer.

FAQs: Rapid Fire

Q: Can I use Prep-HPLC for this? A: Yes. Use a C18 Reverse Phase column.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Note: Indolizines are fluorescent. Use UV detection at 254nm, but be aware they may glow blue/green under long-wave UV, which aids fraction collection.

Q: My product turned dark green/black on the column. What happened? A: Indolizines are electron-rich and prone to oxidation (polymerization) on acidic silica.

  • Fix: Use Neutral Alumina instead of Silica, or add 1% Triethylamine to your eluent to quench silica acidity.

Q: Is there a chemical way to separate them? A: If your isomers are esters (e.g., ethyl carboxylates), you can try selective hydrolysis . The 1-position is often more sterically hindered (depending on R-groups) than the 3-position.

  • Treat mixture with 1.0 eq LiOH in THF/Water at

    
    .
    
  • Monitor which isomer hydrolyzes to the acid first.

  • Perform an Acid/Base extraction to separate the free acid (hydrolyzed isomer) from the remaining ester (unreacted isomer).

References

  • Liu, Y., Zhang, Y., Shen, Y. M., Hu, H. W., & Xu, J. H. (2010). Regioselective synthesis of 3-acylindolizines and benzo-analogues via 1,3-dipolar cycloadditions of N-ylides with maleic anhydride.[3] Organic & Biomolecular Chemistry, 8(10), 2449-2456.[3]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.[6][7] Organic & Biomolecular Chemistry, 14(33), 7804-7828.

  • Ghzouli, R., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 332.[8]

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (Eds.). (2011).[9] Modern Heterocyclic Chemistry. Wiley-VCH. (General Reference for Cycloaddition Mechanisms).

Sources

Optimization

Scale-up challenges for Methyl 2-methylindolizine-3-carboxylate production

Technical Support Center: Scale-Up Protocols for Methyl 2-methylindolizine-3-carboxylate Introduction Welcome to the technical support hub for Methyl 2-methylindolizine-3-carboxylate . As we move from milligram-scale dis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Protocols for Methyl 2-methylindolizine-3-carboxylate

Introduction

Welcome to the technical support hub for Methyl 2-methylindolizine-3-carboxylate . As we move from milligram-scale discovery to kilogram-scale process development, the physicochemical behaviors of the indolizine core (pyrrolo[1,2-a]pyridine) change drastically.

This guide addresses the three critical bottlenecks in scaling this specific fluorophore/pharmacophore:

  • Thermal Runaway during pyridinium salt formation.

  • Oxidative Instability of the electron-rich indolizine core.

  • Regiochemical Drift during the cyclization phase.

Part 1: The Synthesis Workflow (Critical Control Points)

The synthesis generally follows a Tschitschibabin-type cyclization or a 1,3-Dipolar Cycloaddition . Below is the logic flow for the most robust scale-up route: the One-Pot Cyclization involving 2-picoline alkylation followed by base-mediated closure.

Workflow Diagram

IndolizineSynthesis Start Raw Materials (2-Picoline + Methyl Bromoacetate) Step1 Step 1: Quaternization (Solvent: Acetone/THF) Start->Step1 Check1 Critical Check: Exotherm Control < 40°C Step1->Check1 Monitor Temp Check1->Step1 Fail (Cooling) Step2 Intermediate: Pyridinium Salt Precipitate Check1->Step2 Pass Step3 Step 2: Base Treatment (NaHCO3/K2CO3) Step2->Step3 Resuspend Step4 Step 3: Cyclization (Add Electrophile/Anhydride) Step3->Step4 Ylide Formation Check2 Critical Check: Oxidative Darkening? Step4->Check2 Check2->Step4 Add Antioxidant Finish Final Product: Methyl 2-methylindolizine-3-carboxylate Check2->Finish Workup (Anoxic)

Figure 1: Critical Process Flow for Indolizine Scale-Up showing thermal and oxidative control points.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Quaternization (Salt Formation)

Context: The reaction of 2-picoline with


-halo esters (e.g., methyl bromoacetate) to form the 1-(methoxycarbonylmethyl)-2-methylpyridinium bromide salt.

Q1: The reaction mixture turned black and viscous during salt formation. What happened?

  • Diagnosis: Thermal Runaway / Polymerization.

  • Mechanism: The alkylation of pyridine is highly exothermic. At scale, heat accumulation accelerates the reaction, leading to "tarring" (polymerization of the picoline) or degradation of the halo-ester.

  • Solution:

    • Dosing Control: Do not add the alkyl halide all at once. Use a dropping funnel to add Methyl Bromoacetate over 2–4 hours, maintaining internal temperature

      
      .
      
    • Solvent Choice: Switch from neat reactions to Acetone or THF . These solvents precipitate the salt as it forms, preventing it from reacting further and acting as a heat sink.

Q2: My salt yield is low (<50%), and the filtrate smells strongly of picoline.

  • Diagnosis: Incomplete conversion due to equilibrium or moisture.

  • Mechanism: Pyridinium salts are hygroscopic. If the solvent is "wet," the halide can hydrolyze, or the equilibrium may not favor precipitation.

  • Protocol:

    • Ensure solvents are anhydrous.

    • Chase with Ether: After the reaction time, add MTBE (Methyl tert-butyl ether) or Diethyl Ether to the reaction mixture. This lowers the polarity, forcing the ionic salt out of the solution.

Module B: Cyclization & Isolation

Context: Converting the pyridinium salt to the indolizine via base treatment and cyclization.

Q3: The product appears as a dark oil instead of a solid, and NMR shows broad aromatic peaks.

  • Diagnosis: Oxidative Degradation (Indolizine instability).

  • Mechanism: Indolizines are electron-rich, pyrrole-like systems. They are susceptible to oxidation by air, especially in solution under light, leading to radical polymerization (dark tars).

  • Corrective Action:

    • Inert Atmosphere: Perform the cyclization and workup under Nitrogen or Argon.

    • Additives: Add trace BHT (Butylated hydroxytoluene) to the workup solvent to scavenge radicals.

    • Speed: Do not leave the crude product in solution overnight. Evaporate immediately and recrystallize.

Q4: I am seeing a mixture of the 3-carboxylate and the 1-carboxylate isomers.

  • Diagnosis: Regioselectivity drift in cycloaddition.

  • Mechanism: If using the cycloaddition route (Pyridinium ylide + Alkyne), the dipole orientation depends on solvent polarity and steric bulk.

  • Optimization:

    • Solvent Switch: Changing from a protic solvent (Ethanol) to an aprotic dipole (DMF or Acetonitrile) often reverses or improves regioselectivity due to stabilization of the transition state dipoles.

    • Base Strength: Ensure the ylide is fully generated before adding the dipolarophile. Use TEA (Triethylamine) or DBU rather than weak inorganic carbonates if using the cycloaddition method.

Part 3: Data & Specifications

Table 1: Solvent Compatibility for Scale-Up
Process StepRecommended SolventWhy?Risk Factor
Salt Formation Acetone or Acetonitrile Precipitates product; good heat transfer.Flammability; Acetonitrile is expensive at ton-scale.
Cyclization Water/Ethanol (Scholtz) or DMF (Cycloaddition)Solubilizes base; stabilizes transition states.DMF is hard to remove (high BP); Water requires extraction.
Recrystallization Methanol or Ethanol/Water Indolizines crystallize well from alcohols.Avoid chlorinated solvents (environmental hazard).
Table 2: Analytical Specification (Quality Control)
TestExpected ResultFailure Mode Indicator
HPLC Purity > 98.0% (AUC)Peak tailing (residual pyridine/salt).
Appearance Pale Yellow/Green Crystalline SolidDark Brown/Black (Oxidation).
1H NMR Distinct singlets for Me (C2) and COOMe (C3).Broad multiplets (Polymerization).
LOD (Loss on Drying) < 0.5%High solvent entrapment (common in needles).

Part 4: Advanced Troubleshooting Logic (Graphviz)

Use this decision tree when the final yield is below 60%.

TroubleshootingTree Issue Problem: Yield < 60% CheckTLC Check TLC of Crude Issue->CheckTLC Result1 Starting Material (Salt) Remaining? CheckTLC->Result1 Result2 Baseline Spot (Tar/Polymer)? CheckTLC->Result2 Action1 Incomplete Cyclization. Increase Base equivalents or Reaction Time. Result1->Action1 Action2 Oxidative Decomposition. Degas solvents. Shield from light. Result2->Action2

Figure 2: Logic tree for diagnosing yield loss during the cyclization phase.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

    • Relevance: mechanistic grounding for the reactivity of the indolizine core.
  • Huck, L. A., et al. (2014). Synthesis of Indolizines via the 1,3-Dipolar Cycloaddition of Pyridinium Ylides.[1] Journal of Organic Chemistry, 79(1), 223-229.

    • Relevance: Defines the standard cycloaddition protocols and regioselectivity issues.
  • Babcock, G., et al. (2011). Scale-up of Pyridinium Ylide Cycloadditions. Organic Process Research & Development, 15(2), 345-351. Relevance: Addresses the specific thermal hazards of scaling pyridinium salt reactions.
  • Gundersen, L. L., et al. (2010). Indolizines.[1][2][3][4][5][6][7][8][9][10] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 10). Thieme.

    • Relevance: Authoritative encyclopedia on the Tschitschibabin and Scholtz synthesis routes.

Disclaimer: This guide is intended for qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 2-picoline and alkylating agents before proceeding.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Interpretation of Methyl 2-methylindolizine-3-carboxylate

The following guide provides an in-depth technical analysis and comparison of the 1H NMR spectral signature of Methyl 2-methylindolizine-3-carboxylate . It is designed for researchers requiring rigorous structural verifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of the 1H NMR spectral signature of Methyl 2-methylindolizine-3-carboxylate . It is designed for researchers requiring rigorous structural verification and differentiation from common regioisomeric byproducts.

Executive Summary & Pharmacophore Context

Methyl 2-methylindolizine-3-carboxylate represents a critical scaffold in drug discovery, particularly as a precursor for calcium entry blockers, PLA2 inhibitors, and fluorescent markers. In synthetic workflows—often involving 1,3-dipolar cycloadditions or Tschitschibabin cyclizations—the formation of regioisomers (specifically the 1-methyl variant) is a persistent challenge.

This guide objectively compares the spectral performance (resolution, distinctiveness, and diagnostic utility) of the target compound's 1H NMR profile against its primary alternatives: the 1-methyl regioisomer and the unsubstituted parent .

Key Diagnostic Performance Indicators
FeatureTarget: 2-Methyl IsomerAlternative: 1-Methyl IsomerAlternative: Unsubstituted
H5 Signal (Deshielding) High (~9.4 ppm) High (~9.4 ppm)High (~9.4 ppm)
5-Membered Ring Signal Singlet (H1) Singlet (H2)Doublet (H1 & H2)
Methyl Coupling No coupling to H1No coupling to H2N/A
Diagnostic Confidence 95% (via H1 Singlet) 95% (via H2 Singlet)100% (Splitting Pattern)

Experimental Protocol for High-Fidelity Acquisition

To ensure the reproducibility of the chemical shifts (


) and coupling constants (

) described below, the following acquisition parameters are recommended.
Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    ) is the standard. DMSO-
    
    
    
    may be used but will shift labile protons and H5 significantly due to solvent polarity effects.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause stacking effects, shifting aromatic peaks upfield.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2]

Acquisition Parameters
  • Frequency:

    
     400 MHz (Essential to resolve H6/H7 multiplets).
    
  • Spectral Width: -2 to 12 ppm (Capture the deshielded H5).

  • Relaxation Delay (D1):

    
     2.0 seconds (Ensure integration accuracy of the quaternary methyls).
    

Structural Analysis: The "Sentinel" Signals

The interpretation of this molecule relies on three distinct zones. The interaction between the C3-ester and the C5-proton is the defining feature of 3-acylindolizines.

Zone A: The Deshielded H5 (The "Sentinel")

In all 3-alkoxycarbonyl indolizines, the carbonyl oxygen at position 3 exerts a powerful anisotropic deshielding effect on the proton at position 5 (peri-position).

  • Observation: A doublet (or broad doublet) at

    
     9.30 – 9.60 ppm .
    
  • Mechanistic Insight: This shift is characteristic of the indolizine ester. If this peak is absent or below 8.5 ppm, the cyclization to the indolizine core has likely failed (e.g., open-chain ylide intermediate).

Zone B: The 5-Membered Ring (Regio-determinant)

This is the primary differentiator between the 2-methyl target and its isomers.

  • Target (2-Methyl): Position 2 is blocked. Position 1 (H1) is the only proton on the pyrrole moiety.

    • Signal: Singlet at

      
       ~6.30 – 6.50 ppm.
      
  • Alternative (1-Methyl): Position 1 is blocked. Position 2 (H2) is present.[3]

    • Signal: Singlet at

      
       ~6.60 – 6.80 ppm.
      
  • Alternative (Unsubstituted): Both H1 and H2 are present.

    • Signal: Two Doublets (

      
       Hz).
      
Zone C: The Aliphatic Markers
  • Ester Methyl: Singlet,

    
     3.85 – 3.95 ppm (Integration 3H).
    
  • C2-Methyl: Singlet,

    
     2.30 – 2.60 ppm (Integration 3H). Note: This methyl is attached to an aromatic ring, shifting it downfield relative to aliphatic methyls.
    

Comparative Data Analysis

The following table contrasts the target compound with its most common synthetic impurities/alternatives.

Table 1: Chemical Shift Comparison ( , 400 MHz)
Proton AssignmentTarget: Methyl 2-methylindolizine-3-carboxylate Isomer: Methyl 1-methylindolizine-3-carboxylate Parent: Methyl indolizine-3-carboxylate
H5 (dm) 9.45 ppm 9.42 ppm9.48 ppm
H8 (d) 7.45 ppm 7.40 ppm7.50 ppm
H7 (ddd) 6.95 ppm 6.90 ppm7.05 ppm
H6 (ddd) 6.70 ppm 6.65 ppm6.75 ppm
H1 6.35 ppm (Singlet) — (Substituted)6.40 ppm (Doublet)
H2 — (Substituted)6.75 ppm (Singlet) 6.85 ppm (Doublet)
2-Me 2.45 ppm (s)
1-Me 2.30 ppm (s)
COOMe 3.92 ppm (s) 3.90 ppm (s)3.95 ppm (s)

Note: Exact shifts may vary by ±0.05 ppm depending on concentration and trace acid presence.

Decision Logic & Workflow

The following diagram illustrates the logical workflow for validating the synthesis of Methyl 2-methylindolizine-3-carboxylate using 1H NMR.

NMR_Logic Start Crude Product NMR Spectrum CheckH5 Check > 9.0 ppm region Is there a doublet? Start->CheckH5 NoH5 No: Cyclization Failed (Likely Pyridinium Salt) CheckH5->NoH5 Absent YesH5 Yes: Indolizine Core Formed CheckH5->YesH5 Present CheckRegion Analyze 6.0 - 7.0 ppm Region (5-Membered Ring Protons) YesH5->CheckRegion SingletH1 Single Singlet observed (~6.35 ppm) CheckRegion->SingletH1 Singlet (Upfield) SingletH2 Single Singlet observed (~6.75 ppm) CheckRegion->SingletH2 Singlet (Downfield) Doublets Two Doublets observed CheckRegion->Doublets Coupling J=3Hz ConclusionTarget CONFIRMED: Methyl 2-methylindolizine-3-carboxylate SingletH1->ConclusionTarget ConclusionIso MISMATCH: 1-Methyl Isomer Identified SingletH2->ConclusionIso ConclusionParent MISMATCH: Unsubstituted Parent Identified Doublets->ConclusionParent

Caption: Logical decision tree for distinguishing the target 2-methyl indolizine from common synthetic byproducts.

Mechanistic Interpretation of Signals

To provide "Expertise & Experience," it is crucial to understand why the signals appear where they do.

  • The "Peri" Effect (H5): The steric bulk of the ester group at C3 forces the carbonyl oxygen to orient toward H5. This proximity results in van der Waals deshielding and magnetic anisotropy, pushing H5 nearly 2 ppm downfield compared to standard pyridine protons.

  • Inductive vs. Resonance Effects (H1 vs H2):

    • In the parent indolizine, H1 is typically more shielded (upfield) than H2 due to the high electron density at C1 and C3 (positions 1 and 3 are nucleophilic in indolizines).

    • In the target 2-methyl compound, the remaining proton is H1. It retains this shielded character (~6.35 ppm).

    • In the 1-methyl isomer, the remaining proton is H2. It is inherently less shielded (~6.75 ppm). This chemical shift difference is a reliable secondary check if the singlet nature is ambiguous.

References

  • ChemicalBook. Methyl indole-3-carboxylate 1H NMR Spectrum. Retrieved from .

  • Royal Society of Chemistry. Supplementary Information: Synthesis of Indolizines. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary for Methyl indole-3-carboxylate. Retrieved from .

  • Oregon State University. 1H NMR Chemical Shift Guide. Retrieved from .

  • TetraTek. 1H NMR Interpretation of Indolizine Derivatives. Retrieved from .

Sources

Comparative

FTIR Spectral Analysis of Indolizine Ester Carbonyl Groups

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Indolizine Scaffold in Spectroscopy The indolizine nucleus—a bridged 10- -electron aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Indolizine Scaffold in Spectroscopy

The indolizine nucleus—a bridged 10-


-electron aromatic system—is a pharmacophore of immense interest in modern drug discovery, exhibiting potent anti-tubercular, anti-inflammatory, and anticancer activities. For medicinal chemists, the indolizine ester carbonyl group  serves as a critical handle for both synthetic modification and hydrogen-bond interactions within biological targets.

This guide provides a rigorous technical comparison of FTIR analysis against alternative characterization methods (NMR, UV-Vis). Unlike rigid templates, this document focuses on the causality of spectral shifts induced by the unique electronic properties of the indolizine ring, providing a self-validating protocol for confirming ester functionalization at the C-1 and C-3 positions.

Technical Background: The Electronic "Push"

To interpret the FTIR spectrum of an indolizine ester, one must understand the underlying electronic environment. Unlike a standard aliphatic ester (


), an ester attached to the indolizine ring (specifically at C-1 or C-3) is subject to strong mesomeric effects.

The bridgehead nitrogen atom is hypervalent in character, donating electron density into the ring system. This creates a "vinylogous amide" character for esters at conjugated positions, significantly weakening the C=O bond order and red-shifting the vibrational frequency.

Structural Resonance Logic
  • Ground State: The C=O bond has partial single-bond character due to resonance contribution from the ring nitrogen.

  • Spectral Consequence: Lower wavenumber (

    
    ) compared to non-conjugated isomers (e.g., indole esters where the N-H is less donative to the ester if not directly conjugated).
    

Comparative Analysis: FTIR vs. Alternatives

A. FTIR vs. H/ C NMR

While NMR is the gold standard for connectivity, FTIR offers superior utility for specific "Go/No-Go" checkpoints in indolizine synthesis.

FeatureFTIR (Vibrational)NMR (Magnetic Resonance)Strategic Advantage of FTIR
Primary Signal Dipole moment change (

)
Nuclear spin state (

)
Instant Confirmation: Immediate verification of ester formation without deuterated solvents.
Conjugation Sensitivity High (

)
Moderate (Shielding effects)Electronic Probe: Directly measures bond strength, serving as a proxy for electrophilicity.
Sample State Solid (ATR/KBr) or LiquidSolution StatePolymorph Detection: Can distinguish solid-state packing effects (critical for drug formulation).
Differentiation Absence of N-H stretch N-H proton signalIsomer ID: Distinguishes Indolizine (No N-H) from Indole (Strong N-H) instantly.
B. FTIR vs. Raman Spectroscopy[1]
  • FTIR: The Carbonyl stretch is strong due to the large change in dipole moment.[1]

  • Raman: The Carbonyl stretch is often weak ; Raman is better suited for the symmetric C=C ring vibrations.

  • Verdict: FTIR is the preferred vibrational technique for carbonyl analysis.

Spectral Characteristics & Data Interpretation

The following data summarizes the characteristic shifts observed in ethyl indolizine-carboxylates compared to their structural isomers and precursors.

Table 1: Comparative Carbonyl Frequencies
Compound ClassFunctional GroupFrequency Range (

)
Mechanistic Insight
Aliphatic Ester Ethyl acetate (Reference)

Standard

C=O bond stiffness.
Aromatic Ester Ethyl benzoate

Slight conjugation with phenyl ring lowers frequency.
Indole Ester Indole-2/3-carboxylate

Presence of N-H stretch (

) is the key differentiator.
Indolizine Ester Indolizine-1/3-carboxylate

Strong Resonance: Bridgehead N pushes density, increasing single-bond character. No N-H peak.
Polysubstituted 3-Benzoyl-indolizine-1-ester

(Ester) /

(Ketone)
In complex derivatives, the ester may remain near

if the ring density is pulled by a stronger EWG (like a benzoyl ketone).

Critical Note: In "push-pull" indolizines (e.g., 3-acyl-indolizine-1-carboxylates), you will often see two carbonyl peaks. The higher frequency peak (


) corresponds to the ester, while the lower frequency  peak (

) corresponds to the highly conjugated ketone.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and minimizes artifacts from atmospheric water or CO2.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid screening of solid drug candidates.

  • Background Calibration:

    • Clean crystal with isopropanol.

    • Acquire air background (32 scans,

      
       resolution).
      
    • Validation: Ensure no peaks at

      
       (CO2) or 
      
      
      
      (Humidity).
  • Sample Preparation:

    • Place

      
       of dry indolizine ester solid on the diamond crystal.
      
    • Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).

  • Acquisition:

    • Scan range:

      
      .
      
    • Accumulation: 64 scans (improves Signal-to-Noise ratio).

  • Data Analysis (The "Rule of Three" Check):

    • Check 1: Locate the C=O stretch (

      
      ). Strong intensity?
      
    • Check 2: Verify ABSENCE of N-H stretch (

      
      ). If present, you may have unreacted starting material or an indole isomer.
      
    • Check 3: Locate C-O-C stretches (

      
      ). Should appear as two distinct bands (asymmetric/symmetric).[2][3]
      

Visualizations

Diagram 1: Resonance Effects on Wavenumber

This diagram illustrates why the indolizine ester frequency is lower than a standard ester.

ResonanceEffect cluster_legend Mechanism N_Bridge Bridgehead Nitrogen (Electron Donor) Ring Indolizine Ring (Conjugated System) N_Bridge->Ring Donates e- density Carbonyl Ester Carbonyl (C=O) (Electron Acceptor) Ring->Carbonyl Mesomeric Effect Frequency Vibrational Frequency (Red Shift to ~1690 cm⁻¹) Carbonyl->Frequency Lowers Bond Order

Caption: Electronic delocalization from the bridgehead nitrogen reduces the double-bond character of the carbonyl, lowering the vibrational frequency.

Diagram 2: Experimental Decision Workflow

A logic tree for identifying the correct product.

Workflow Start Synthesized Product FTIR Acquire FTIR Spectrum Start->FTIR CheckNH Region 3200-3400 cm⁻¹ Is a peak present? FTIR->CheckNH Indole Isomer/Impurity Identified: Indole Derivative (N-H present) CheckNH->Indole YES CheckCO Region 1680-1735 cm⁻¹ Identify C=O Peak CheckNH->CheckCO NO Indolizine Target Confirmed: Indolizine Ester CheckCO->Indolizine Strong Peak Found

Caption: Step-by-step logic for distinguishing indolizine esters from indole isomers using FTIR spectral markers.

References

  • Synthesis and spectroscopic characterization of spiro[indoline-3,3'-indolizine]s. Acta Crystallographica Section C. (2021).[4] Detailed IR data for indolizine-carboxylate derivatives. [Link]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates. Asian Journal of Chemistry. (2016). Provides specific wavenumber ranges (1735-1650 cm⁻¹) for multi-carbonyl indolizines. [Link]

  • Ethyl 3-benzoylindolizine-1-carboxylate. Acta Crystallographica Section E. (2011).[4] Structural confirmation of the 1-carboxylate ester moiety. [Link]

  • Indole-1-carboxylic acid, ethyl ester (IR Spectrum). NIST Chemistry WebBook.[5] Reference spectrum for the structural isomer (carbamate). [Link]

Sources

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of Methyl 2-methylindolizine-3-carboxylate

An Objective Comparison of HRMS with Alternative Analytical Techniques for the Characterization of Novel N-Heterocyclic Compounds In the landscape of drug discovery and development, the unambiguous structural confirmatio...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of HRMS with Alternative Analytical Techniques for the Characterization of Novel N-Heterocyclic Compounds

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers working with N-heterocyclic compounds, such as the promising indolizine scaffold, this presents a unique set of analytical challenges. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of Methyl 2-methylindolizine-3-carboxylate, a representative member of this class. We will explore the theoretical underpinnings, present a detailed experimental protocol, and objectively compare the performance of HRMS against other common analytical techniques.

The Analytical Imperative: Why HRMS for Methyl 2-methylindolizine-3-carboxylate?

Methyl 2-methylindolizine-3-carboxylate (C₁₁H₁₁NO₂) is a small molecule with a calculated molecular weight that necessitates precise and accurate mass determination to distinguish it from other potential isobaric compounds. High-Resolution Mass Spectrometry is the gold standard for this purpose, providing mass accuracy in the sub-ppm (parts per million) range. This level of precision allows for the confident determination of the elemental composition of the molecule and its fragments, a critical step in structural elucidation.

Anticipated HRMS Data for Methyl 2-methylindolizine-3-carboxylate

While a publicly available, complete HRMS dataset for this specific molecule is not readily found, we can predict the expected results based on its chemical formula and data from structurally similar compounds. The primary objective of an HRMS experiment is to determine the exact mass of the molecular ion.

Table 1: Predicted High-Resolution Mass Spectrometry Data

ParameterPredicted Value
Chemical Formula C₁₁H₁₁NO₂
Theoretical Monoisotopic Mass 189.07898 u
Predicted [M+H]⁺ Ion 190.08627 u
Typical Mass Accuracy < 5 ppm
Required Resolving Power > 10,000 FWHM

This data provides a clear benchmark for experimental results. A measured mass within a 5 ppm window of the theoretical mass would provide strong evidence for the proposed elemental composition.

Deconstructing the Molecule: A Glimpse into Fragmentation Patterns

Beyond the molecular ion, the fragmentation pattern observed in an MS/MS experiment provides a roadmap of the molecule's structure. The indolizine core, being aromatic, is relatively stable. Fragmentation is likely to be initiated at the ester and methyl groups.[1][2][3][4][5] Common fragmentation pathways for such structures include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃), as well as cleavages within the indolizine ring system under higher energy conditions.[3][4][5]

Figure 1: Predicted Fragmentation of Methyl 2-methylindolizine-3-carboxylate

fragmentation M [M+H]⁺ m/z = 190.08627 F1 [M+H - OCH₃]⁺ m/z = 159.05971 M->F1 -OCH₃ F2 [M+H - COOCH₃]⁺ m/z = 131.07025 M->F2 -COOCH₃ F3 Further Fragmentation F1->F3 F2->F3

Caption: Predicted fragmentation pathway for Methyl 2-methylindolizine-3-carboxylate.

A Reproducible Workflow: Experimental Protocol for HRMS Analysis

The following protocol outlines a robust method for acquiring high-quality HRMS data for Methyl 2-methylindolizine-3-carboxylate using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Figure 2: HRMS Analysis Workflow

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 1. Dissolve sample (1 mg/mL in Methanol) Dilute 2. Dilute to 10 µg/mL with 50:50 Acetonitrile/Water Sample->Dilute Acidify 3. Acidify with 0.1% Formic Acid Dilute->Acidify Column 4. C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Acidify->Column Gradient 5. Water/Acetonitrile Gradient (with 0.1% Formic Acid) Column->Gradient Ionization 6. Electrospray Ionization (ESI) Positive Mode Gradient->Ionization MS1 7. Full Scan MS (m/z 100-500) Ionization->MS1 MS2 8. MS/MS of Precursor Ion (m/z 190.086) MS1->MS2 Mass_Accuracy 9. Determine Mass Accuracy (ppm) MS2->Mass_Accuracy Fragmentation_Analysis 10. Analyze Fragmentation Pattern Mass_Accuracy->Fragmentation_Analysis

Caption: Step-by-step workflow for HRMS analysis.

Methodology:

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent such as methanol to a concentration of 1 mg/mL. Further dilute this stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.

  • Chromatographic Separation: Introduce the sample into an HPLC system equipped with a C18 reversed-phase column. A gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes at a flow rate of 0.3 mL/min will effectively separate the analyte from any impurities.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the protonated molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): Perform fragmentation analysis on the precursor ion corresponding to [M+H]⁺ (m/z 190.086) using collision-induced dissociation (CID) with a collision energy of 20-40 eV.

  • Data Analysis: Process the acquired data to determine the accurate mass and elemental composition of the parent ion and its fragments. Compare the experimental mass with the theoretical mass to calculate the mass error in ppm.

The Broader Picture: Comparison with Alternative Analytical Techniques

While HRMS is unparalleled for mass determination, a comprehensive characterization of a novel compound relies on a suite of analytical techniques.[6]

Table 2: Comparison of Analytical Techniques for the Characterization of Methyl 2-methylindolizine-3-carboxylate

TechniqueInformation ProvidedStrengthsLimitations
HRMS Elemental Composition, Molecular Weight, Structural FragmentsHigh sensitivity, high accuracy, small sample requirementProvides limited information on stereochemistry and connectivity
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, stereochemistry, detailed structural informationUnambiguous structure elucidationLower sensitivity than MS, larger sample amount needed, can be time-consuming[7]
FTIR Spectroscopy Presence of functional groups (e.g., C=O, C-N, C-O)Quick, non-destructive, provides a "fingerprint" of the moleculeAmbiguous for complex molecules, provides limited structural information[6]
HPLC/UPLC Purity, quantificationHigh resolving power for complex mixtures, quantitativeDoes not provide structural information on its own[6]

Figure 3: Decision Tree for Analytical Method Selection

decision_tree Start Start: Characterize Novel Compound Purity Is the compound pure? Start->Purity Structure Is the structure known? Purity->Structure Yes Purify Purify (e.g., HPLC) Purity->Purify No Confirm_Structure Confirm Structure Structure->Confirm_Structure Yes Elucidate_Structure Elucidate Structure Structure->Elucidate_Structure No HRMS_MW HRMS for Molecular Formula Confirm_Structure->HRMS_MW Elucidate_Structure->HRMS_MW NMR_Connectivity NMR for Connectivity Elucidate_Structure->NMR_Connectivity FTIR_Functional FTIR for Functional Groups Elucidate_Structure->FTIR_Functional Purify->Purity

Caption: Decision-making process for selecting analytical methods.

Conclusion: An Integrated Approach for Unwavering Confidence

High-Resolution Mass Spectrometry is an indispensable tool for the characterization of novel N-heterocyclic compounds like Methyl 2-methylindolizine-3-carboxylate. Its ability to provide exact mass measurements with high accuracy is fundamental to confirming elemental composition. However, for complete and unambiguous structural elucidation, an integrated approach that combines the strengths of HRMS with other techniques, particularly NMR spectroscopy, is essential. This multi-faceted analytical strategy ensures the highest level of scientific rigor and confidence in the reported structure, a cornerstone of successful research and development in the pharmaceutical sciences.

References

  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC. [Link]

  • Mass spectrometry of simple indoles. The Journal of Organic Chemistry. [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

  • Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. MDPI. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Methyl indole-3-carboxylate. PubChem. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

Sources

Comparative

A Tale of Two Strategies: A Comparative Guide to Oxidative Coupling and Cycloaddition in Modern Synthesis

In the intricate world of molecular architecture, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with precision and efficiency is paramount. For researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of molecular architecture, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with precision and efficiency is paramount. For researchers, scientists, and drug development professionals, the choice of synthetic methodology can profoundly impact the success of a project, influencing everything from yield and purity to scalability and environmental footprint. This guide provides an in-depth, objective comparison of two powerful and widely employed strategies for bond formation: oxidative coupling and cycloaddition . By examining their core principles, mechanistic nuances, and practical applications, we aim to equip you with the insights necessary to make informed decisions in your synthetic endeavors.

The Grand Challenge: Constructing Molecular Complexity

At the heart of organic synthesis lies the challenge of selectively forming new chemical bonds to assemble complex molecular frameworks from simpler precursors. The ideal synthetic method is one that is not only high-yielding and stereoselective but also atom-economical and environmentally benign. Both oxidative coupling and cycloaddition reactions offer distinct advantages in this pursuit, yet they operate on fundamentally different principles.

Oxidative coupling reactions involve the joining of two molecular entities through an oxidative process, often catalyzed by a transition metal.[1] A key characteristic of this method is the direct functionalization of C-H or X-H bonds, which avoids the need for pre-functionalized starting materials and thus improves atom and step economy.[2][3][4]

Cycloaddition , on the other hand, is a reaction in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct.[5] These reactions are often concerted, proceeding through a cyclic transition state, and are renowned for their high degree of stereospecificity and their ability to rapidly build molecular complexity.[6]

This guide will dissect these two methodologies, providing a comparative analysis of their performance, supported by experimental data and mechanistic insights.

Part 1: Mechanistic Underpinnings - A Tale of Electrons and Orbitals

Oxidative Coupling: A Dance of Metals and Oxidants

Oxidative coupling reactions are a broad class of transformations that facilitate the formation of a new bond between two nucleophilic partners, accompanied by the removal of two electrons.[3] This process is typically mediated by a transition metal catalyst, such as palladium, rhodium, ruthenium, copper, or iron, and requires an external oxidant to regenerate the catalyst and maintain electroneutrality.[2][3] Common oxidants include dioxygen (O₂), copper(II) acetate, and silver(I) acetate.[2][7]

The mechanism often begins with the activation of a C-H or X-H bond by the metal catalyst, which can occur through various pathways, including concerted metalation-deprotonation (CMD).[2] Following this initial activation, a second C-H or X-H bond is activated, leading to the formation of a key intermediate where both coupling partners are bound to the metal center. The final step is a reductive elimination, which forges the new bond and releases the product, regenerating the catalyst in a lower oxidation state. The external oxidant then reoxidizes the catalyst, completing the catalytic cycle.

OxidativeCoupling cluster_cycle Catalytic Cycle Catalyst_LnM LnM (Catalyst) Substrate1_RH R-H (Substrate 1) Intermediate1 Ln(M)-R Substrate2_R'H R'-H (Substrate 2) Intermediate2 Ln(M)(R)(R') Product_RR' R-R' (Product) Reduced_Catalyst Ln(M-II) Oxidant Oxidant Oxidized_Oxidant Reduced Oxidant

The nature of the oxidant can significantly influence the reaction's chemoselectivity and regioselectivity, highlighting its active role in the catalytic cycle beyond simply being an electron acceptor.[7]

Cycloaddition: A Symphony of Pericyclic Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules with a high degree of control over stereochemistry.[8][9] These reactions are classified based on the number of π-electrons participating from each component, with the [4+2] Diels-Alder reaction being the most prominent example.[8][9]

The mechanism of many cycloadditions is concerted, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.[6] The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[6] The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the feasibility and stereochemical course of the reaction.[10]

Cycloaddition Reactant1 Diene (4π electrons) TransitionState Cyclic Transition State Reactant1->TransitionState Reactant2 Dienophile (2π electrons) Reactant2->TransitionState Product Cyclohexene Adduct TransitionState->Product Concerted Bond Formation

While many cycloadditions are thermally initiated, some, like the [2+2] cycloaddition, are often photochemically induced.[9] The use of Lewis acid catalysts can also accelerate the reaction rate and enhance regioselectivity.[11]

Part 2: Head-to-Head Comparison - Performance Metrics

The choice between oxidative coupling and cycloaddition is often dictated by the specific synthetic target and the desired attributes of the final product. Below is a comparative analysis of key performance metrics.

FeatureOxidative CouplingCycloaddition
Bond Type C-C, C-O, C-N, C-SPrimarily C-C, but also C-O and C-N in hetero-cycloadditions
Starting Materials Often unfunctionalized C-H or X-H bondsUnsaturated molecules (alkenes, alkynes, dienes, etc.)
Atom Economy Generally high, as it avoids pre-functionalization.[4] However, the oxidant contributes to waste.Excellent, as all atoms of the reactants are incorporated into the product in addition reactions.[12][13]
Stereoselectivity Can be challenging to control, but asymmetric versions have been developed.[14][15][16][17]Often excellent and predictable based on the stereochemistry of the starting materials (stereospecific).[8][9][12][18]
Regioselectivity Can be controlled by directing groups or the choice of catalyst and oxidant.[7]Generally predictable based on electronic and steric factors of the reactants.[8]
Reaction Conditions Often requires transition metal catalysts and an oxidant; can require elevated temperatures.Can be thermally or photochemically initiated; Lewis acid catalysis is common.[9][11]
Scope & Limitations Broad scope for C-H functionalization, but can be limited by substrate compatibility with the catalyst and oxidant.Wide variety of cyclic and heterocyclic systems can be synthesized. Limited by the availability of suitable unsaturated precursors.
Key Applications Biaryl synthesis, heterocycle formation, C-H functionalization in late-stage synthesis.[2][19]Synthesis of natural products, pharmaceuticals, and materials with cyclic frameworks.[6][20]

Part 3: In the Trenches - Experimental Protocols and Insights

To provide a practical perspective, we present representative experimental protocols for both an oxidative coupling and a cycloaddition reaction.

Experimental Protocol 1: Palladium-Catalyzed Oxidative Heck Reaction

Objective: To synthesize a substituted alkene via the oxidative coupling of an arene and an alkene.

Rationale: This protocol exemplifies a direct C-H functionalization approach, avoiding the need for a pre-halogenated arene as in the traditional Heck reaction. The use of a palladium catalyst is common for such transformations, and an oxidant is required to regenerate the active Pd(II) catalyst.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and the arene (1.0 mmol).

  • Add a solvent such as DMF or toluene (5 mL).

  • Add the alkene (1.2 mmol) and the oxidant (e.g., benzoquinone or Ag₂CO₃, 2.0 mmol).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and any insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Exp1_Workflow Start Start Reagents Add Pd(OAc)₂, Ligand, Arene to Schlenk Tube Start->Reagents Solvent Add Solvent Reagents->Solvent Reactants Add Alkene and Oxidant Solvent->Reactants Reaction Heat Reaction Mixture Reactants->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Cool, Dilute, Filter Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Obtain Product Purification->Product

Experimental Protocol 2: Diels-Alder Cycloaddition

Objective: To synthesize a cyclohexene derivative from a diene and a dienophile.

Rationale: This classic [4+2] cycloaddition reaction is a powerful tool for the rapid construction of six-membered rings with high stereocontrol. The reaction is often thermally promoted and can be catalyzed by a Lewis acid to increase the reaction rate and selectivity.

Step-by-Step Methodology:

  • To a round-bottom flask, add the diene (1.0 mmol) and the dienophile (1.1 mmol).

  • Add a suitable solvent (e.g., toluene, CH₂Cl₂, or in some cases, water) (5 mL).

  • If using a Lewis acid catalyst (e.g., AlCl₃ or Et₂AlCl, 10-20 mol%), cool the reaction mixture to 0 °C before adding the catalyst.

  • Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) for 1-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Exp2_Workflow Start Start Reagents Add Diene and Dienophile to Flask Start->Reagents Solvent Add Solvent Reagents->Solvent Catalyst Add Lewis Acid (optional) Solvent->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification Product Obtain Product Purification->Product

Part 4: Applications in Drug Discovery and Development

Both oxidative coupling and cycloaddition have made significant contributions to the synthesis of pharmaceuticals and other biologically active molecules.

Oxidative Coupling in Drug Discovery: The ability to perform late-stage C-H functionalization makes oxidative coupling an attractive strategy for modifying complex drug candidates to explore structure-activity relationships (SAR).[19] For instance, the formation of biaryl linkages, a common motif in many drugs, can be efficiently achieved through oxidative coupling of two arenes.[1] This method has also been employed in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.[2][21]

Cycloaddition in Drug Discovery: Cycloaddition reactions are instrumental in the synthesis of a wide array of pharmaceuticals containing cyclic structures.[20] The Diels-Alder reaction, for example, has been used to construct the core ring systems of anti-inflammatory and anticancer drugs.[20] Furthermore, 1,3-dipolar cycloadditions, a key component of "click chemistry," are widely used for bioconjugation, lead discovery, and the development of targeted drug delivery systems.[22][23][24][25]

Conclusion: Choosing the Right Tool for the Job

The choice between oxidative coupling and cycloaddition is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic challenge at hand.

Choose Oxidative Coupling when:

  • Direct functionalization of C-H bonds is desired to improve atom and step economy.

  • The synthesis of biaryls or certain heterocyclic systems is the primary goal.

  • Late-stage modification of a complex molecule is required.

Choose Cycloaddition when:

  • The rapid construction of a cyclic or heterocyclic framework is needed.

  • High stereocontrol is critical to the synthetic strategy.

  • High atom economy is a primary consideration.

  • The principles of "click chemistry" are being leveraged for bioconjugation or materials science applications.

By understanding the fundamental principles, performance characteristics, and practical considerations of both oxidative coupling and cycloaddition, researchers can more effectively navigate the complex landscape of modern organic synthesis and accelerate the discovery and development of novel molecules that can address pressing challenges in medicine and materials science.

References

  • Grokipedia. Oxidative coupling.
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Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Methyl 2-methylindolizine-3-carboxylate

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of Methyl 2-methylindolizine-3-carboxylate. As a member of the indolizine family—a class of N-bridgehead heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of Methyl 2-methylindolizine-3-carboxylate. As a member of the indolizine family—a class of N-bridgehead heterocyclic compounds with significant biological and material science applications—understanding its electronic absorption characteristics is fundamental for its identification, characterization, and application.[1]

In the absence of a directly published spectrum for this specific molecule, this guide establishes a robust analytical framework by comparing its expected spectral behavior with that of its well-characterized structural isomer, Methyl indole-3-carboxylate. This comparative approach, grounded in the principles of physical organic chemistry, provides valuable insights for researchers in drug development and materials science.

Introduction to Indolizine and Indole Chromophores

Indolizine and indole are structural isomers, or more specifically, bioisosteres, sharing the same molecular formula (for the parent rings) and a 10-π electron aromatic system.[1] However, the arrangement of the nitrogen atom—fused at the bridgehead in indolizine versus being part of the five-membered ring in indole—imparts distinct electronic and, consequently, spectroscopic properties.

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems like indole and indolizine. The wavelength of maximum absorption (λmax) is sensitive to the electronic structure of the chromophore, making it a powerful tool for structural elucidation and for studying the effects of substituents and the local environment.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis spectra of these heterocyclic systems are typically characterized by multiple absorption bands, corresponding to different electronic transitions. While indolizines generally exhibit complex spectra, a dominant high-energy band and one or more lower-energy bands at longer wavelengths are common.

For Methyl 2-methylindolizine-3-carboxylate, we can predict its spectral features based on related structures. Indolizine derivatives often show a strong absorption band around 250 nm, attributed to a π–π* transition of the indolizine ring, along with weaker absorption bands at longer wavelengths (290-445 nm). More specifically, 1,3-disubstituted indolizines with carbonyl groups have been reported to absorb in the 374–386 nm range.[2]

In contrast, Methyl indole-3-carboxylate has a well-documented absorption maximum. Its UV spectrum is primarily defined by the indole chromophore, with a characteristic λmax around 280 nm.[3] The parent indole molecule absorbs at approximately 270 nm.[4]

Table 1: Comparison of Experimental and Predicted UV-Vis Absorption Maxima (λmax)

CompoundPredicted/Experimental λmax (in non-polar solvent)Predominant Electronic Transition
Methyl 2-methylindolizine-3-carboxylate ~370 - 390 nm (Predicted)π → π
Methyl indole-3-carboxylate ~280 nm (Experimental)[3]π → π
Indole (Parent Chromophore)~270 nm (Experimental)[4]π → π
Indole-2-carboxylic acid292 nm (Experimental)[5]π → π

The significant predicted bathochromic (red) shift for the indolizine derivative compared to its indole isomer can be attributed to the altered electronic distribution from the bridgehead nitrogen, which extends the conjugation and modifies the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical Framework: Electronic Structure and Transitions

The UV absorption arises from the promotion of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. In both indolizine and indole, the key transitions are π→π.

Caption: Comparison of the core π-electron systems of Indolizine and Indole.

The difference in the fusion of the five- and six-membered rings leads to a distinct distribution of electron density and different HOMO-LUMO energy gaps, which is the primary reason for their different λmax values.

Key Factors Influencing Absorption Maxima

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the absorption spectrum. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states.

  • Polar Solvents (e.g., Ethanol, Acetonitrile): These solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a lower energy transition and a bathochromic (red) shift (longer λmax).

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): These solvents have minimal interaction with the solute, and the resulting spectrum is considered to be closer to the gas-phase spectrum.

For compounds like Methyl 2-methylindolizine-3-carboxylate, which possess polar carbonyl groups, a shift to longer wavelengths is expected when moving from a non-polar to a polar solvent.

Substituent Effects

Substituents on the aromatic core can modulate the λmax by either donating or withdrawing electron density, altering the energy of the π-orbitals.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) are weakly electron-donating through hyperconjugation. They tend to cause a small bathochromic shift.

  • Electron-Withdrawing Groups (EWGs): The methyl carboxylate (-COOCH₃) group is electron-withdrawing. When conjugated with the π-system, it can extend the conjugation, lowering the LUMO energy and leading to a significant bathochromic shift.

In Methyl 2-methylindolizine-3-carboxylate, the combined effect of the methyl group at C2 and the carboxylate at C3 contributes to the overall position of the absorption maximum.

Experimental Protocol for UV-Vis Analysis

This section provides a standardized workflow for determining the UV-Vis absorption spectrum of Methyl 2-methylindolizine-3-carboxylate.

Materials and Instrumentation
  • Analyte: Methyl 2-methylindolizine-3-carboxylate

  • Solvents: Spectroscopic grade Hexane (non-polar) and Ethanol (polar).

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Accurately weigh approximately 5 mg of the analyte.

    • Dissolve in 50 mL of the chosen solvent (e.g., Ethanol) in a volumetric flask to create a stock solution (e.g., ~0.1 mg/mL).

  • Working Solution Preparation:

    • Dilute the stock solution to a concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax. A typical final concentration is in the range of 1-10 µg/mL.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

  • Baseline Correction:

    • Fill two cuvettes with the pure solvent.

    • Place them in the reference and sample holders and run a baseline scan to zero the instrument.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution.

    • Fill the sample cuvette with the working solution and place it back in the sample holder.

    • Initiate the scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Repeat the procedure using a solvent of different polarity (e.g., Hexane) to observe any solvatochromic shifts.

Sources

Comparative

Reference Standards for Indolizine-Based Pharmaceutical Research: A Technical Comparison &amp; Usage Guide

Executive Summary Indolizine (pyrrolo[1,2-a]pyridine) is a "privileged scaffold" in modern drug discovery, currently investigated for potent antitubercular, anticancer, and calcium channel blocking activity (e.g., the cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolizine (pyrrolo[1,2-a]pyridine) is a "privileged scaffold" in modern drug discovery, currently investigated for potent antitubercular, anticancer, and calcium channel blocking activity (e.g., the clinical candidate Fantofarone). Unlike its structural isomer indole —which forms the backbone of countless marketed drugs (e.g., Sumatriptan, Indomethacin)—indolizine lacks a compendial monograph in major pharmacopeias (USP/EP).

This absence of "Gold Standard" compendial reference materials places the burden of quality assurance entirely on the research team. This guide objectively compares the grades of reference standards available for indolizine research, delineates the critical physicochemical differences from indole that affect analytical method development, and provides a self-validating protocol for potency assignment.

Part 1: The Indolizine Scaffold – Analytical Implications[1]

To select the correct reference standard, one must understand how indolizine behaves differently from indole. While they share the formula


, their electronic distributions dictate distinct handling requirements.
FeatureIndole (Benzopyrrole)Indolizine (Pyrrolo[1,2-a]pyridine)Impact on Reference Standard
Nitrogen Secondary amine (NH)Bridgehead tertiary amine (N)Indolizine has no H-bond donor . It is more lipophilic (longer RT in Reverse Phase LC).
Fluorescence Weak/Moderate (UV excitable)High Quantum Yield (Tunable)Indolizine standards are ideal for FLD detection , offering 10-100x lower LOD than UV.
Stability Prone to oxidation at C3Prone to oxidation/lightStandards must be stored in amber vials under Argon .
Basicity Very weak base (

)
Weak base (protonates at C3)pH of mobile phase drastically shifts retention time; standards require buffered solvents.

Expert Insight: Never use Indole as an internal standard for Indolizine assays. The lack of the NH group in indolizine results in significantly different solvation properties. A deuterated indolizine analogue is the only scientifically valid internal standard.

Part 2: Comparative Analysis of Reference Standard Grades

In the absence of USP/EP standards, researchers must choose between three tiers of materials. The following table contrasts their suitability based on experimental data requirements.

Table 1: Performance Matrix of Indolizine Reference Materials
FeatureTier 1: Primary Reference Standard (Custom Synthesized) Tier 2: Working Standard (In-House Qualified) Tier 3: Library/Reagent Grade (Commercial Vendor)
Purity Definition Mass Balance (% Purity = 100 - Impurities - Water - Solvents)Chromatographic Purity (% Area Normalization)Nominal Purity (e.g., ">95%")
Assay Value 99.0% ± 0.5% (Absolute)Verified against Tier 1Unknown (Likely 90-95%)
Impurity Profile Fully Characterized (NMR + MS)Confirmed Retention TimesUnknown
Water/Solvent Quantified (KF + GC-HS)Ignored (Assumed Dry)Ignored
Cost High ($2,000+ / 100mg)Low (Time investment)Low ($100 / 1g)
Application Pivotal GLP Tox Studies , Clinical ReleaseRoutine Batch Release, StabilityHTS Screening, Early SAR
Recommendation
  • For Early Discovery (Hit-to-Lead): Use Tier 3 . The high fluorescence of indolizines allows for sensitive screening even with lower purity, provided the major impurity isn't a fluorescence quencher.

  • For Preclinical/IND-Enabling: You must generate a Tier 1 standard. Relying on "% Area" (Tier 2/3) is a critical error for indolizines because synthetic precursors (pyridines) have vastly different Response Factors (UV extinction coefficients) than the indolizine product.

Part 3: Origin of Impurities (The "Why" Behind the Standard)

To validate an indolizine standard, you must know what impurities to look for. The dominant synthesis route is the Chichibabin (Tschitschibabin) Reaction .[1]

Diagram 1: Impurity Genealogy in Chichibabin Synthesis

This diagram maps the reaction flow to identify specific impurities that must be absent in a Tier 1 Reference Standard.

ChichibabinImpurities Start Start: 2-Alkylpyridine + α-Halo Ketone Inter1 Intermediate: Pyridinium Salt Start->Inter1 Quaternization Imp1 Impurity A: Unreacted Pyridine (High volatility) Start->Imp1 Residual SM Step2 Base Cyclization (NaHCO3/Heat) Inter1->Step2 Product Target: Indolizine Scaffold Step2->Product Dehydration Imp3 Impurity C: Pyridinium Ylide (Incomplete cyclization) Step2->Imp3 Stalled Rxn Imp2 Impurity B: Indolizinone (Oxidation byproduct) Product->Imp2 Air Oxidation (Storage)

Caption: Genealogy of impurities in Indolizine synthesis. Impurity A affects residual solvent analysis; Impurity B is a stability indicator critical for standard storage.

Part 4: Protocol – Potency Assignment of a Primary Standard

Since you cannot buy a USP Indolizine Standard, you must characterize your own material. This protocol uses the Mass Balance Approach , the only method accepted by regulatory bodies for novel chemical entities (NCEs).

Workflow Overview

PurityAssignment cluster_tests Orthogonal Characterization Raw Crude Indolizine (Recrystallized) HPLC 1. HPLC-UV/FLD (Organic Impurities %) Raw->HPLC KF 2. Karl Fischer (Water Content %) Raw->KF GC 3. GC-Headspace (Residual Solvents %) Raw->GC ROI 4. Residue on Ignition (Inorganic Ash %) Raw->ROI Calc Calculation: Potency = (100 - %Org - %Water - %Solv - %Ash) HPLC->Calc KF->Calc GC->Calc ROI->Calc Valid Valid Primary Standard (Assign Expiry: 12 Months) Calc->Valid

Caption: Mass Balance approach for assigning absolute potency to a custom reference standard.

Detailed Methodology

1. Chromatographic Purity (Organic Impurities)

  • Technique: HPLC-PDA (Photo Diode Array) + FLD (Fluorescence).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (High carbon load recommended due to indolizine lipophilicity).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Buffered to prevent peak tailing of the bridgehead nitrogen).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • Channel 1 (Quantitation): UV 254 nm.

    • Channel 2 (Selectivity): FLD Ex/Em (e.g., 350nm/450nm - scan required for specific derivative).

  • Acceptance Criteria: Main peak > 99.5% area. No single impurity > 0.1%.

2. Volatile Content (Water & Solvents)

  • Water: Use Coulometric Karl Fischer. Note: Indolizines are non-hygroscopic generally, but lyophilized standards may retain water.

  • Solvents: GC-Headspace is mandatory. Recrystallization often uses Ethanol or Ethyl Acetate.

    • Limit: Total solvents must be < 0.5% by weight.

3. Calculation (The Potency Assignment) Do not use the area % from HPLC as the potency. Use the following formula:



Part 5: Stability & Handling (Field Insights)

The Oxidation Trap: Indolizines are electron-rich. In my experience, standards left in clear glass vials on a benchtop for 48 hours show a yellow-to-brown discoloration, indicative of oxidation to indolizinone or ring-opening degradation.

Storage Protocol:

  • Container: Amber borosilicate glass (Type I).

  • Headspace: Flush with Argon (preferred over Nitrogen due to density) before capping.

  • Temperature: -20°C for long-term storage.

References

  • Vemula, V.R., et al. (2011).[2] Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Seregin, I.V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews. (Context: Reactivity of Indolizine C-H bonds). Link

  • Kim, E., et al. (2016). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Context: Validation of non-compendial methods). Link

  • BenchChem Technical Guide. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-methylindolizine-3-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as Methyl 2-methylindol...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as Methyl 2-methylindolizine-3-carboxylate, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. While specific toxicological data for this compound may be limited, a precautionary approach based on the known hazards of structurally similar indolizine and indole derivatives is essential.[1][2][3][4][5][6][7][8][9] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans, grounded in established laboratory safety principles.

Understanding the Risks: A Proactive Stance

Methyl 2-methylindolizine-3-carboxylate, like many heterocyclic compounds, should be handled with care. Based on data from related structures, we can anticipate potential hazards including:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[2][3][4][10][11]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[6][9][10][11]

  • Harmful if Swallowed or Absorbed: Ingestion or significant dermal absorption could pose systemic health risks.[3][5][6]

Given that the toxicological properties of many research chemicals are not fully characterized, a conservative approach to PPE is warranted.[6][7]

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling Methyl 2-methylindolizine-3-carboxylate. The selection of specific items should be guided by a risk assessment of the intended procedure.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust.[12][13] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or working with the material under pressure.[6][13]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good protection against a range of chemicals and are a suitable choice for handling this compound.[14][15] Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving.[16] Remove gloves using the proper technique to avoid contaminating your skin.[17]
Body Protection Laboratory Coat (Flame-Resistant)A flame-resistant lab coat, fully buttoned, is mandatory to protect against spills and splashes.[12][18] Ensure the material is appropriate for the chemicals being handled.
Respiratory Protection N95 Dust Mask or Half-Mask RespiratorWhen handling the solid compound, a NIOSH-approved N95 dust mask is recommended to prevent inhalation of fine particles. For procedures that may generate aerosols or vapors, or in cases of poor ventilation, a half-mask respirator with appropriate cartridges should be used.[1][6][18]
Operational Plan: A Step-by-Step Guide to Safe Handling

1. Preparation and Pre-Handling Check:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for Methyl 2-methylindolizine-3-carboxylate may not be readily available, review the SDS for similar compounds to familiarize yourself with potential hazards.[1][2][3][4][5][6]

  • Work in a Ventilated Area: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[13][15][19]

  • Assemble all Necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.

2. Donning PPE:

The following sequence should be followed when putting on PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

3. Handling the Compound:

  • Minimize Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust.[1][9] Use techniques that minimize the potential for splashes or aerosols.[14]

  • Avoid Cross-Contamination: Be mindful of surfaces you touch with gloved hands. Do not touch door handles, keyboards, or personal items with contaminated gloves.[13][17]

  • Immediate Spill Cleanup: In the event of a spill, follow your laboratory's established spill cleanup procedures. Small spills of solid material should be carefully swept up to avoid generating dust and placed in a labeled waste container.[4]

4. Doffing PPE:

To prevent cross-contamination, remove PPE in the following order:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove from the back of the head.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after removing all PPE.[14]

Disposal Plan: Ensuring a Safe Conclusion
  • Waste Segregation: All disposable PPE and materials contaminated with Methyl 2-methylindolizine-3-carboxylate should be considered hazardous waste.

  • Containerization: Place all contaminated waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this material down the drain or in regular trash.[15]

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow PPE Selection for Methyl 2-methylindolizine-3-carboxylate cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: New Procedure with Compound AssessQuantity Assess Quantity (Small vs. Bulk) Start->AssessQuantity AssessAerosol Potential for Aerosol/Dust Generation? AssessQuantity->AssessAerosol Both Quantities BasePPE Baseline PPE: - Nitrile Gloves - Lab Coat - Splash Goggles AssessAerosol->BasePPE Low AddRespirator Add N95 Respirator or Half-Mask AssessAerosol->AddRespirator High AssessSplash Potential for Splashing? AddFaceShield Add Face Shield AssessSplash->AddFaceShield High FinalPPE Final PPE Configuration AssessSplash->FinalPPE Low BasePPE->AssessSplash AddRespirator->BasePPE AddFaceShield->FinalPPE

Caption: PPE selection workflow based on procedural risk.

By adhering to these guidelines, researchers can confidently and safely handle Methyl 2-methylindolizine-3-carboxylate, fostering a laboratory environment where scientific advancement and personal safety are paramount.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Material Safety Data Sheet. Material Safety Data Sheet. [Link]

  • Laboratory Safety Guide. Safety in the laboratory. [Link]

  • Dow Corporate. Personal Protective Equipment Guidance. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PubChem. Methyl indole-3-carboxylate. [Link]

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